GYKI-47261
描述
Structure
3D Structure
属性
IUPAC Name |
4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12/h2-7,9-10H,8,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXVCCSOTAQPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220445-20-5 | |
| Record name | GYKI-47261 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220445205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GYKI-47261 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05588G41R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GYKI-47261
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GYKI-47261 is a member of the 2,3-benzodiazepine class of compounds that has garnered significant interest for its selective modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are fundamental to fast excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in a variety of neurological disorders. This document provides a comprehensive technical overview of the mechanism of action of this compound, with a focus on its interaction with the AMPA receptor. Due to the limited availability of detailed public data for this compound, this guide incorporates extensive data from the closely related and well-characterized prototypical 2,3-benzodiazepine, GYKI-52466, to provide a robust model of the pharmacological action of this compound.
Core Mechanism of Action: Non-Competitive Allosteric Antagonism
This compound acts as a non-competitive antagonist of the AMPA receptor. Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound and other 2,3-benzodiazepines bind to a distinct allosteric site on the receptor complex. This binding event does not prevent glutamate from binding to the receptor but rather inhibits the conformational change required for ion channel opening.
The binding site for the 2,3-benzodiazepine class of molecules is located at the interface between the S1 and S2 glutamate-binding domains and the transmembrane domains of the AMPA receptor, specifically interacting with the S1-M1 and S2-M4 linkers. Cryo-electron microscopy studies of the related compound GYKI-52466 have confirmed its binding within the ion channel collar. This allosteric modulation effectively decouples the agonist-binding event from the channel gating mechanism, resulting in a reduction of the ion flow through the channel pore.
It is important to note that while some early reports referred to this compound as a competitive antagonist, the overwhelming evidence for the 2,3-benzodiazepine class points to a non-competitive, allosteric mechanism of action.
Quantitative Analysis of Receptor Inhibition
While specific data for this compound on different AMPA receptor subunits is limited, the half-maximal inhibitory concentration (IC50) is consistently reported to be 2.5 µM [1][2]. To provide a more detailed quantitative profile, the following tables summarize data for the prototypical 2,3-benzodiazepine, GYKI-52466. It is highly probable that this compound exhibits a similar profile of activity.
Table 1: Inhibitory Potency of GYKI-52466 on AMPA and Kainate Receptors
| Receptor/Agonist | IC50 (µM) | Cell Type | Reference |
| AMPA-activated currents | 11 | Cultured rat hippocampal neurons | [3] |
| Kainate-activated currents | 7.5 | Cultured rat hippocampal neurons | [3] |
| AMPA-induced responses | 10-20 | Not specified | |
| Kainate-induced responses | ~450 | Not specified | |
| NMDA-induced responses | >50 | Not specified |
Table 2: Kinetic Parameters of GYKI-52466 Interaction with Kainate-Activated Receptors
| Parameter | Value | Unit | Experimental Condition | Reference |
| Binding Rate (kon) | 1.6 x 10⁵ | M⁻¹s⁻¹ | Kainate as agonist | [3] |
| Unbinding Rate (koff) | 3.2 | s⁻¹ | Kainate as agonist | [3] |
Table 3: Inhibition Constants of GYKI-52466 and a Derivative on GluA1 Subunit
| Compound | Inhibition Constant (Kᵢ) (µM) | Receptor Subunit | Reference |
| GYKI-52466 | 140 | GluA1 | [4] |
| BDZ-f (GYKI-52466 derivative) | 9 | GluA1 | [4] |
Effects on AMPA Receptor Channel Kinetics
This compound and its analogs modulate the kinetic properties of the AMPA receptor channel. Studies on GYKI-52466 have shown that it has a more pronounced effect on the steady-state or plateau current evoked by prolonged agonist application compared to the peak current. This is consistent with a non-competitive mechanism that does not directly compete with the initial binding of the agonist but rather influences the stability of the open and/or desensitized states of the channel.
Interestingly, at low micromolar concentrations, GYKI-52466 has been observed to have positive modulatory effects, increasing the steady-state current without altering the deactivation time constant. This suggests a complex interaction with the receptor, possibly involving multiple binding sites or state-dependent effects.
Secondary Mechanism of Action: CYP2E1 Induction
In addition to its primary action on AMPA receptors, this compound has been identified as a potent inducer of the cytochrome P450 enzyme, CYP2E1. This induction appears to occur through the stabilization of the CYP2E1 enzyme protein, rather than through an increase in gene transcription. While this effect is separate from its neurological activity, it is a critical consideration for drug development, particularly concerning drug metabolism and potential drug-drug interactions.
Experimental Protocols
Detailed, publicly available experimental protocols specifically for this compound are scarce. However, the methodologies employed to characterize this class of compounds are well-established. Below are generalized protocols for the key experimental techniques used.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through AMPA receptors in response to agonist application and to determine the inhibitory effects of this compound.
-
Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells transfected with specific AMPA receptor subunits are used.
-
Recording Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.2 and osmolarity to 290-300 mOsm.
-
External Solution: The standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 and osmolarity to 310-320 mOsm.
-
Data Acquisition: Cells are voltage-clamped at a holding potential of -60 mV. Agonists (e.g., glutamate or AMPA) are applied rapidly using a fast-perfusion system. This compound is co-applied with the agonist to determine its effect on the amplitude and kinetics of the induced current.
-
Analysis: Dose-response curves are generated by applying increasing concentrations of this compound to determine the IC50 value. The effects on channel deactivation and desensitization are analyzed by fitting the decay of the current traces to exponential functions.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the AMPA receptor. As this compound is a non-competitive antagonist, a competitive binding assay with a radiolabeled ligand that binds to the allosteric site would be ideal. However, more commonly, its effect on the binding of a competitive antagonist or agonist is measured.
-
Membrane Preparation: Brain tissue (e.g., cortex or hippocampus) is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes containing the AMPA receptors.
-
Radioligand: A tritiated AMPA receptor antagonist (e.g., [³H]CNQX) or agonist (e.g., [³H]AMPA) is used.
-
Assay: Membranes are incubated with the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of AMPA Receptor and this compound Modulation
Caption: AMPA Receptor Modulation by this compound.
Experimental Workflow for Patch-Clamp Electrophysiology
References
- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanism of Inhibition of the GluA1 AMPA Receptor Channel Opening by the 2,3-Benzodiazepine Compound GYKI 52466 and a N-Methyl-Carbamoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]
GYKI-47261: A Technical Guide to a Non-Competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GYKI-47261 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides an in-depth technical overview of this compound, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience and drug development.
Introduction
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their modulation is a critical area of research for understanding and potentially treating a variety of neurological and psychiatric disorders. This compound belongs to the 2,3-benzodiazepine class of compounds that act as non-competitive antagonists of AMPA receptors. Unlike competitive antagonists that bind to the glutamate binding site, this compound binds to an allosteric site, thereby preventing the conformational changes necessary for channel opening, even when glutamate is bound.[1] This mode of action offers a distinct pharmacological profile with potential therapeutic advantages.
Quantitative Data
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Receptor/System | Reference |
| IC50 | 2.5 μM | AMPA Receptor | [2] |
| Ki | Not Reported | - | - |
Mechanism of Action
This compound exerts its antagonistic effect through a non-competitive mechanism. It binds to an allosteric site on the AMPA receptor, which is distinct from the glutamate-binding site. This binding site is located at the interface between the ligand-binding domain (LBD) and the transmembrane domain (TMD).[1] By binding to this site, this compound is thought to disrupt the transduction of the conformational change that normally occurs upon glutamate binding, thus preventing the ion channel from opening. This allosteric modulation effectively decouples agonist binding from channel gating.[3]
The following diagram illustrates the proposed mechanism of non-competitive antagonism by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of compounds like this compound. Below are representative methodologies for key in vitro assays.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is designed to measure the effect of this compound on AMPA receptor-mediated currents in cultured neurons or heterologous expression systems.
Objective: To determine the IC50 of this compound for the inhibition of glutamate-evoked currents.
Materials:
-
Cultured neurons (e.g., primary hippocampal neurons) or cells expressing recombinant AMPA receptors (e.g., HEK293 cells).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
Agonist: L-Glutamate.
-
Antagonist: this compound.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Perfuse the cell with the external solution.
-
Apply a saturating concentration of L-glutamate (e.g., 10 mM) to evoke a maximal inward current.
-
After a washout period, co-apply L-glutamate with increasing concentrations of this compound.
-
Record the peak amplitude of the inward current at each concentration of this compound.
-
Normalize the current amplitudes to the control response (glutamate alone).
-
Plot the normalized current as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This protocol describes a competitive binding assay to characterize the interaction of this compound with the AMPA receptor. Since this compound is a non-competitive antagonist, this assay would typically measure the displacement of a radiolabeled non-competitive antagonist from the allosteric site.
Objective: To determine the binding affinity (Ki) of this compound for the allosteric site on the AMPA receptor.
Materials:
-
Rat cortical membranes or membranes from cells expressing AMPA receptors.
-
Radioligand: A suitable radiolabeled non-competitive antagonist (e.g., [3H]-GYKI 53405).
-
Binding buffer: 50 mM Tris-HCl (pH 7.4).
-
Unlabeled this compound for competition.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand for the same site.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates.
-
In a 96-well plate, add membrane homogenate, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
For non-specific binding determination, add a saturating concentration of an appropriate unlabeled ligand.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Signaling Pathways
This compound, by inhibiting AMPA receptor function, can modulate downstream signaling pathways involved in synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
AMPA Receptor Trafficking in LTP and LTD
The diagram below illustrates the central role of AMPA receptor trafficking in synaptic plasticity and the point of intervention for this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the role of AMPA receptors in physiological and pathological processes. Its non-competitive mechanism of action provides a distinct advantage in modulating AMPA receptor activity. This technical guide consolidates essential data and methodologies to facilitate further research and development in this area. Future studies should aim to determine a precise Ki value and further elucidate the differential effects of this compound on various AMPA receptor subunit combinations to refine our understanding of its therapeutic potential.
References
GYKI-47261 IC50 value for AMPA receptors
An In-Depth Technical Guide to the IC50 of GYKI-47261 for AMPA Receptors
This technical guide provides a comprehensive overview of the half-maximal inhibitory concentration (IC50) of this compound, a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Quantitative Data: IC50 Values
This compound is a 2,3-benzodiazepine that allosterically inhibits AMPA receptors. Its IC50 has been determined across various experimental conditions and receptor subunit compositions. The reported values consistently fall within the low micromolar range.
| Receptor Subtype/Preparation | Experimental Condition | IC50 Value (µM) | Reference |
| AMPA Receptors | Cultured rat hippocampal neurons (outside-out patch) | 11.7 ± 0.6 | [1] |
| AMPA Receptors | Cultured rat hippocampal neurons (in the presence of 100 µM cyclothiazide) | 75.1 ± 7.0 | [1] |
| Human AMPA Subtypes (recombinant) | Not specified | 10 - 13 | |
| Homomeric GluA1 (recombinant) | Not specified | 10.3 |
Mechanism of Action
This compound acts as a non-competitive antagonist. Unlike competitive antagonists that bind to the same site as the endogenous ligand glutamate (B1630785), this compound binds to an allosteric site on the AMPA receptor complex. This binding site is located at the interface between the glutamate-binding domain and the transmembrane domains.[2] By binding to this site, the compound prevents the conformational change required for the ion channel to open, even when glutamate is bound.[2] This mechanism effectively blocks the influx of cations (primarily Na⁺ and Ca²⁺) through the channel, thereby inhibiting excitatory neurotransmission.
Experimental Protocol: IC50 Determination via Electrophysiology
The IC50 value of this compound is typically determined using electrophysiological techniques, such as the patch-clamp method, on neurons or cell lines expressing AMPA receptors. The following is a representative protocol for whole-cell voltage-clamp recording.
Objective: To determine the concentration of this compound required to inhibit 50% of the maximal AMPA-induced current.
Materials:
-
Cell Preparation: Cultured hippocampal neurons or a stable cell line (e.g., HEK293) expressing specific AMPA receptor subunits.
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 ATP-Mg, 0.4 GTP-Na. pH adjusted to 7.2.
-
Agonist: Glutamate or AMPA.
-
Antagonist: this compound stock solution (in DMSO), serially diluted to final concentrations.
-
Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.
Methodology:
-
Cell Culture: Plate cells onto glass coverslips suitable for recording 24-48 hours prior to the experiment.
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
-
Whole-Cell Configuration:
-
Approach a target cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
-
-
Agonist Application:
-
Using a fast perfusion system, apply a saturating concentration of glutamate (e.g., 1 mM) for a short duration (1-10 ms) to evoke a baseline inward current. Repeat this application at regular intervals (e.g., every 30 seconds) to ensure a stable response.
-
-
Antagonist Application:
-
Apply increasing concentrations of this compound to the bath via the perfusion system.
-
Allow each concentration to equilibrate for several minutes before co-applying with the glutamate pulse.
-
Record the peak amplitude of the inward current at each this compound concentration.
-
-
Data Analysis:
-
Measure the peak inward current in response to the glutamate application for each concentration of this compound.
-
Normalize the current amplitudes to the baseline (control) response.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the resulting concentration-response curve to a sigmoidal dose-response equation (e.g., the Hill equation) to calculate the IC50 value.
-
References
GYKI-47261: A Technical Whitepaper on its Discovery, Chemical Profile, and Mechanism of Action
Authored by: [Your Name/Organization]
Publication Date: December 10, 2025
Abstract
GYKI-47261 is a notable non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating significant neuroprotective and anticonvulsant properties. This document provides a comprehensive technical overview of this compound, detailing its discovery, chemical synthesis, and mechanism of action. It includes a compilation of key quantitative data, detailed experimental protocols for its characterization, and visual representations of its interaction with the AMPA receptor and relevant experimental workflows. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Introduction
The discovery of selective antagonists for ionotropic glutamate (B1630785) receptors has been a pivotal area of research in neuroscience, aimed at developing therapeutic agents for a range of neurological disorders characterized by excessive excitatory neurotransmission. Among these, the 2,3-benzodiazepines emerged as a promising class of non-competitive AMPA receptor antagonists. This compound, a prominent member of this class, was developed as a successor to earlier prototypes like GYKI-52466, exhibiting a potent and broad-spectrum anticonvulsant and neuroprotective profile. This document will delve into the foundational research that established the pharmacological profile of this compound.
Discovery and Chemical Structure
Genesis of a Novel AMPA Antagonist
The development of this compound stemmed from the optimization of the 2,3-benzodiazepine scaffold, a chemical class recognized for its non-competitive antagonism at the AMPA receptor. The parent compound, GYKI-52466, was the first selective non-competitive AMPA antagonist, and its discovery spurred further research to identify analogues with improved potency and pharmacokinetic properties. Researchers at the Institute for Drug Research in Budapest, Hungary, synthesized a series of novel halogen-substituted 2,3-benzodiazepines condensed with an azole ring. Among these, this compound, chemically identified as 4-(8-Chloro-2-methyl-11H-imidazo[1,2-c][1][2]benzodiazepin-6-yl)benzeneamine, was selected for in-depth investigation due to its potent biological activity.
Chemical Synthesis
The synthesis of this compound, as described by Abraham et al. (2000), involves a multi-step process starting from commercially available materials. While the full, detailed synthesis is proprietary, the key steps outlined in the seminal publication involve the construction of the benzodiazepine (B76468) core followed by the annulation of the imidazole (B134444) ring and subsequent functional group manipulations to yield the final compound.
Physicochemical Properties
| Property | Value |
| Chemical Name | 4-(8-Chloro-2-methyl-11H-imidazo[1,2-c][1][2]benzodiazepin-6-yl)benzeneamine |
| Molecular Formula | C₁₈H₁₅ClN₄ |
| Molecular Weight | 322.79 g/mol |
| CAS Number | 220445-20-5 |
| Appearance | A solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound exerts its pharmacological effects through non-competitive antagonism of the AMPA receptor. Unlike competitive antagonists that bind to the glutamate binding site, this compound binds to an allosteric site on the receptor complex, often referred to as the "GYKI site". This binding event does not prevent glutamate from binding to the receptor but rather decouples the agonist-binding event from the opening of the ion channel. This allosteric modulation effectively reduces the influx of cations (Na⁺ and Ca²⁺) in response to glutamate, thereby dampening excessive excitatory neurotransmission.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 4.1: In Vitro Activity
| Parameter | Value | Species/Cell Line | Reference |
| IC₅₀ (AMPA Receptor Antagonism) | 2.5 µM | Cortical Neurons | [3] |
Table 4.2: In Vivo Efficacy
| Model | Endpoint | ED₅₀ (mg/kg) | Species | Route | Reference |
| Oxotremorine-induced Tremor | Tremor Antagonism | 16.8 | Mouse | p.o. | [3] |
| Maximal Electroshock Seizure (MES) | Anticonvulsant Effect | > 20 | Mouse | i.p. | [3] |
| Picrotoxin-induced Seizures | Anticonvulsant Effect | 10.5 | Mouse | i.p. | [3] |
| Transient Focal Ischemia | Neuroprotection | 6 | Rat | i.v. | [3] |
Detailed Experimental Protocols
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol is a generalized representation of the methods used to characterize the effects of this compound on AMPA receptor-mediated currents.
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine-coated glass coverslips. Cultures are maintained in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin (B12071052) for 10-14 days in vitro.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.3 with CsOH.
-
-
Recording Procedure:
-
Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with external solution.
-
Whole-cell patch-clamp recordings are made from pyramidal-like neurons using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.
-
Cells are voltage-clamped at -60 mV.
-
AMPA receptor-mediated currents are evoked by local application of AMPA (100 µM) for 2 seconds using a picospritzer.
-
This compound is bath-applied at various concentrations to determine its inhibitory effect on the AMPA-evoked currents.
-
-
Data Analysis: The peak amplitude of the AMPA-evoked current is measured before and after the application of this compound. The concentration-response curve for this compound is plotted, and the IC₅₀ value is calculated using a sigmoidal dose-response equation.
In Vivo Microdialysis for Glutamate Release
This protocol outlines a typical in vivo microdialysis experiment to assess the effect of this compound on extracellular glutamate levels.
-
Animal Preparation: Male Sprague-Dawley rats (250-300 g) are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame. A guide cannula is implanted into the brain region of interest (e.g., hippocampus or striatum) and secured with dental cement. Animals are allowed to recover for at least 48 hours.
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (2 mm membrane) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1 µL/min.
-
After a 2-hour stabilization period, dialysate samples are collected every 20 minutes.
-
Basal extracellular glutamate levels are established by collecting at least three consecutive stable samples.
-
This compound is administered (e.g., intraperitoneally), and dialysate collection continues for several hours.
-
-
Sample Analysis: Glutamate concentrations in the dialysate samples are determined by high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA).
-
Data Analysis: Glutamate concentrations are expressed as a percentage of the mean basal level. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any changes in extracellular glutamate levels following this compound administration.
CYP2E1 Induction Assay in Rat Hepatocytes
This protocol is based on the methodology described by Tamási et al. (2003) to investigate the effect of this compound on CYP2E1 expression and activity.[1]
-
Hepatocyte Isolation and Culture:
-
Primary hepatocytes are isolated from male Wistar rats (200-250 g) by a two-step collagenase perfusion method.
-
Cells are plated on collagen-coated dishes and cultured in Williams' Medium E supplemented with fetal bovine serum, insulin, and dexamethasone.
-
-
Treatment:
-
After 24 hours, the culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) or a known inducer (e.g., imidazole) as a positive control.
-
Cells are incubated for 48 hours.
-
-
Preparation of Microsomes:
-
Hepatocytes are harvested, and microsomes are prepared by differential centrifugation.
-
-
Enzyme Activity Assay:
-
CYP2E1 activity is determined by measuring the hydroxylation of a specific substrate, such as p-nitrophenol or chlorzoxazone, using spectrophotometry.
-
-
Western Blot Analysis:
-
Microsomal proteins are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with a primary antibody specific for CYP2E1.
-
A secondary antibody conjugated to horseradish peroxidase is used for detection, and protein bands are visualized by chemiluminescence.
-
-
Data Analysis:
-
Enzyme activity is expressed as nmol of product formed per minute per mg of microsomal protein.
-
The intensity of the CYP2E1 protein bands is quantified by densitometry.
-
Results from treated cells are compared to untreated controls to determine the extent of induction.
-
Conclusion
This compound is a well-characterized non-competitive AMPA receptor antagonist with a robust preclinical profile demonstrating anticonvulsant and neuroprotective activities. Its discovery has been instrumental in understanding the therapeutic potential of allosteric modulation of AMPA receptors. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers in the field of neuroscience and drug development, facilitating further investigation into the therapeutic applications of this compound and related compounds.
References
GYKI-47261: A Technical Guide to a 2,3-Benzodiazepine Derivative as a Non-Competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GYKI-47261 is a notable 2,3-benzodiazepine derivative that has garnered significant interest within the scientific community for its potent and selective non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development.
Introduction
The discovery of 2,3-benzodiazepine derivatives as non-competitive AMPA receptor antagonists has paved the way for novel therapeutic strategies for a range of neurological disorders. Unlike traditional 1,4-benzodiazepines that modulate GABA-A receptors, these compounds, including this compound, offer a distinct mechanism of action by targeting the excitatory glutamatergic system. This compound has demonstrated a broad spectrum of activity, including anticonvulsant and neuroprotective effects, making it a valuable tool for investigating the role of AMPA receptors in pathophysiology and a potential lead compound for drug development.[2][3] This document will explore the core pharmacological and biochemical properties of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity based on published literature.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor/Enzyme | Notes | Reference |
| IC50 | 2.5 µM | AMPA Receptor | Non-competitive antagonism | [1][2][3] |
Table 2: In Vivo Efficacy of this compound
| Model | Endpoint | Effective Dose | Species | Reference |
| Oxotremorine-induced tremor | Tremor Mitigation | ED50: 16.8 mg/kg (p.o.) | Male CD1 Mice | [2] |
| Transient focal ischemia | Anti-ischemic effect | 6 mg/kg (i.v.) | Rats | [2] |
| MPTP-induced dopamine (B1211576) depletion | Reversal of depletion | 20 mg/kg (i.p.) | Male C57 black mice | [2] |
| Maximal Electroshock (MES) Seizure | Anticonvulsant | Protective | Mice and Rats | [6] |
| Chemoconvulsant Seizures (4-aminopyridine, kainate, AMPA) | Anticonvulsant | Protective | Not Specified | [6] |
Table 3: Cytochrome P450 Induction by this compound
| Enzyme | Effect | Effective Concentration | System | Reference |
| CYP2E1 | Potent Inducer | Not specified | In vitro | [1][2] |
Mechanism of Action: AMPA Receptor Antagonism
This compound exerts its effects by acting as a non-competitive antagonist at the AMPA receptor. This means it does not directly compete with the endogenous ligand, glutamate (B1630785), for its binding site. Instead, it is believed to bind to an allosteric site on the receptor-channel complex, inducing a conformational change that prevents the channel from opening, even when glutamate is bound.[7] This allosteric modulation effectively dampens the fast excitatory neurotransmission mediated by AMPA receptors.
Signaling Pathway of AMPA Receptor Antagonism by this compound
The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, glutamate binding to the AMPA receptor leads to the influx of sodium and calcium ions, resulting in neuronal depolarization and downstream signaling cascades. This compound intervenes by binding to an allosteric site on the AMPA receptor, preventing this ion influx and subsequent signaling.
Figure 1: Signaling pathway of this compound action on the AMPA receptor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are synthesized from established methods in the field.
In Vitro AMPA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the AMPA receptor.
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.
-
Wash the resulting pellet three times with fresh buffer by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 100 mM KCl, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of various concentrations of this compound (or vehicle for total binding).
-
Add 50 µL of a radiolabeled AMPA receptor antagonist (e.g., [3H]CNQX) at a concentration close to its Kd.
-
Add 100 µL of the prepared membrane suspension.
-
For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM CNQX).
-
Incubate the plate at 4°C for 1 hour.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials with 4 mL of scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Neuroprotection Study: Transient Focal Cerebral Ischemia Model
This protocol describes a model to assess the neuroprotective effects of this compound in rats.
-
Animal Preparation:
-
Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Maintain body temperature at 37°C using a heating pad.
-
-
Induction of Ischemia:
-
Make a midline cervical incision and expose the right common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Introduce a 4-0 monofilament nylon suture with a silicone-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
Drug Administration:
-
Administer this compound (e.g., 6 mg/kg) or vehicle intravenously at the time of reperfusion.[2]
-
-
Neurological Assessment:
-
Evaluate neurological deficits at 24 and 48 hours post-ischemia using a standardized scoring system (e.g., Bederson's scale).
-
-
Infarct Volume Measurement:
-
At 48 hours post-ischemia, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Remove the brains and section them coronally (2 mm thick).
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis:
-
Compare the neurological scores and infarct volumes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
In Vitro CYP2E1 Induction Assay in Cultured Hepatocytes
This protocol details a method to evaluate the potential of this compound to induce the expression of the CYP2E1 enzyme.
-
Hepatocyte Culture:
-
Plate cryopreserved human hepatocytes on collagen-coated plates in appropriate culture medium.
-
Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
-
Compound Treatment:
-
Treat the cultured hepatocytes with various concentrations of this compound, a positive control inducer (e.g., ethanol (B145695) or isoniazid), and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.
-
Replace the medium with fresh compound-containing medium daily.
-
-
Assessment of CYP2E1 Activity:
-
After the treatment period, wash the cells and incubate them with a CYP2E1-specific substrate (e.g., chlorzoxazone).
-
Collect the supernatant at various time points and measure the formation of the metabolite (6-hydroxychlorzoxazone) using LC-MS/MS.
-
-
Assessment of CYP2E1 mRNA Expression (qRT-PCR):
-
Lyse the treated cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of CYP2E1 mRNA using quantitative real-time PCR (qRT-PCR) with specific primers, normalizing to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
For enzyme activity, calculate the rate of metabolite formation.
-
For gene expression, calculate the fold change in mRNA levels relative to the vehicle control.
-
Compare the induction potential of this compound to the positive control.
-
Experimental Workflows
The following diagrams illustrate typical workflows for key experimental procedures.
Workflow for In Vitro AMPA Receptor Binding Assay
Figure 2: Workflow for an in vitro AMPA receptor binding assay.
Workflow for In Vivo Neuroprotection Study
Figure 3: Workflow for an in vivo neuroprotection study using a focal ischemia model.
Conclusion
This compound stands out as a well-characterized 2,3-benzodiazepine derivative with potent non-competitive AMPA receptor antagonist properties. Its demonstrated efficacy in various in vitro and in vivo models of neurological dysfunction underscores its value as a research tool and a potential scaffold for the development of novel therapeutics. This technical guide has provided a consolidated resource of its quantitative data, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows to aid researchers in further exploring the potential of this compound and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GYKI 47261 dihydrochloride | CAS 1217049-32-5 | GYKI47261 | Tocris Bioscience [tocris.com]
- 4. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
An In-Depth Technical Guide to the Neuroprotective Properties of GYKI-47261
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GYKI-47261 and its closely related analog, GYKI-52466, are potent, non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Extensive preclinical research has demonstrated their significant neuroprotective properties in a variety of in vitro and in vivo models of neurological disorders characterized by excitotoxicity, such as cerebral ischemia and epilepsy. This document provides a comprehensive technical overview of the neuroprotective effects of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of the implicated signaling pathways.
Core Mechanism of Neuroprotection
This compound exerts its neuroprotective effects primarily by antagonizing the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system. Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound is a non-competitive antagonist, meaning it binds to an allosteric site on the AMPA receptor complex.[1] This binding induces a conformational change in the receptor, preventing the ion channel from opening even when glutamate is bound.[1]
The overactivation of AMPA receptors by excessive glutamate release, a phenomenon known as excitotoxicity, is a central mechanism of neuronal injury in various neurological conditions.[2] This overstimulation leads to a massive influx of cations, particularly Na+ and Ca2+, into the neuron.[3] The subsequent intracellular calcium overload triggers a cascade of detrimental downstream events, including:
-
Activation of proteases (e.g., calpains) and lipases that degrade cellular components.
-
Generation of reactive oxygen species (ROS), leading to oxidative stress.
-
Mitochondrial dysfunction and initiation of apoptotic cell death pathways.
By non-competitively blocking the AMPA receptor, this compound effectively curtails this excitotoxic cascade at a critical early stage, thereby preserving neuronal integrity and function.
Quantitative Efficacy of this compound and Analogs
The neuroprotective and anticonvulsant effects of this compound and its analogs have been quantified in numerous preclinical studies. The following tables summarize key quantitative data from this research.
Table 1: In Vitro Efficacy of GYKI-52466
| Parameter | Agonist | Preparation | IC50 Value | Reference |
| Current Inhibition | Kainate | Cultured Rat Hippocampal Neurons | 7.5 µM | [1] |
| Current Inhibition | AMPA | Cultured Rat Hippocampal Neurons | 11 µM | [1] |
| Neuroprotection | Kainate | Primary Rat Hippocampal Cultures | 9 µM | [4] |
Table 2: In Vivo Efficacy of GYKI-52466
| Model | Animal | Administration Route | Effective Dose | Outcome | Reference |
| Kainic Acid-Induced Seizures | Rat | Subcutaneous (s.c.) | 3 mg/kg (preconditioning) | Significantly reduced seizure scores | [5][6] |
| Maximal Electroshock Seizures | Mouse | Intraperitoneal (i.p.) | 10-20 mg/kg | Increased seizure threshold | [7] |
| Pentylenetetrazol-Induced Seizures | Mouse | Intraperitoneal (i.p.) | 10-20 mg/kg | Increased seizure threshold | [7] |
| Focal Cerebral Ischemia | Rat | Intravenous (i.v.) infusion | 10-20 mg/kg/h | Reduced infarct size | [8] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of neuroprotective compounds. The following sections provide detailed methodologies for key in vitro and in vivo assays used to characterize the neuroprotective properties of this compound.
In Vitro Model: Glutamate Excitotoxicity in Primary Hippocampal Neurons
This protocol describes the induction of excitotoxicity in primary neuronal cultures and the assessment of neuroprotection using a lactate (B86563) dehydrogenase (LDH) assay.
3.1.1. Primary Hippocampal Neuron Culture
-
Preparation of Culture Plates: Coat 96-well plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at room temperature. The following day, wash the plates three times with sterile, deionized water and allow them to dry completely in a sterile hood.
-
Tissue Dissection: Euthanize embryonic day 18 (E18) Sprague-Dawley rat pups in accordance with institutional animal care and use committee (IACUC) guidelines. Dissect the hippocampi from the embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Cell Dissociation: Transfer the hippocampal tissue to a tube containing a papain solution (20 units/mL in HBSS) and incubate at 37°C for 20 minutes. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Plate the cells onto the prepared 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Replace half of the culture medium every 3-4 days. Experiments are typically performed on days in vitro (DIV) 10-14.[9][10]
3.1.2. Induction of Excitotoxicity and Assessment of Neuroprotection
-
Compound Pre-treatment: On the day of the experiment, remove half of the culture medium from each well. Add fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.
-
Glutamate Exposure: Prepare a stock solution of glutamate in culture medium. Add the glutamate solution to the wells to achieve a final concentration of 100 µM.[11] Incubate the plates at 37°C for 24 hours.
-
Lactate Dehydrogenase (LDH) Assay:
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a tetrazolium salt and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Stop the reaction by adding 50 µL of 1M acetic acid. Measure the absorbance at 490 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells treated with a lysis buffer (representing 100% cell death). Neuroprotection is determined by the reduction in LDH release in this compound-treated wells compared to glutamate-only treated wells.
-
In Vivo Model: Kainic Acid-Induced Status Epilepticus in Rats
This protocol details the induction of seizures using kainic acid and the behavioral assessment of neuroprotection.
3.2.1. Animal Preparation and Drug Administration
-
Animals: Use adult male Sprague-Dawley rats (250-300 g). House the animals individually with ad libitum access to food and water and maintain them on a 12-hour light/dark cycle.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80). Dissolve kainic acid in sterile saline.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose and pre-treatment time (e.g., 3 mg/kg, s.c., 90 minutes before kainic acid).[5][6]
3.2.2. Induction of Status Epilepticus and Behavioral Scoring
-
Kainic Acid Injection: Inject kainic acid (10 mg/kg, s.c.) to induce status epilepticus.[14]
-
Behavioral Observation: Immediately after kainic acid injection, place the rat in an observation chamber and record its behavior for at least 2 hours.
-
Racine Scale for Seizure Severity: Score the seizure severity at regular intervals (e.g., every 5 minutes) using the Racine scale:[14][15]
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
-
-
Data Analysis: Analyze the data by comparing the mean seizure scores, the latency to the first seizure, and the duration of seizure activity between the this compound-treated and vehicle-treated groups.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Glutamate Excitotoxicity Signaling Pathway.
Caption: In Vitro Neuroprotection Assay Workflow.
Caption: In Vivo Neuroprotection Study Workflow.
Conclusion
This compound is a promising neuroprotective agent with a well-defined mechanism of action centered on the non-competitive antagonism of AMPA receptors. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in mitigating excitotoxic neuronal damage. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this compound and other AMPA receptor antagonists as potential therapeutics for a range of neurological disorders. Further research elucidating the specific downstream signaling pathways modulated by this compound will be crucial for a complete understanding of its neuroprotective profile and for the identification of novel therapeutic targets.
References
- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. AMPA induced Ca2+ influx in motor neurons occurs through voltage gated Ca2+ channel and Ca2+ permeable AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GYKI 52466 inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for Status Epilepticus and Pro-Inflammatory Changes after Intranasal Kainic Acid Administration in Mice | PLOS One [journals.plos.org]
- 8. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Post-Kainic Acid – Phase I [panache.ninds.nih.gov]
- 15. researchgate.net [researchgate.net]
GYKI-47261: A Technical Guide to its Anticonvulsant Effects
This in-depth technical guide provides a comprehensive overview of the anticonvulsant properties of GYKI-47261, targeted at researchers, scientists, and drug development professionals. The document details the core mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used to evaluate its efficacy.
Introduction: Targeting Excitatory Neurotransmission in Epilepsy
Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing.[1] A primary driver of this hyperexcitability is the imbalance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission.[2] The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, represents a critical therapeutic target for controlling seizures.[3][4] Antagonizing these receptors can dampen excessive glutamate-mediated excitation and reduce epileptiform activity.[4][5]
This compound is a selective, noncompetitive antagonist of the AMPA receptor, belonging to a class of compounds that have demonstrated broad-spectrum anticonvulsant activity in a variety of preclinical models.[5][6] Unlike competitive antagonists that bind to the glutamate (B1630785) recognition site, this compound acts via an allosteric mechanism, offering a distinct mode of therapeutic intervention.[4][5]
Core Mechanism of Action: Negative Allosteric Modulation
The primary anticonvulsant effect of this compound stems from its function as a negative allosteric modulator of the AMPA receptor.[5] This mechanism has been elucidated in detail through structural and functional studies of its close analog, GYKI-52466.
Mechanism:
-
Binding Site: GYKI compounds do not compete with glutamate. Instead, they bind to a distinct allosteric site located in the ion channel collar, a region at the top of the transmembrane domain (TMD) that links to the ligand-binding domain (LBD).[1][7]
-
Conformational Change: Upon binding, the molecule acts as a wedge, physically decoupling the LBD from the ion channel gate.[1]
-
Inhibition of Gating: This decoupling prevents the conformational change initiated by glutamate binding in the LBD from being transmitted to the ion channel.[1][7] The channel is thereby stabilized in its closed state, preventing the influx of sodium (Na+) and calcium (Ca2+) ions that would normally cause neuronal depolarization.[5]
-
Noncompetitive Action: Because this action is independent of the glutamate concentration, noncompetitive antagonists like this compound can be effective even in conditions of excessive glutamate release, a state often associated with seizures.[8]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound and its closely related analog, GYKI-52466. This data highlights its potency at the molecular target and its efficacy in preclinical seizure models.
| Compound | Parameter | Value | Species/Assay | Reference(s) |
| This compound | AMPA Receptor Antagonism (IC₅₀) | 2.5 µM | In vitro assay | [6] |
| Oxotremorine-induced Tremor (ED₅₀) | 16.8 mg/kg (p.o.) | Male CD1 Mice | [6] | |
| CYP2E1 Induction (Maximal) | 0.01 µM | Human Hepatocytes | [9] | |
| CYP2E1 Induction (Maximal) | 10 µM | Rat Hepatocytes | [9] | |
| GYKI-52466 | AMPA-induced Seizures (ED₅₀) | 18.5 µmol/kg (i.p.) | Swiss Mice | [10] |
| Sound-induced Seizures (ED₅₀) | 13.7 µmol/kg (i.p.) | DBA/2 Mice | [10] | |
| Maximal Electroshock (MES) Test (ED₅₀) | Protective | Mice | [11] | |
| Pentylenetetrazol (PTZ) Test (ED₅₀) | Protective | Mice | [11] | |
| AMPA-activated Current Antagonism (IC₅₀) | 11 µM | Cultured Rat Hippocampal Neurons | [8] | |
| Kainate-activated Current Antagonism (IC₅₀) | 7.5 µM | Cultured Rat Hippocampal Neurons | [8] |
Experimental Protocols for Anticonvulsant Screening
GYKI compounds have demonstrated efficacy in the two most widely used preclinical screening models for anticonvulsant drugs: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test.[11] These models are considered predictive of activity against generalized tonic-clonic and myoclonic/absence seizures, respectively.[12][13]
Maximal Electroshock (MES) Seizure Test
The MES test is a model of generalized tonic-clonic seizures and assesses a compound's ability to prevent the spread of seizure activity.[14][15]
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Materials:
-
Rodents (mice or rats)
-
Electroconvulsive shock device with corneal electrodes
-
Saline solution with an anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) for the electrodes[14]
-
Test compound (this compound) and vehicle control
Methodology:
-
Animal Preparation: Animals are weighed and handled. The test compound or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the test to ensure peak effect.[4]
-
Anesthetic Application: Immediately prior to stimulation, a drop of saline containing a topical anesthetic is applied to each eye to ensure good electrical contact and reduce local irritation.[14]
-
Stimulus Application: The corneal electrodes are placed on the eyes, and a supramaximal electrical stimulus is delivered. For mice, a typical stimulus is 50-60 Hz at 40-50 mA for 0.2 seconds.[14][16]
-
Observation: The animal is immediately observed for the characteristic seizure pattern, which includes a brief tonic flexion followed by a longer tonic extension of the hindlimbs.
-
Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension lasting for more than 3 seconds.[15] Abolition of this response is considered protection.[17]
-
Data Analysis: The dose of the compound that protects 50% of the animals from the endpoint (the ED₅₀) is calculated.
Subcutaneous Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a chemoconvulsant model used to identify compounds effective against myoclonic and absence seizures. It evaluates a compound's ability to raise the seizure threshold.[2][9]
Objective: To determine if a test compound can prevent or delay the onset of clonic seizures induced by the GABA-A antagonist pentylenetetrazol.
Materials:
-
Rodents (mice or rats)
-
Pentylenetetrazol (PTZ) solution (e.g., dissolved in 0.9% saline)[6]
-
Test compound (this compound) and vehicle control
-
Observation chambers
-
Syringes and needles for administration
Methodology:
-
Animal Preparation: Animals are weighed, and the test compound or vehicle is administered at the appropriate time before PTZ injection.[9]
-
PTZ Administration: A convulsant dose of PTZ (e.g., 70-85 mg/kg for mice) is injected subcutaneously (s.c.) into a loose fold of skin, typically on the back of the neck.[9][16][18]
-
Observation: Each animal is placed in an individual observation chamber and observed for 30 minutes.[6][9]
-
Endpoint: The primary endpoint is the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[9] The latency to the first seizure may also be recorded.[16] An animal that does not exhibit this endpoint within the 30-minute observation period is considered protected.[9]
-
Data Analysis: The ED₅₀ is calculated as the dose that provides protection in 50% of the animals tested.
Conclusion
This compound demonstrates significant anticonvulsant potential, driven by its potent and selective negative allosteric modulation of AMPA receptors. By binding to a noncompetitive site, it effectively prevents ion channel gating, thereby reducing neuronal hyperexcitability underlying seizure activity. Its efficacy in gold-standard preclinical models like the MES and PTZ tests, as shown with close analogs, underscores its broad-spectrum activity. The detailed mechanisms and protocols outlined in this guide provide a robust framework for further research and development of this compound and similar compounds as next-generation antiepileptic drugs.
References
- 1. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 10. archepilepsy.org [archepilepsy.org]
- 11. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ijbcp.com [ijbcp.com]
- 17. ijbcp.com [ijbcp.com]
- 18. Reversal of behavioral effects of pentylenetetrazol by the neuroactive steroid ganaxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Induction of Cytochrome P450 2E1 by the Novel AMPA Antagonist GYKI-47261: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Abstract
This technical guide provides an in-depth analysis of the induction of the cytochrome P450 2E1 (CYP2E1) enzyme by GYKI-47261, a novel, competitive, and orally active AMPA receptor antagonist. The document consolidates key quantitative data, details experimental methodologies from foundational studies, and presents visual representations of the proposed mechanism of action and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development investigating the metabolic profile and drug-drug interaction potential of this compound and related compounds.
Introduction
This compound is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which has shown promise for its neuroprotective and anticonvulsive properties.[1][2] Beyond its primary pharmacological activity, this compound has been identified as a potent inducer of CYP2E1, a key enzyme in the metabolism of numerous xenobiotics, including ethanol (B145695) and various small-molecule drugs and procarcinogens.[3][4] The induction of CYP2E1 can have significant implications for drug safety and efficacy, potentially altering the pharmacokinetic profiles of co-administered drugs and enhancing the metabolic activation of certain toxins.[5] This document provides a detailed examination of the in vitro evidence for CYP2E1 induction by this compound.
Quantitative Analysis of CYP2E1 Induction
The induction of CYP2E1 by this compound has been quantitatively assessed in primary hepatocyte cultures from both rat and human donors. The following tables summarize the key findings, highlighting the compound's potency and species-specific differences.
Table 1: Comparative Potency of this compound and Imidazole (B134444) on CYP2E1 Induction in Rat Hepatocytes
| Compound | Concentration for Maximal Induction |
| This compound | 10 µM |
| Imidazole | 500 µM |
Data sourced from Tamási et al., 2003.[3]
Table 2: Species-Specific Differences in the Potency of this compound for CYP2E1 Induction
| Species | Concentration for Maximal Induction |
| Rat Hepatocytes | 10 µM |
| Human Hepatocytes | 0.01 µM |
Data sourced from Tamási et al., 2003.[3]
Proposed Mechanism of CYP2E1 Induction by this compound
Studies indicate that the induction of CYP2E1 by this compound does not occur at the level of gene transcription.[3] Instead, the primary mechanism is believed to be the post-translational stabilization of the CYP2E1 protein, preventing its rapid degradation.[3] The imidazole moiety within the structure of this compound is thought to contribute to this inducing capacity.[3]
Caption: Post-translational stabilization of CYP2E1 by this compound.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro studies that established the CYP2E1-inducing properties of this compound.
Primary Hepatocyte Isolation and Culture
-
Source: Male Wistar rats or human liver tissue.
-
Isolation: A two-step collagenase perfusion method is used to isolate hepatocytes.
-
Plating: Isolated hepatocytes are plated on collagen-coated culture dishes.
-
Medium: Williams' Medium E supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Treatment with Inducers
-
After an initial attachment period (e.g., 24 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound, a positive control (e.g., imidazole), or a vehicle control.
-
The treatment duration is typically 24 to 72 hours.
Measurement of CYP2E1 Enzymatic Activity
The activity of CYP2E1 is commonly assessed by measuring the rate of 6-hydroxylation of the probe substrate chlorzoxazone (B1668890).[3]
-
Substrate Incubation: Hepatocyte cultures are incubated with chlorzoxazone for a specified period.
-
Sample Collection: Aliquots of the culture medium are collected.
-
Metabolite Analysis: The concentration of the 6-hydroxychlorzoxazone (B195315) metabolite is quantified using High-Performance Liquid Chromatography (HPLC).
-
Normalization: The rate of metabolite formation is normalized to the total protein content of the cell culture well.
Quantification of CYP2E1 Protein and mRNA Levels
-
Protein Levels (Western Blotting):
-
Hepatocytes are lysed, and total protein is extracted.
-
Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is probed with a primary antibody specific for CYP2E1, followed by a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.
-
-
mRNA Levels (Northern Blotting or RT-qPCR):
-
Total RNA is isolated from the hepatocytes.
-
For Northern blotting, RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for CYP2E1 mRNA.
-
For RT-qPCR, RNA is reverse-transcribed to cDNA, and the relative abundance of CYP2E1 transcripts is quantified using specific primers and a fluorescent probe.
-
Caption: Workflow for in vitro assessment of CYP2E1 induction.
Conclusion
The available scientific evidence robustly demonstrates that this compound is a potent inducer of the CYP2E1 enzyme in both rat and human hepatocytes.[3] Notably, its potency is significantly higher in human hepatocytes, a critical consideration for preclinical to clinical translation.[3] The mechanism of induction appears to be post-translational stabilization of the CYP2E1 protein rather than transcriptional activation.[3] These findings underscore the importance of evaluating the potential for drug-drug interactions when developing this compound or structurally related compounds. Further investigation into the clinical significance of this CYP2E1 induction is warranted to ensure the safe and effective therapeutic use of this novel AMPA antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GYKI 47261 dihydrochloride | CAS 1217049-32-5 | GYKI47261 | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic, Extrahepatic and Extracellular Vesicle Cytochrome P450 2E1 in Alcohol and Acetaminophen-Mediated Adverse Interactions and Potential Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic glutamate (B1630785) receptor that is fundamental to fast excitatory synaptic transmission throughout the central nervous system (CNS).[1][2] These receptors are ligand-gated cation channels, primarily permeable to sodium and potassium ions, which upon binding with the neurotransmitter glutamate, facilitate rapid depolarization of the postsynaptic neuron.[1] This rapid signaling is crucial for a vast array of neurological functions, including learning, memory, and synaptic plasticity.[1][2] Dysregulation of AMPA receptor function is implicated in a variety of neurological and psychiatric disorders, such as epilepsy, Alzheimer's disease, and depression, making them a significant target for therapeutic drug development.[3][4]
This technical guide provides a comprehensive overview of AMPA receptor function, with a focus on their molecular structure, subunit composition, trafficking dynamics, and the intricate signaling pathways that govern their role in synaptic plasticity. Detailed experimental protocols for studying AMPA receptors are also provided, alongside quantitative data to support a deeper understanding of their biophysical properties.
AMPA Receptor Structure and Subunit Composition
AMPA receptors are tetrameric protein complexes, meaning they are composed of four individual subunit proteins that assemble to form a functional receptor.[2] These subunits are encoded by four different genes: GRIA1, GRIA2, GRIA3, and GRIA4, which correspond to the protein subunits GluA1, GluA2, GluA3, and GluA4, respectively.[5] The majority of native AMPA receptors are heterotetramers, typically a "dimer of dimers" arrangement, with the most common combinations in the hippocampus being GluA1/GluA2 and GluA2/GluA3.[5][6]
Each subunit possesses a modular structure comprising an extracellular amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel pore, and an intracellular C-terminal domain (CTD) which is a critical site for interaction with various regulatory proteins.[1] The subunit composition of the tetramer profoundly influences the receptor's functional properties, including its ion permeability, conductance, and gating kinetics.[[“]] A key determinant of AMPA receptor function is the presence of the GluA2 subunit, which, due to RNA editing at the Q/R site in its pore-lining region, renders the channel impermeable to calcium ions.
Table 1: AMPA Receptor Subunit Properties
| Subunit | Gene | Key Functional Characteristics | Calcium Permeability (in the absence of edited GluA2) |
| GluA1 | GRIA1 | Activity-dependent synaptic incorporation, crucial for LTP.[5][6] | High |
| GluA2 | GRIA2 | Renders the channel impermeable to Ca2+ after RNA editing.[8] | Low (when edited) |
| GluA3 | GRIA3 | Contributes to basal synaptic transmission. | High |
| GluA4 | GRIA4 | Expressed predominantly during early development.[9] | High |
Biophysical Properties and Kinetics
The binding of glutamate to the LBD of AMPA receptor subunits triggers a conformational change that opens the ion channel, leading to a rapid influx of cations and depolarization of the postsynaptic membrane. The kinetics of AMPA receptor activation, deactivation (channel closure upon glutamate unbinding), and desensitization (channel closure in the continued presence of glutamate) are critical determinants of the shape and duration of the excitatory postsynaptic current (EPSC). These kinetic properties are heavily influenced by the receptor's subunit composition and the presence of auxiliary subunits.
Table 2: Quantitative Data on AMPA Receptor Kinetics
| Subunit Composition | Deactivation Time Constant (τ_deact) (ms) | Desensitization Time Constant (τ_des) (ms) | Single-Channel Conductance (pS) |
| Homomeric GluA1 | 1.06 ± 0.05[10] | 2.45 ± 0.1[3] | 24.6 ± 1.9[11] |
| Homomeric GluA3 | - | - | Multiple levels (up to ~20)[12] |
| Homomeric GluA4 | 0.79 ± 0.04[3] | - | 5.5 ± 0.5[5] |
| Heteromeric (Native, Cerebellar Granule Cells) | - | 1.82 ± 0.13 (saturating glutamate)[13] | 11.4 ± 1.0[14] |
| Heteromeric (Native, Neocortical Nonpyramidal Cells) | Varies widely (1.56 - 3.87 for FS cells)[1] | Varies widely[1] | Varies widely[1] |
Regulation of AMPA Receptor Function
The function of AMPA receptors is dynamically regulated through a variety of mechanisms, including post-translational modifications, interactions with auxiliary subunits and other proteins, and trafficking into and out of the synapse.
Phosphorylation
Phosphorylation of the intracellular C-terminal domain of AMPA receptor subunits is a key mechanism for modulating their function and trafficking.[9][15] Several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), have been shown to phosphorylate specific residues on AMPA receptor subunits, thereby altering their channel properties and interaction with scaffolding proteins.[9][15]
Table 3: Key Phosphorylation Sites on AMPA Receptor Subunits and Their Functional Consequences
| Subunit | Phosphorylation Site | Kinase(s) | Functional Consequence |
| GluA1 | Serine 845 (S845) | PKA[[“]][[“]] | Potentiates channel function, promotes surface expression, and is involved in LTP and LTD.[[“]][[“]] |
| GluA1 | Serine 831 (S831) | CaMKII, PKC[[“]][[“]] | Increases single-channel conductance and is important for LTP.[[“]] |
| GluA1 | Threonine 840 (T840) | PKC[[“]] | Involved in LTD.[[“]] |
| GluA2 | Serine 880 (S880) | PKC[[“]][[“]] | Promotes receptor internalization by disrupting binding to GRIP.[8] |
| GluA2 | Tyrosine 876 (Y876) | Src family tyrosine kinases[[“]][[“]] | Regulates receptor endocytosis and is required for homeostatic scaling.[[“]][[“]] |
| GluA4 | Serine 842 (S842) | PKA, PKC, CaMKII[[“]][[“]][17] | Modulates synaptic incorporation of GluA4-containing receptors.[[“]] |
Interacting Proteins and Auxiliary Subunits
A diverse array of proteins interact with AMPA receptors to regulate their trafficking, localization, and function. These can be broadly categorized into scaffolding proteins that anchor receptors at the postsynaptic density (PSD) and auxiliary subunits that modulate their biophysical properties.
Table 4: Major AMPA Receptor Interacting Proteins and Auxiliary Subunits
| Protein/Family | Interaction Site on AMPAR | Key Function(s) |
| Scaffolding Proteins | ||
| PSD-95 | Indirectly via TARPs | Anchors AMPA receptors at the synapse.[18] |
| GRIP1/2 | GluA2/3 C-terminus | Involved in receptor trafficking and stabilization at the synapse.[19] |
| PICK1 | GluA2/3 C-terminus | Promotes the internalization of GluA2-containing receptors during LTD.[19] |
| Auxiliary Subunits | ||
| TARPs (e.g., Stargazin/γ-2, γ-8) | Transmembrane and extracellular domains | Modulate channel gating (slower deactivation and desensitization), promote surface expression, and mediate interaction with PSD-95.[2][18][20] |
| CNIHs (Cornichon homologs) | Transmembrane domains | Modulate receptor trafficking and gating.[19][20] |
| CKAMP44 | Transmembrane domains | Slows recovery from desensitization, affecting short-term plasticity.[20] |
| SynDIG1 | Extracellular domain | Regulates synapse formation and maturation.[19] |
| GSG1L | Transmembrane domains | Influences receptor trafficking.[19] |
AMPA Receptors in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are two major forms of synaptic plasticity that are heavily dependent on the trafficking of AMPA receptors.
Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[5] A key mechanism underlying the expression of many forms of LTP is the insertion of AMPA receptors into the postsynaptic membrane.[6][21] The induction of NMDAR-dependent LTP leads to a calcium influx that activates several signaling cascades, most notably CaMKII.[9][21] Activated CaMKII phosphorylates AMPA receptor subunits and other downstream targets, leading to the delivery of additional AMPA receptors, particularly those containing the GluA1 subunit, to the synapse.[9][21]
Long-Term Depression (LTD)
LTD is a long-lasting reduction in synaptic efficacy.[22] A primary mechanism for the expression of LTD is the removal of AMPA receptors from the synapse via clathrin-mediated endocytosis.[5][23] The induction of NMDAR-dependent LTD is typically triggered by a modest, prolonged increase in postsynaptic calcium, which activates protein phosphatases such as calcineurin and protein phosphatase 1 (PP1).[5][23] These phosphatases dephosphorylate AMPA receptor subunits and their interacting proteins, leading to the internalization of synaptic AMPA receptors.[8][23]
Experimental Protocols
A variety of experimental techniques are employed to study the multifaceted nature of AMPA receptor function. The following sections provide detailed methodologies for some of the key experimental approaches.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical properties of AMPA receptors in individual neurons.
Objective: To record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) and study their kinetics and modulation.
Materials:
-
Brain slice preparation or cultured neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular pipette solution
-
Pharmacological agents (e.g., tetrodotoxin (B1210768) to block voltage-gated sodium channels, picrotoxin (B1677862) to block GABA-A receptors, and AP5 to block NMDA receptors)
Procedure:
-
Slice/Culture Preparation: Prepare acute brain slices or cultured neurons according to standard protocols.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Solutions: Perfuse the recording chamber with oxygenated aCSF. Fill the patch pipette with the appropriate intracellular solution.
-
Cell Targeting: Under a microscope, identify a healthy neuron for recording.
-
Gigaohm Seal Formation: Carefully approach the cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Recording: Clamp the cell at a holding potential of -70 mV to record AMPA receptor-mediated EPSCs. Evoke synaptic responses by stimulating presynaptic afferents with a bipolar electrode.
-
Data Acquisition and Analysis: Record and analyze the amplitude, rise time, and decay kinetics of the EPSCs. Apply pharmacological agents to isolate AMPA receptor currents and study their modulation.
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify proteins that interact with AMPA receptors.
Objective: To isolate AMPA receptor complexes and identify their interacting partners.
Materials:
-
Brain tissue or cultured cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific to an AMPA receptor subunit (the "bait" protein)
-
Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic beads)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Homogenize brain tissue or lyse cultured cells in ice-cold lysis buffer to solubilize proteins while preserving protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Add the primary antibody against the AMPA receptor subunit to the pre-cleared lysate and incubate to allow the antibody to bind to the receptor and its interacting proteins.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins, or by mass spectrometry to identify novel interaction partners.[24][25]
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy is a powerful imaging technique for visualizing the trafficking of AMPA receptors at or near the plasma membrane.
Objective: To visualize the exocytosis and lateral diffusion of fluorescently tagged AMPA receptors in live neurons.
Materials:
-
Cultured neurons
-
Expression vector for a fluorescently tagged AMPA receptor subunit (e.g., GluA1-pHluorin)
-
Transfection reagents
-
TIRF microscope with appropriate lasers and filters
-
Imaging chamber and perfusion system
Procedure:
-
Cell Culture and Transfection: Culture primary neurons on glass-bottom dishes. Transfect the neurons with the plasmid encoding the fluorescently tagged AMPA receptor subunit.
-
Live-Cell Imaging Setup: Mount the dish on the TIRF microscope stage and perfuse with imaging buffer.
-
TIRF Illumination: Adjust the angle of the laser beam to achieve total internal reflection at the glass-water interface. This creates an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip.
-
Image Acquisition: Acquire time-lapse images of the fluorescently tagged AMPA receptors to visualize their movement, insertion, and removal from the plasma membrane.
-
Data Analysis: Analyze the acquired images to quantify receptor dynamics, such as the frequency and location of exocytic events, and the diffusion coefficients of individual receptors.
AMPA Receptors as Therapeutic Targets
Given their central role in excitatory neurotransmission and synaptic plasticity, AMPA receptors are a promising target for the development of drugs to treat a range of neurological and psychiatric disorders.[3]
-
Positive Allosteric Modulators (PAMs) or "AMPAkines": These compounds enhance AMPA receptor function and have shown potential for treating cognitive disorders.[3]
-
Antagonists: Blockers of AMPA receptors are being investigated for the treatment of conditions associated with excitotoxicity, such as epilepsy and stroke.
The development of subunit-specific and auxiliary protein-targeted drugs holds the promise of more precise therapeutic interventions with fewer side effects.
Conclusion
AMPA receptors are dynamic and complex molecular machines that are essential for normal brain function. Their intricate regulation through subunit composition, post-translational modifications, protein-protein interactions, and dynamic trafficking allows for the precise control of synaptic strength that underlies cognitive processes. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for advancing our knowledge of brain function and for the development of novel therapeutics for a wide range of neurological and psychiatric disorders.
References
- 1. Subunit Composition, Kinetic, and Permeation Properties of AMPA Receptors in Single Neocortical Nonpyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Auxiliary subunits provide new insights into regulation of AMPA receptor trafficking. | Semantic Scholar [semanticscholar.org]
- 3. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by Cyclothiazide, Aniracetam, and Thiocyanate | Journal of Neuroscience [jneurosci.org]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Different Forms of AMPA Receptor Mediated LTP and Their Correlation to the Spatial Working Memory Formation [frontiersin.org]
- 7. consensus.app [consensus.app]
- 8. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPA Receptors in Synaptic Plasticity, Memory Function, and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Subunit Interactions and AMPA Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPA receptor regulation during synaptic plasticity in hippocampus and neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Desensitization Properties of AMPA Receptors at the Cerebellar Mossy Fiber–Granule Cell Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stargazin Reduces Desensitization and Slows Deactivation of the AMPA-Type Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorylation of AMPA receptors: mechanisms and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. Characterization of Phosphorylation Sites on the Glutamate Receptor 4 Subunit of the AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Auxiliary Subunits: Shepherding AMPA Receptors to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AMPA receptor structure and auxiliary subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]
- 22. Synaptic plasticity - Wikipedia [en.wikipedia.org]
- 23. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 25. Molecular Characterization of AMPA-Receptor-Containing Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of AMPA Receptors in Synaptic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functions of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in mediating fast excitatory synaptic transmission within the central nervous system. A thorough understanding of their structure, function, and regulation is paramount for research into synaptic plasticity, learning, memory, and the development of novel therapeutics for a range of neurological and psychiatric disorders.
Introduction to AMPA Receptors
AMPA receptors (AMPARs) are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the brain.[1][2] Upon binding to the neurotransmitter glutamate, AMPARs rapidly open, allowing an influx of cations, primarily Na+, which depolarizes the postsynaptic membrane.[2] This rapid depolarization is fundamental for neuronal communication and is a cornerstone of many higher-order brain functions.[1][3] The dynamic regulation of AMPAR number and function at the synapse is a key mechanism underlying synaptic plasticity, the cellular basis of learning and memory.[2][4]
Structure and Subunit Composition
AMPARs are tetrameric protein complexes, meaning they are composed of four subunits.[5][6] These subunits are encoded by four different genes: GRIA1 (encoding GluA1), GRIA2 (encoding GluA2), GRIA3 (encoding GluA3), and GRIA4 (encoding GluA4).[4][5] The majority of native AMPARs are heterotetramers, typically a "dimer of dimers" assembly of GluA1/2 or GluA2/3 subunits.[7][8] The specific subunit composition of the receptor profoundly influences its biophysical and pharmacological properties.[9]
A critical determinant of AMPAR function is the presence of the GluA2 subunit.[5] Through a process of RNA editing, a single amino acid in the pore-lining region of the GluA2 subunit is changed from a glutamine (Q) to an arginine (R). This Q/R editing site renders the receptor impermeable to Ca2+.[5] AMPARs lacking the edited GluA2 subunit are permeable to Ca2+, which has significant implications for downstream signaling cascades and synaptic plasticity.[9]
The C-terminal domains of the different subunits are highly variable and are crucial for their interactions with a multitude of intracellular scaffolding and signaling proteins.[5] For instance, GluA1 binds to SAP97, while GluA2 interacts with proteins like PICK1 and GRIP/ABP.[5] These interactions are vital for the trafficking, stabilization, and regulation of AMPARs at the synapse.
Role in Synaptic Plasticity
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process believed to underlie learning and memory. AMPARs are central players in two major forms of synaptic plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. A key mechanism for the expression of LTP is the insertion of AMPARs into the postsynaptic membrane.[2][4] The influx of Ca2+ through NMDA receptors triggers a signaling cascade that promotes the delivery of AMPARs, particularly those containing the GluA1 subunit, to the synapse.[10][11] This increase in the number of synaptic AMPARs leads to a larger postsynaptic response to glutamate, thereby strengthening the synapse.[2][11]
Long-Term Depression (LTD)
LTD is a long-lasting reduction in synaptic efficacy. The primary mechanism underlying LTD is the removal of AMPARs from the synapse via clathrin-mediated endocytosis.[3][10] A modest, prolonged increase in postsynaptic Ca2+ activates protein phosphatases, which dephosphorylate AMPAR subunits and their interacting proteins, leading to the internalization of the receptors.[12] This decrease in synaptic AMPARs weakens the synaptic connection.[2]
Signaling Pathways in AMPA Receptor Trafficking
The trafficking of AMPA receptors to and from the synapse is a tightly regulated process involving a complex network of signaling pathways.
During LTP, Ca2+ influx through NMDA receptors activates several kinases, most notably Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[12] CaMKII can directly phosphorylate the GluA1 subunit at Serine 831, which increases the channel's conductance.[2] These kinases also promote the exocytosis of AMPAR-containing vesicles to the postsynaptic membrane.
Conversely, during LTD, lower levels of Ca2+ activate protein phosphatases such as calcineurin.[12] Calcineurin dephosphorylates key residues on AMPARs and associated proteins, which triggers the internalization of the receptors. The interaction of the GluA2 subunit with proteins like PICK1 is crucial for this endocytic process.[13]
Below is a simplified diagram illustrating the core signaling pathways involved in AMPAR trafficking during LTP and LTD.
Quantitative Data on AMPA Receptor Properties
The biophysical properties of AMPA receptors vary depending on their subunit composition. The following tables summarize key quantitative data for different AMPAR subtypes.
Table 1: Single-Channel Conductance of AMPA Receptors
| Receptor Subunit Composition | Single-Channel Conductance (pS) | Notes |
| Homomeric GluA1 | ~8-30 | Multiple conductance states observed.[10][14] |
| Homomeric GluA2 (edited) | ~0.3 (estimated) | Very low conductance, difficult to resolve directly.[1][10] |
| Homomeric GluA4 | ~7-27 | Multiple conductance states, can be agonist-dependent.[1][5] |
| Heteromeric GluA1/GluA2 | ~3-8 | Lower conductance compared to GluA1 homomers.[15] |
| Native (hippocampal neurons) | ~5-30 | Heterogeneous population with multiple conductance levels.[10][14] |
Table 2: Kinetic Properties of AMPA Receptors
| Property | GluA1-containing | GluA2-containing | Notes |
| Activation Time (10-90% rise) | ~0.2 - 0.5 ms | ~0.2 - 0.5 ms | Rapid activation for all subtypes.[16] |
| Deactivation Time Constant | ~1 - 3 ms | ~1 - 3 ms | Dependent on subunit composition and auxiliary proteins.[17][18] |
| Desensitization Time Constant | ~2 - 10 ms | ~3 - 15 ms | Flip/flop splice variants significantly affect desensitization rates.[2][18] |
Table 3: Relative Abundance of AMPA Receptor Subunits in Different Brain Regions
| Brain Region | GluA1 | GluA2 | GluA3 | GluA4 |
| Hippocampus | High | Very High | Moderate | Low |
| Cerebellum | Low | High | Low | High |
| Cortex | High | Very High | Moderate | Low |
| Striatum | High | High | Moderate | Low |
| Hypothalamus | High | High | Moderate | Moderate |
Data compiled from multiple sources, relative abundance can vary between specific nuclei within a region.[4][7][8][19]
Experimental Protocols
Studying AMPA receptors requires a range of sophisticated techniques. Below are outlines of key experimental protocols.
Whole-Cell Patch-Clamp Recording of AMPAR-Mediated Currents
This technique allows for the measurement of synaptic currents mediated by AMPA receptors.
Detailed Methodology:
-
Slice Preparation: Acutely slice brain tissue (e.g., hippocampus) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[11][20]
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with an internal solution containing ions mimicking the intracellular environment.[3][11]
-
Obtaining a Recording: Under a microscope, approach a neuron with the micropipette and apply gentle suction to form a high-resistance "gigaseal" with the cell membrane.[11]
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, allowing electrical access to the entire cell.[12]
-
Recording: Clamp the neuron's membrane potential at -70 mV to minimize the contribution of NMDA receptors (which are blocked by Mg2+ at this potential).[12]
-
Stimulation and Data Acquisition: Use a stimulating electrode to evoke synaptic transmission and record the resulting excitatory postsynaptic currents (EPSCs) mediated by AMPARs.[20]
Immunocytochemistry for AMPAR Localization
This technique is used to visualize the subcellular localization of AMPA receptor subunits.
Detailed Methodology:
-
Cell Fixation: Fix cultured neurons or brain slices with 4% paraformaldehyde to preserve cellular structures.[21]
-
Permeabilization: If targeting intracellular epitopes, permeabilize the cell membranes with a detergent like Triton X-100.
-
Blocking: Incubate the sample in a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody specific to the AMPAR subunit of interest (e.g., anti-GluA1).[21]
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.[21]
-
Imaging: Mount the sample and visualize the fluorescent signal using a confocal or epifluorescence microscope.[21]
Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions
Co-IP is used to determine if two proteins interact within a cell.
Detailed Methodology:
-
Cell Lysis: Lyse cells or tissue with a gentle lysis buffer that preserves protein-protein interactions.[22][23]
-
Pre-clearing: Incubate the lysate with control beads to remove proteins that non-specifically bind to the beads.[23]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., an AMPAR subunit).[22]
-
Complex Capture: Add Protein A/G beads, which bind to the antibody, to pull down the antibody-protein complex.[22]
-
Washing: Wash the beads several times to remove non-specifically bound proteins.[22]
-
Elution and Analysis: Elute the protein complexes from the beads and analyze the "prey" proteins (interacting partners) by Western blotting.[23]
Conclusion
AMPA receptors are indispensable components of the molecular machinery that governs fast excitatory neurotransmission and synaptic plasticity. Their intricate regulation through subunit composition, trafficking, and interaction with a host of signaling molecules provides the brain with a powerful mechanism for adapting to experience. A deep and quantitative understanding of AMPAR biology is essential for researchers and drug development professionals aiming to unravel the complexities of brain function and devise effective treatments for a wide array of neurological and psychiatric conditions. Further research into the precise mechanisms controlling AMPAR function will undoubtedly continue to yield critical insights into the workings of the central nervous system.
References
- 1. Single-Channel Properties of Recombinant AMPA Receptors Depend on RNA Editing, Splice Variation, and Subunit Composition | Journal of Neuroscience [jneurosci.org]
- 2. Subunit Interactions and AMPA Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. AMPA Receptor Function in Hypothalamic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Structural and Single-Channel Results Indicate That the Rates of Ligand Binding Domain Closing and Opening Directly Impact AMPA Receptor Gating | Journal of Neuroscience [jneurosci.org]
- 7. Quantitative analysis of AMPA receptor subunit composition in addiction-related brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Architecture and subunit arrangement of native AMPA receptors elucidated by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptomic Expression of AMPA Receptor Subunits and their Auxiliary Proteins in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Channel Properties of Recombinant AMPA Receptors Depend on RNA Editing, Splice Variation, and Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteins interactions implicated in AMPA receptor trafficking: a clear destination and an improving route map - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heterogeneous Conductance Levels of Native AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 16. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by Cyclothiazide, Aniracetam, and Thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of AMPA receptor subunit composition in addiction-related brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 21. Immunohistochemical detection of GluA1 subunit of AMPA receptor in the rat nucleus accumbens following cocaine exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. bitesizebio.com [bitesizebio.com]
GYKI-47261: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
GYKI-47261 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides an in-depth overview of this compound for its application in neuroscience research. It details its mechanism of action, key experimental protocols for its use in electrophysiology and in vivo models of neurological disorders, and a summary of its quantitative effects. Furthermore, this guide presents visual representations of its primary signaling pathway and its metabolic induction pathway to facilitate a comprehensive understanding of its cellular and systemic effects.
Introduction
This compound is a 2,3-benzodiazepine derivative that acts as a non-competitive antagonist of AMPA receptors, a major subtype of ionotropic glutamate (B1630785) receptors responsible for fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, this compound effectively inhibits ion flux without competing with the endogenous ligand, glutamate. This mechanism of action has positioned this compound as a valuable tool for investigating the role of AMPA receptors in various physiological and pathological processes. Its demonstrated neuroprotective and anticonvulsant properties in preclinical studies underscore its potential as a lead compound for the development of novel therapeutics for neurological disorders such as epilepsy and ischemic stroke.
Mechanism of Action
This compound exerts its effects primarily through the negative allosteric modulation of AMPA receptors. Unlike competitive antagonists that bind to the glutamate binding site, this compound binds to a separate site on the receptor-channel complex. This binding event induces a conformational change that prevents the ion channel from opening, even when glutamate is bound to the receptor. This non-competitive antagonism is voltage-independent and does not show use-dependency.
The primary consequence of AMPA receptor inhibition by this compound is a reduction in the influx of cations, particularly Na+ and Ca2+, into the postsynaptic neuron. This dampens excitatory postsynaptic potentials (EPSPs) and reduces overall neuronal excitability. In pathological conditions characterized by excessive glutamate release (excitotoxicity), such as during an ischemic event, this reduction in cation influx can prevent or mitigate neuronal cell death.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species/Cell Type | Reference |
| IC50 | 2.5 µM | Not specified | [1] |
Table 2: In Vivo Efficacy of this compound
| Application | Model | Species | Dose | Effect | Reference |
| Anticonvulsant | Maximal Electroshock (MES) | Mouse | ED50: 16.8 mg/kg (p.o.) | Mitigated oxotremorine-induced tremor | [1] |
| Neuroprotection | Transient Focal Ischemia | Rat | 6 mg/kg (i.v.) | Anti-ischemic effect | [1] |
| Neuro-reversal | MPTP Model | Not specified | 20 mg/kg (i.p.) | Reversed dopamine-depleting effect | [1] |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is a general guideline for assessing the effect of this compound on AMPA receptor-mediated currents in cultured neurons or brain slices.
Objective: To measure the inhibitory effect of this compound on AMPA receptor-mediated synaptic currents.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound stock solution (in DMSO or appropriate solvent)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Methodology:
-
Preparation: Prepare aCSF and intracellular solutions and ensure they are bubbled with 95% O2/5% CO2 (carbogen). Prepare acute brain slices if not using cultured neurons.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Recording:
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) or currents evoked by local application of an AMPA receptor agonist (e.g., AMPA or glutamate). This can be done in voltage-clamp mode, holding the neuron at a negative potential (e.g., -70 mV) to relieve the Mg2+ block of NMDA receptors.
-
Bath-apply this compound at the desired concentration (e.g., starting from the IC50 of 2.5 µM and creating a dose-response curve).
-
Record the AMPA receptor-mediated currents in the presence of this compound.
-
Perform a washout by perfusing with aCSF without the drug to observe any recovery of the current.
-
-
Data Analysis: Measure the amplitude and/or frequency of the AMPA receptor-mediated currents before, during, and after the application of this compound. Calculate the percentage of inhibition for each concentration to determine the IC50.
In Vivo Neuroprotection: Transient Focal Ischemia Model
This protocol outlines a general procedure to evaluate the neuroprotective effects of this compound in a rat model of stroke.
Objective: To assess the ability of this compound to reduce infarct volume and improve neurological outcome following transient focal cerebral ischemia.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Intraluminal filament for middle cerebral artery occlusion (MCAO)
-
This compound solution for administration (e.g., intravenous)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Neurological scoring system
Methodology:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
-
Induction of Ischemia: Induce transient focal cerebral ischemia by MCAO for a defined period (e.g., 90 minutes).
-
Drug Administration: Administer this compound (e.g., 6 mg/kg, i.v.) at a specific time point relative to the ischemic insult (e.g., before, during, or after MCAO). A vehicle control group should be included.
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.
-
Neurological Assessment: At various time points post-reperfusion (e.g., 24 hours, 48 hours, 7 days), assess the neurological deficit using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animals, and remove the brains. Slice the brains and stain with TTC to visualize the infarct. Quantify the infarct volume using image analysis software.
-
Data Analysis: Compare the neurological scores and infarct volumes between the this compound-treated group and the vehicle control group.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Model
This protocol provides a general framework for evaluating the anticonvulsant properties of this compound.
Objective: To determine the dose-dependent efficacy of this compound in protecting against MES-induced seizures.
Materials:
-
Mice or rats
-
Electroconvulsive shock apparatus with corneal electrodes
-
This compound solution for administration (e.g., oral or intraperitoneal)
-
Electrode solution (e.g., saline)
Methodology:
-
Animal Preparation: Acclimatize animals to the testing environment.
-
Drug Administration: Administer this compound at various doses to different groups of animals. Include a vehicle control group. The timing of administration should be based on the pharmacokinetic profile of the compound.
-
MES Induction: At the time of peak drug effect, deliver a maximal electroshock (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.
-
Seizure Assessment: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.
Additional Considerations: CYP2E1 Induction
This compound has been identified as a potent inducer of the cytochrome P450 enzyme CYP2E1. This is an important consideration for in vivo studies, as it may affect the metabolism of co-administered drugs and could have implications for potential hepatotoxicity with chronic use. The induction appears to occur via stabilization of the CYP2E1 enzyme protein rather than through transcriptional activation.[2][3]
Conclusion
This compound is a valuable pharmacological tool for the study of AMPA receptor function in the central nervous system. Its potent and selective non-competitive antagonism allows for the dissection of AMPA receptor-mediated processes in both health and disease. The detailed protocols and quantitative data provided in this guide are intended to facilitate the design and execution of robust experiments utilizing this compound. Researchers should consider its effects on CYP2E1 when planning in vivo studies. Further research into the downstream signaling pathways affected by this compound will continue to elucidate its full range of cellular effects and therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with GYKI-47261
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of GYKI-47261, a non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various disease models.
Introduction to this compound
This compound is a potent and selective non-competitive antagonist of AMPA receptors, a major subtype of ionotropic glutamate (B1630785) receptors that mediate fast excitatory neurotransmission in the central nervous system (CNS).[1] Overactivation of AMPA receptors is implicated in excitotoxicity, a key pathological process in various neurological disorders. By blocking AMPA receptors, this compound has demonstrated significant neuroprotective and anticonvulsant effects in a range of preclinical models.[1] It is also noted to be an inducer of the enzyme CYP2E1.[1][2]
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | Administration Route | Dosage | Observed Effect |
| Transient Focal Ischemia | Rat | Intravenous (i.v.) | 6 mg/kg | Anti-ischemic effect |
| Oxotremorine-induced Tremor | Mouse (male CD1) | Oral (p.o.) | ED50: 16.8 mg/kg | Potent mitigation of tremor |
| MPTP-induced Dopamine Depletion | Not Specified | Intraperitoneal (i.p.) | 20 mg/kg | Reversal of dopamine-depleting effect |
Data sourced from MedChemExpress product information.[1]
Table 2: General Pharmacokinetic Parameters (Conceptual)
| Parameter | Description | Value | Species |
| Half-life (t½) | Time for plasma concentration to reduce by half. | Not Reported | - |
| Cmax | Maximum plasma concentration. | Not Reported | - |
| Tmax | Time to reach Cmax. | Not Reported | - |
| Bioavailability (F%) | Fraction of administered dose reaching systemic circulation. | Orally active, but specific % not reported. | - |
| Clearance (CL) | Volume of plasma cleared of the drug per unit time. | Not Reported | - |
| Volume of Distribution (Vd) | Apparent volume into which the drug is distributed. | Not Reported | - |
Note: The absence of specific pharmacokinetic data highlights a critical gap in the currently available literature. Researchers are strongly encouraged to perform pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo studies. These protocols are based on general best practices and available information. It is crucial to optimize these protocols for your specific experimental needs and to adhere to all institutional and national guidelines for animal research.
Formulation and Preparation of this compound Solution
3.1.1. Vehicle Selection and Solubility
This compound has been reportedly dissolved in corn oil for intraperitoneal injections in rats.[2] For other administration routes, or if corn oil is not suitable, alternative vehicles should be tested. A common approach for compounds with limited aqueous solubility is to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute with a suitable vehicle such as saline or a polyethylene (B3416737) glycol (PEG) solution.
Recommended Starting Vehicle:
-
For Intraperitoneal (i.p.) Injection: Sterile corn oil.[2]
-
For Intravenous (i.v.) or Oral (p.o.) Administration: A vehicle containing a solubilizing agent may be necessary. A potential starting point could be a mixture of DMSO and a co-solvent like PEG300, further diluted with saline. A suggested ratio to try is 10% DMSO, 40% PEG300, and 50% sterile saline. The final concentration of DMSO should be kept as low as possible, ideally below 5%, to minimize potential toxicity.
3.1.2. Preparation Protocol (Example for a 1 mg/mL solution)
-
Weighing: Accurately weigh the required amount of this compound dihydrochloride (B599025) powder in a sterile microcentrifuge tube.
-
Initial Solubilization (if necessary): If not using corn oil, add a minimal volume of DMSO (e.g., 10% of the final volume) to the powder and vortex until fully dissolved.
-
Addition of Co-solvent and Vehicle:
-
For i.p. injection: Add the calculated volume of sterile corn oil and vortex thoroughly to ensure a uniform suspension.
-
For i.v./p.o. administration: Add the co-solvent (e.g., PEG300) and then the final vehicle (e.g., sterile saline) incrementally while vortexing to prevent precipitation.
-
-
Final Check: Ensure the solution is clear and free of particulates for i.v. administration. For suspensions, ensure it is homogenous.
-
Storage: Prepared solutions should ideally be used fresh. If storage is necessary, the stability of this compound in the chosen vehicle should be determined. Store protected from light and at an appropriate temperature (e.g., 4°C for short-term storage).
Administration Protocols
Animal handling and injection procedures should be performed by trained personnel in accordance with approved animal care and use protocols.
3.2.1. Intravenous (i.v.) Injection in Rats (Tail Vein)
-
Animal: Adult rat (e.g., Sprague-Dawley or Wistar).
-
Restraint: Place the rat in a suitable restraint device that allows access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to dilate the lateral tail veins.
-
Injection Site: Clean the tail with 70% ethanol. The injection should be made into one of the lateral tail veins, starting as distally as possible.
-
Needle: Use a 27-30 gauge needle attached to a 1 mL syringe.
-
Procedure:
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation may be indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound solution. Observe for any swelling at the injection site, which would indicate an unsuccessful injection.
-
The maximum injection volume is typically around 5 mL/kg.
-
After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze to prevent bleeding.
-
-
Post-injection Monitoring: Monitor the animal for any adverse reactions.
3.2.2. Intraperitoneal (i.p.) Injection in Mice
-
Animal: Adult mouse (e.g., C57BL/6 or CD-1).
-
Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: The lower right or left abdominal quadrant. Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.
-
Needle: Use a 25-27 gauge needle.
-
Procedure:
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no body fluids (e.g., urine or intestinal contents) are drawn into the syringe.
-
Inject the this compound solution. The typical injection volume is up to 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or discomfort.
3.2.3. Oral Gavage (p.o.) in Mice or Rats
-
Animal: Adult mouse or rat.
-
Equipment: A flexible or rigid gavage needle of appropriate size for the animal.
-
Procedure:
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Gently restrain the animal and insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administer the this compound solution slowly.
-
Carefully remove the gavage needle.
-
-
Post-gavage Monitoring: Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Neuroprotection
This compound, as a non-competitive AMPA receptor antagonist, is believed to exert its neuroprotective effects by preventing excessive calcium influx into neurons, a primary trigger of excitotoxic cell death. This action inhibits downstream signaling cascades associated with neuronal damage.
References
Application Notes and Protocols for GYKI-47261 (GYKI-52466) in Rodent Models of Ischemia
Introduction:
GYKI-47261, more commonly referred to in the literature as GYKI-52466, is a 2,3-benzodiazepine that functions as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Unlike traditional benzodiazepines, it does not act on GABA-A receptors.[2] Its neuroprotective properties have been investigated in various preclinical models of cerebral ischemia, where it has shown potential in reducing infarct volume and improving neurological outcomes. The primary mechanism of its neuroprotective action is believed to be the attenuation of excitotoxicity mediated by the overactivation of non-N-methyl-D-aspartate (non-NMDA) glutamate (B1630785) receptors during an ischemic event.[3]
These application notes provide a summary of effective dosages and detailed protocols for the use of GYKI-52466 in rodent models of ischemia, intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Summary of GYKI-52466 Dosages and Effects in Rodent Models of Focal Cerebral Ischemia
| Animal Model | Ischemia Induction | Dosage and Administration Route | Treatment Timing | Key Findings | Reference |
| Fischer Rats | Permanent Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg i.p. at 0, 2, and 4 hours post-MCAO | Post-treatment | No effect on infarct volume. | [1] |
| Fischer Rats | Permanent MCAO | 10 mg/kg i.v. bolus followed by 15 mg/kg/hr i.v. for 2 hours | Immediately post-MCAO | Reduced cortical infarct volume by 68%. Improved neurological deficits. | [1] |
| Fischer Rats | Permanent MCAO | 10 mg/kg i.v. bolus followed by 15 mg/kg/hr i.v. for 2 hours | 1-hour delay post-MCAO | Reduced cortical infarct volume by 48%. Improved neurological deficits. | [1] |
| Fischer Rats | Permanent MCAO | 10 mg/kg i.v. bolus followed by 15 mg/kg/hr i.v. for 2 hours | 2-hour delay post-MCAO | No effect on cortical infarct volume, but improved neurological deficits. | [1] |
| Sprague-Dawley Rats (Postnatal day 26) | Hypoxic-Ischemic (HI) Brain Injury (Left Common Carotid Artery Occlusion + Hypoxia) | 3 mg/kg s.c. | 90 minutes pre-HI | Significantly reduced infarct volume and ventricular enlargement at day 14 and tissue loss at day 90. Improved sensorimotor function. | |
| Sprague-Dawley Rats (Postnatal day 26) | HI Brain Injury | 1 mg/kg s.c. (twice) | 120 minutes pre-HI | Significantly reduced infarct volume and ventricular enlargement at day 14. Improved sensorimotor function. | |
| Sprague-Dawley Rats (Postnatal day 26) | HI Brain Injury | 0.5 mg/kg s.c. (thrice) | 180 minutes pre-HI | Significantly reduced infarct volume and ventricular enlargement at day 14. Improved sensorimotor function. |
Experimental Protocols
Protocol 1: Post-Ischemic Treatment with GYKI-52466 in a Rat Model of Permanent Focal Cerebral Ischemia
1. Animal Model:
-
Species: Adult male Fischer rats (250-300g).
2. Ischemia Induction: Permanent Middle Cerebral Artery Occlusion (MCAO)
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a surgical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Permanently ligate the filament in place.
3. Drug Preparation and Administration:
-
GYKI-52466 Solution: Prepare a solution of GYKI-52466 in a suitable vehicle (e.g., saline).
-
Intravenous (i.v.) Administration:
4. Outcome Assessment:
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological function using a standardized scoring system (e.g., Bederson's scale). This should be performed by an investigator blinded to the treatment groups.[1]
-
Infarct Volume Measurement:
-
At 24 hours, euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (infarcted tissue will appear white, viable tissue red).
-
Quantify the infarct volume using image analysis software.[1]
-
Protocol 2: Pre-conditioning with Low-Dose GYKI-52466 in a Rat Model of Hypoxic-Ischemic Brain Injury
1. Animal Model:
-
Species: Male Sprague-Dawley rats (Postnatal day 26).
2. Drug Preparation and Administration (Pre-conditioning):
-
GYKI-52466 Solution: Prepare a solution of GYKI-52466 in saline for subcutaneous injection.
-
Subcutaneous (s.c.) Administration:
-
Administer a single dose of 3 mg/kg, 90 minutes prior to ischemia induction.
-
Alternatively, administer two doses of 1 mg/kg at 120 and 60 minutes pre-ischemia, or three doses of 0.5 mg/kg at 180, 120, and 60 minutes pre-ischemia.
-
3. Ischemia Induction: Hypoxic-Ischemic (HI) Injury
-
Anesthetize the rat.
-
Perform a surgical incision in the neck to expose and permanently ligate the left common carotid artery.
-
Allow the animal to recover for 2 hours.
-
Place the rat in a hypoxia chamber with 8% O₂ / 92% N₂ at 33 ± 1°C for 1 hour.
4. Outcome Assessment:
-
Sensorimotor Function: Perform a battery of behavioral tests (e.g., foot-fault test, paw use asymmetry test, postural reflex) at baseline and at multiple time points post-HI (e.g., 1, 7, 14, and 90 days).
-
Infarct and Ventricular Volume Measurement:
-
At 14 and 90 days post-HI, perfuse the animals with a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brains and process for histology.
-
Stain brain sections (e.g., with cresyl violet) to assess infarct size and ventricular enlargement.
-
Mandatory Visualizations
Caption: Signaling pathway of GYKI-52466 neuroprotection in ischemia.
Caption: Experimental workflow for testing GYKI-52466 in rodent ischemia.
References
- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 3. GYKI 52466 and ischemia-evoked neurotransmitter amino acid release from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of GYKI-47261 in Electrophysiology Patch Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
GYKI-47261 is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. Its specific mechanism of action makes it a valuable tool for investigating the physiological and pathological roles of AMPA receptors. These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp electrophysiology, a gold-standard technique for studying ion channel function.
Mechanism of Action
This compound and its analogs, such as GYKI-53655, bind to a site on the AMPA receptor that is distinct from the glutamate (B1630785) binding site. This allosteric modulation prevents the conformational changes necessary for channel opening, even when an agonist is bound. This non-competitive antagonism is characterized by a reduction in the maximal response to an agonist without a significant shift in the agonist's EC50 value.
Data Presentation
The following table summarizes the available quantitative data for this compound and related compounds, providing a reference for determining appropriate experimental concentrations.
| Compound | Target | Assay | IC50 Value | Reference |
| This compound | AMPA Receptor | Not Specified | 2.5 µM | [1][2] |
| GYKI-52466 | AMPA Receptor | Whole-cell patch clamp (inward peak currents) | 11.7 µM | [3] |
| GYKI-52466 | AMPA Receptor | Whole-cell patch clamp (AMPA-mediated responses) | 9.8 µM | [4] |
| GYKI-53655 | AMPA Receptor | Whole-cell patch clamp (AMPA-mediated responses) | 0.9 µM | [4] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of AMPA Receptor-Mediated Currents
This protocol describes the recording of AMPA receptor-mediated currents from cultured neurons or brain slices and the application of this compound to assess its inhibitory effects.
Materials:
-
Cells: Cultured neurons (e.g., hippocampal or cortical) or acute brain slices.
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 2 mM CaCl2, 1 mM MgCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution: 130 mM Cs-methanesulfonate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl2, 5 mM EGTA, 5 mM QX-314, 2 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.2 with CsOH, osmolarity adjusted to ~290 mOsm.
-
Agonist: AMPA or glutamate (e.g., 100 µM).
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Patch Pipettes: Borosilicate glass, 3-5 MΩ resistance.
-
Patch Clamp Amplifier and Data Acquisition System.
Procedure:
-
Preparation: Prepare and perfuse the recording chamber with oxygenated aCSF at a constant rate (e.g., 2 ml/min).
-
Cell Identification: Identify a healthy neuron for recording using a microscope with differential interference contrast (DIC) optics.
-
Giga-seal Formation: Approach the cell with a patch pipette filled with internal solution and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Holding Potential: Clamp the cell at a holding potential of -60 mV to -70 mV to minimize the contribution of voltage-gated channels.
-
Baseline Recording: Record baseline AMPA receptor-mediated currents by applying the agonist for a short duration (e.g., 100-500 ms) using a fast perfusion system. Repeat applications at regular intervals (e.g., every 30-60 seconds) to ensure a stable baseline.
-
This compound Application: Prepare working concentrations of this compound by diluting the stock solution in aCSF. A concentration range of 0.1 µM to 100 µM is recommended to generate a dose-response curve.
-
Drug Perfusion: Perfuse the cell with the desired concentration of this compound for a sufficient period (e.g., 2-5 minutes) to allow for equilibration.
-
Recording in the Presence of this compound: While continuing to perfuse with this compound, apply the agonist and record the inhibited AMPA receptor-mediated currents.
-
Washout: Perfuse the chamber with aCSF to wash out the drug and observe the recovery of the AMPA receptor-mediated current.
-
Data Analysis: Measure the peak amplitude of the AMPA receptor-mediated currents before, during, and after the application of this compound. Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50 value.
Investigating the Effect of this compound on AMPA Receptor Kinetics
This protocol focuses on assessing the impact of this compound on the activation and deactivation kinetics of AMPA receptors.
Materials: Same as Protocol 1.
Procedure:
-
Follow steps 1-6 of Protocol 1 to establish a stable whole-cell recording of AMPA receptor-mediated currents.
-
Fast Agonist Application: Use a rapid application system (e.g., piezo-driven theta-glass pipette) to apply a high concentration of agonist (e.g., 1 mM glutamate) for a very short duration (e.g., 1 ms) to elicit a rapidly activating and deactivating current.
-
Baseline Kinetics: Record the baseline rise time (10-90% of peak amplitude) and decay time constant (τ) of the AMPA receptor-mediated current.
-
This compound Application: Apply a concentration of this compound around its IC50 value (e.g., 2.5 µM).
-
Recording Kinetic Changes: After equilibration with this compound, repeat the fast agonist application and record the changes in the rise time and decay kinetics of the current.
-
Data Analysis: Compare the kinetic parameters before and after the application of this compound to determine its effect on receptor activation and deactivation.
Mandatory Visualizations
Caption: Experimental workflow for patch clamp recordings with this compound.
Caption: Mechanism of action of this compound on the AMPA receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interactions of GYKI 52466 and NBQX with cyclothiazide at AMPA receptors: experiments with outside-out patches and EPSCs in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for GYKI-47261 in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GYKI-47261 is a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for mediating fast excitatory synaptic transmission in the central nervous system. Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental cellular mechanism underlying learning and memory. The pivotal role of AMPA receptors in the expression of LTP makes this compound and its analogs, such as GYKI-52466 and GYKI-53655, invaluable tools for dissecting the molecular and cellular underpinnings of synaptic plasticity. These compounds allosterically inhibit AMPA receptors, providing a means to investigate the contribution of these receptors to the induction and maintenance phases of LTP.
This document provides detailed application notes and protocols for the use of this compound in in vitro LTP studies, primarily focusing on electrophysiological recordings in hippocampal slices.
Mechanism of Action
This compound and related 2,3-benzodiazepines are non-competitive antagonists of AMPA receptors. They bind to an allosteric site on the receptor complex, distinct from the glutamate (B1630785) binding site. This binding stabilizes the receptor in a closed or desensitized state, thereby reducing the ion flow through the channel in response to glutamate. This non-competitive nature means their inhibitory effect is not overcome by high concentrations of glutamate, making them robust tools for studying synaptic transmission. The IC50 of this compound for AMPA receptors is approximately 2.5 μM.
Signaling Pathways in LTP Induction and Expression
The induction of NMDAR-dependent LTP is initiated by the influx of Ca²⁺ through NMDA receptors, which activates downstream signaling cascades, most notably Calcium/Calmodulin-dependent protein kinase II (CaMKII). CaMKII activation leads to the phosphorylation of various substrates, including AMPA receptors, and promotes the trafficking and insertion of new AMPA receptors into the postsynaptic membrane. This increase in the number of postsynaptic AMPA receptors is a key component of LTP expression, resulting in an enhanced synaptic response to glutamate.
Data Presentation: Quantitative Effects of GYKI Compounds on AMPA Receptors and LTP
The following tables summarize the quantitative data on the effects of this compound and its analogs on AMPA receptor function and LTP.
Table 1: Inhibitory Effects of GYKI Compounds on AMPA Receptor-Mediated Currents
| Compound | Concentration (µM) | Preparation | Effect | Reference |
| This compound | 2.5 | - | IC50 for AMPA receptor antagonism | [1] |
| GYKI-52466 | 7.5 | Cultured rat hippocampal neurons | IC50 for kainate-activated currents | [2] |
| GYKI-52466 | 11 | Cultured rat hippocampal neurons | IC50 for AMPA-activated currents | [2] |
| GYKI-52466 | 10 | Patches from hippocampal CA1 neurons | ~30% reduction in peak current | [3] |
| GYKI-53655 | 100 | Cultured hippocampal neurons | >99% inhibition of AMPA receptors | [4] |
Table 2: Effects of GYKI Compounds on Long-Term Potentiation (LTP)
| Compound | Concentration (µM) | Preparation | Effect on LTP | Reference |
| GYKI-52466 | 20-40 | Rat hippocampal slices | Did not suppress LTP induction | |
| GYKI-52466 | 80 | Rat hippocampal slices | Attenuated LTP expression, but not induction |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.
Materials:
-
Animal: 1 P15-P30 Sprague-Dawley rat or C57BL/6 mouse
-
Sucrose (B13894) Cutting Solution (ice-cold and carbogenated):
-
87 mM NaCl
-
2.5 mM KCl
-
25 mM NaHCO₃
-
1.25 mM NaH₂PO₄
-
25 mM Glucose
-
75 mM Sucrose
-
7 mM MgCl₂
-
0.5 mM CaCl₂
-
-
Artificial Cerebrospinal Fluid (aCSF) (carbogenated):
-
124 mM NaCl
-
2.5 mM KCl
-
26 mM NaHCO₃
-
1.25 mM NaH₂PO₄
-
10 mM Glucose
-
2 mM MgSO₄
-
2 mM CaCl₂
-
-
Carbogen gas: 95% O₂ / 5% CO₂
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Incubation chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated sucrose cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold sucrose solution.
-
Isolate the hippocampus and prepare it for slicing.
-
Cut 300-400 µm thick transverse hippocampal slices using a vibratome in the ice-cold sucrose solution.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.
Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs) and LTP Induction
This protocol describes the recording of fEPSPs from the Schaffer collateral-CA1 pathway and the induction of LTP.
Materials:
-
Prepared hippocampal slices
-
Recording chamber continuously perfused with carbogenated aCSF (2-3 ml/min) at 30-32°C
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Place a hippocampal slice in the recording chamber.
-
Position the stimulating electrode in the stratum radiatum of the CA3 region to stimulate the Schaffer collateral fibers.
-
Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Deliver baseline stimuli (e.g., 0.05 Hz) at an intensity that evokes 30-40% of the maximal fEPSP response.
-
Record a stable baseline of fEPSP responses for at least 20-30 minutes.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz for 1 second.
-
After HFS, resume baseline stimulation (0.05 Hz) and record the potentiated fEPSPs for at least 60 minutes.
Protocol for Investigating the Effect of this compound on LTP
This protocol integrates the application of this compound into the standard LTP experiment to assess its effect on the induction and/or expression of LTP.
Materials:
-
All materials from the previous protocols
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
Procedure:
-
Prepare hippocampal slices and set up the electrophysiology rig as described above.
-
Record a stable baseline of fEPSPs for at least 20 minutes in normal aCSF.
-
Prepare the desired final concentration of this compound in aCSF. It is recommended to test a range of concentrations (e.g., 10 µM, 20 µM, 40 µM, 80 µM).
-
Switch the perfusion to the aCSF containing this compound.
-
Allow the slice to pre-incubate with this compound for at least 20-30 minutes to ensure equilibration.
-
After the pre-incubation period, while still in the presence of this compound, deliver the HFS protocol to induce LTP.
-
Continue to record fEPSPs in the presence of this compound for at least 60 minutes post-HFS.
-
(Optional Washout Experiment): To distinguish between effects on induction versus expression, after the post-HFS recording period in the presence of the drug, switch the perfusion back to normal aCSF to wash out this compound. Record for another 30-60 minutes to see if potentiation recovers. If LTP appears after washout, it suggests the drug primarily affected the expression rather than the induction of LTP.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for an LTP study with this compound and the logical relationship of its application.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Synapse restructuring associated with the maintenance phase of hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GYKI-47261 in Seizure Induction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GYKI-47261 is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating broad-spectrum anticonvulsant activity in various preclinical seizure models.[1] As a 2,3-benzodiazepine derivative, it allosterically inhibits AMPA receptors, which are critical for mediating fast excitatory synaptic transmission in the central nervous system.[2][3][4] Overactivation of AMPA receptors is a key mechanism in the generation and spread of seizures.[2][3][5] Consequently, antagonists of these receptors, such as this compound and its analogue GYKI-52466, represent a promising therapeutic strategy for epilepsy.[2][6]
These application notes provide a comprehensive overview of the use of this compound and its closely related analogue GYKI-52466 in key seizure induction models. Detailed protocols for the kainic acid-induced status epilepticus, pentylenetetrazol (PTZ), maximal electroshock (MES), and audiogenic seizure models are provided, along with quantitative data to facilitate experimental design and interpretation.
Mechanism of Action: AMPA Receptor Antagonism in Epilepsy
Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, and its receptors are crucial for neuronal communication.[3] AMPA receptors, a subtype of ionotropic glutamate receptors, mediate the majority of fast excitatory neurotransmission.[5] In pathological conditions such as epilepsy, excessive glutamate release leads to over-activation of AMPA receptors, resulting in uncontrolled neuronal firing and seizure activity.
This compound acts as a non-competitive antagonist at a distinct allosteric site on the AMPA receptor, effectively reducing the influx of sodium and calcium ions in response to glutamate binding.[3] This dampening of excitatory signaling helps to prevent the hypersynchronization of neuronal activity that underlies seizures.
Data Presentation: Anticonvulsant Efficacy of GYKI Compounds
The following tables summarize the quantitative data on the anticonvulsant effects of GYKI-52466, a close and well-studied analog of this compound, in various seizure models.
Table 1: Efficacy of GYKI-52466 in Kainic Acid-Induced Status Epilepticus in Mice
| Parameter | Vehicle | GYKI-52466 (2 x 50 mg/kg, i.p.) |
| Early Treatment (5 min post-SE onset) | ||
| Mean time to seizure termination | N/A | ~5 min |
| Mean cumulative seizure duration (5h) | ~180 min | ~10 min |
| Survival Rate | 67% | 100% |
| Late Treatment (30 min post-SE onset) | ||
| Mean time to seizure termination | N/A | ~15 min |
| Mean cumulative seizure duration (5h) | ~150 min | ~20 min |
| Data extracted from Fritsch et al., 2010.[2][3] |
Table 2: ED₅₀ Values of GYKI-52466 in Various Seizure Models
| Seizure Model | Animal | Route of Administration | ED₅₀ (mg/kg) | ED₅₀ (µmol/kg) | Reference |
| Maximal Electroshock (MES) | Mouse | i.p. | 10-20 | ~30-60 | [1][7] |
| Pentylenetetrazol (PTZ) - tonic | Mouse | i.p. | 10-20 | ~30-60 | [1] |
| Pentylenetetrazol (PTZ) - clonic | Mouse | i.p. | >20 | >60 | [1] |
| Audiogenic Seizure (DBA/2 mice) | Mouse | i.p. | ~4.5 | 13.7 | [8] |
| AMPA-induced Seizures | Mouse | i.p. | ~6.1 | 18.5 | [8] |
| Amygdala Kindling | Rat | i.p. | 5 | ~15 | [9] |
Experimental Protocols
The following are detailed methodologies for key seizure induction models where this compound and its analogs have been evaluated.
Kainic Acid-Induced Status Epilepticus Model
This model mimics temporal lobe epilepsy, characterized by prolonged seizure activity (status epilepticus).
Materials:
-
This compound or GYKI-52466
-
Kainic acid monohydrate
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., 10% cyclodextrin (B1172386) in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
EEG recording equipment (optional but recommended)
-
Stereotaxic apparatus (for intrahippocampal injections)
Protocol:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week. For EEG monitoring, surgically implant epidural electrodes over the cortex under anesthesia.[2] Allow a recovery period of at least 48 hours.
-
Drug Preparation: Dissolve kainic acid in sterile saline to the desired concentration (e.g., for systemic administration, a concentration that delivers 40-45 mg/kg).[2] Prepare this compound/52466 in the appropriate vehicle.
-
Seizure Induction:
-
Behavioral and EEG Monitoring: Immediately after kainic acid administration, begin continuous observation for behavioral seizures (e.g., using the Racine scale) and record EEG activity.[10] Status epilepticus is typically defined as continuous seizure activity.
-
This compound Administration:
-
Early Intervention: Administer this compound/52466 (e.g., 50 mg/kg, i.p.) 5 minutes after the onset of continuous seizure activity.[2] A second dose may be administered 15 minutes later to maintain plasma levels.[2]
-
Late Intervention: Administer this compound/52466 at a later time point (e.g., 30 minutes post-seizure onset) to model treatment of established status epilepticus.[2]
-
-
Data Analysis: Quantify the latency to seizure termination, cumulative seizure duration, and seizure severity.[2]
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to induce generalized myoclonic and clonic-tonic seizures and is predictive of efficacy against absence and myoclonic seizures.
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Sterile saline
-
Male Swiss or C57BL/6 mice
-
Observation chambers
Protocol:
-
Animal Preparation: Acclimatize mice to the experimental environment.
-
Drug Preparation: Dissolve PTZ in sterile saline to a concentration that will deliver a convulsive dose (e.g., 50-100 mg/kg for i.p. injection). Prepare this compound in its vehicle.
-
This compound Pre-treatment: Administer this compound (e.g., 10-20 mg/kg, i.p.) at a specified time (e.g., 15-30 minutes) before PTZ administration.[1]
-
Seizure Induction: Administer PTZ via subcutaneous (s.c.) or i.p. injection. For seizure threshold studies, PTZ can be infused intravenously.[1]
-
Behavioral Observation: Immediately after PTZ injection, place the animal in an observation chamber and record the latency to and duration of different seizure types (myoclonic jerks, clonic seizures, tonic-clonic seizures) for at least 30 minutes.
-
Data Analysis: Determine the percentage of animals protected from each seizure type and calculate the ED₅₀ of this compound.
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Materials:
-
This compound
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Electrode solution (e.g., saline with a topical anesthetic)
-
Male CF-1 or C57BL/6 mice
Protocol:
-
Animal Preparation: Acclimatize mice to the laboratory conditions.
-
This compound Pre-treatment: Administer this compound (e.g., 10-20 mg/kg, i.p.) at a predetermined time before the electroshock.[1]
-
Seizure Induction: Apply a drop of electrode solution to the animal's eyes. Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.
-
Behavioral Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ of this compound.
Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures, providing a model of reflex epilepsy.
Materials:
-
This compound
-
DBA/2 mice (21-28 days of age for maximal susceptibility)
-
Sound-proof chamber with a sound source (e.g., bell or speaker) capable of producing a high-intensity stimulus (100-120 dB).[4][9]
Protocol:
-
Animal Preparation: Use DBA/2 mice at the age of peak susceptibility.
-
This compound Pre-treatment: Administer this compound (e.g., i.p.) 15 minutes before the auditory stimulus.[8]
-
Seizure Induction: Place the mouse in the sound-proof chamber and expose it to the high-intensity auditory stimulus for a fixed duration (e.g., 60 seconds).
-
Behavioral Observation: Observe the seizure response, which typically includes a wild running phase, followed by clonic and then tonic seizures.[4] Note the occurrence and duration of each phase.
-
Data Analysis: Determine the percentage of animals protected from the different seizure components and calculate the ED₅₀.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anticonvulsant efficacy of a compound like this compound in an in vivo seizure model.
Conclusion
This compound and its analogs are potent anticonvulsants that have demonstrated efficacy across a range of seizure models. Their mechanism of action as non-competitive AMPA receptor antagonists makes them valuable tools for studying the role of glutamatergic neurotransmission in epilepsy and for the development of novel antiepileptic drugs. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their investigations into seizure pathophysiology and therapeutic interventions.
References
- 1. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection [frontiersin.org]
- 7. Interaction of GYKI 52466, a selective non-competitive antagonist of AMPA/kainate receptors, with conventional antiepileptic drugs in amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The non-competitive AMPA/kainate receptor antagonist, GYKI 52466, potentiates the anticonvulsant activity of conventional antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Application Notes and Protocols for Neuroprotection Assay Using GYKI-47261
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate-induced excitotoxicity is a primary mechanism of neuronal damage in various neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. This process is largely mediated by the overstimulation of glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. The influx of excessive calcium ions following receptor activation triggers a cascade of neurotoxic events, ultimately leading to neuronal cell death.
GYKI-47261 is a competitive and selective antagonist of the AMPA receptor, with a reported IC50 of 2.5 μM.[1][2] By blocking the AMPA receptor, this compound can mitigate the downstream effects of excessive glutamate stimulation, thereby exhibiting neuroprotective properties. These application notes provide a detailed protocol for an in vitro neuroprotection assay to evaluate the efficacy of this compound in a glutamate-induced excitotoxicity model.
Signaling Pathway of Glutamate Excitotoxicity and this compound Intervention
Caption: Glutamate excitotoxicity pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol details the steps to assess the neuroprotective effects of this compound on primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) subjected to glutamate-induced excitotoxicity. The primary endpoints are the measurement of lactate (B86563) dehydrogenase (LDH) release as an indicator of cytotoxicity and cell viability using the MTT assay.
Materials:
-
Primary cortical neurons or SH-SY5Y neuroblastoma cells
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) for SH-SY5Y cells
-
This compound hydrochloride
-
L-glutamic acid monosodium salt
-
LDH cytotoxicity assay kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Plate reader
Experimental Workflow:
Caption: Workflow for the in vitro neuroprotection assay.
Procedure:
-
Cell Seeding and Culture:
-
For Primary Cortical Neurons: Plate primary cortical neurons in 96-well plates coated with poly-D-lysine at a density of 1 x 10^5 cells/well. Culture in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for differentiation.
-
For SH-SY5Y Cells: Seed SH-SY5Y cells in 96-well plates at a density of 2 x 10^4 cells/well in DMEM with 10% FBS. Allow cells to adhere and grow for 24 hours. For neuronal differentiation, reduce the serum concentration and add retinoic acid for 5-7 days.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 2.5, 5, 10, 25 µM).
-
Prepare a stock solution of L-glutamate in sterile water. Dilute in culture medium to the desired final concentration (e.g., 100 µM for primary neurons, higher concentrations may be needed for cell lines). The optimal glutamate concentration should be determined empirically to induce approximately 50% cell death.
-
-
Pre-treatment with this compound:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of this compound to the respective wells.
-
Include a vehicle control group (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubate the plates for 1 to 2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Induction of Excitotoxicity:
-
Add the predetermined concentration of glutamate to all wells except for the negative control group.
-
The final volume in each well should be 200 µL.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Endpoint Assays:
a. LDH Cytotoxicity Assay:
-
After the 24-hour incubation, carefully collect 50 µL of the supernatant from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Controls:
-
Negative Control: Untreated cells (for baseline LDH release).
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
Glutamate Control: Cells treated with glutamate only.
-
-
Calculation:
-
% Cytotoxicity = [(Experimental Value - Negative Control) / (Positive Control - Negative Control)] x 100
-
% Neuroprotection = [1 - (% Cytotoxicity with this compound / % Cytotoxicity with Glutamate only)] x 100
-
b. MTT Cell Viability Assay:
-
After collecting the supernatant for the LDH assay, carefully remove the remaining medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Controls:
-
Negative Control: Untreated cells (representing 100% viability).
-
Glutamate Control: Cells treated with glutamate only.
-
-
Calculation:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100
-
-
Data Presentation
The following tables present representative data for the neuroprotective effects of this compound. This data is illustrative and based on the known properties of this compound and related compounds. Actual experimental results may vary.
Table 1: Dose-Dependent Neuroprotection of this compound Against Glutamate-Induced Cytotoxicity (LDH Assay)
| This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) | % Neuroprotection (Mean ± SD) |
| 0 (Glutamate only) | 48.5 ± 3.2 | 0 |
| 0.1 | 45.2 ± 2.8 | 6.8 ± 5.8 |
| 1 | 35.1 ± 2.5 | 27.6 ± 5.2 |
| 2.5 | 24.3 ± 1.9 | 49.9 ± 3.9 |
| 5 | 15.8 ± 1.5 | 67.4 ± 3.1 |
| 10 | 9.7 ± 1.1 | 80.0 ± 2.3 |
| 25 | 6.2 ± 0.9 | 87.2 ± 1.9 |
Table 2: Dose-Dependent Effect of this compound on Cell Viability in the Presence of Glutamate (MTT Assay)
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| Negative Control | 100 ± 5.1 |
| 0 (Glutamate only) | 51.2 ± 4.5 |
| 0.1 | 54.8 ± 4.1 |
| 1 | 63.9 ± 3.8 |
| 2.5 | 75.2 ± 3.1 |
| 5 | 84.5 ± 2.7 |
| 10 | 91.3 ± 2.2 |
| 25 | 94.1 ± 1.8 |
Conclusion
The provided protocols offer a robust framework for evaluating the neuroprotective efficacy of this compound against glutamate-induced excitotoxicity in an in vitro setting. The LDH and MTT assays provide quantitative measures of cytotoxicity and cell viability, respectively, allowing for a comprehensive assessment of the compound's neuroprotective potential. The representative data illustrates the expected dose-dependent neuroprotective effect of this compound, consistent with its mechanism of action as an AMPA receptor antagonist. These assays are valuable tools for the preclinical development of novel neuroprotective agents.
References
- 1. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of GYKI-47261 for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation and intraperitoneal (i.p.) administration of GYKI-47261, a non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.[1] The protocols outlined below are intended for preclinical research settings. This guide includes detailed information on the appropriate vehicle, solution preparation, recommended dosing, and the procedural steps for intraperitoneal injection in rodent models. Additionally, relevant signaling pathways and experimental workflows are visualized to enhance understanding and application.
Introduction to this compound
This compound is a potent and selective non-competitive antagonist of AMPA receptors, which are crucial for mediating fast excitatory neurotransmission in the central nervous system.[1] By binding to a separate allosteric site on the AMPA receptor, this compound effectively blocks ion channel activation without competing with the natural ligand, glutamate. This mechanism of action makes this compound a valuable tool for investigating the role of AMPA receptors in various physiological and pathological processes, including neurodegenerative diseases, epilepsy, and pain.
Quantitative Data Summary
The following tables summarize key quantitative information for the use of this compound in experimental settings.
Table 1: Physicochemical Properties of this compound Dihydrochloride (B599025)
| Property | Value | Source |
| Molecular Weight | 395.71 g/mol | [1] |
| Purity | ≥99% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | R&D Systems |
| Storage | Store at +4°C |
Table 2: Recommended Materials for Intraperitoneal Injection in Mice
| Parameter | Recommendation | Source |
| Needle Gauge | 25-27 G | [2] |
| Maximum Injection Volume | < 10 ml/kg | [2] |
| Injection Site | Lower right abdominal quadrant | [2] |
Table 3: Example Dosing for Intraperitoneal Administration
| Species | Dosage | Vehicle | Study Context | Source |
| Mouse | 20 mg/kg | Not Specified | Reversal of MPTP-induced dopamine (B1211576) depletion | [1] |
| Mouse | 1-10 mg/kg (general range for novel compounds) | Not Specified | General guidance for in vivo experiments | [3] |
| Rat | 6 mg/kg (i.v.) | Not Specified | Anti-ischemic effect in a focal ischemia model | [1] |
Experimental Protocols
Preparation of this compound Injection Solution (20% DMSO in Saline)
This protocol is based on a vehicle formulation that has been successfully used for the intraperitoneal administration of other compounds in mice.[4]
Materials:
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile 0.9% sodium chloride solution (saline)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 20 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Prepare the stock solution in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a sufficient volume of DMSO to dissolve the powder and create a concentrated stock solution. Ensure the final concentration of DMSO in the injection solution will be 20%. For example, to prepare 1 ml of final injection solution, you will use 200 µl of the DMSO stock.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the final injection solution:
-
In a new sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Add sterile saline to reach the final desired volume, ensuring the final concentration of DMSO is 20%. For instance, to make 1 ml of the final solution, add 800 µl of saline to 200 µl of the DMSO stock.
-
Vortex the solution to ensure it is homogenous.
-
-
Final concentration check: Verify that the final concentration of this compound in the 20% DMSO/saline solution is appropriate for the intended dose and injection volume.
Note on Vehicle Safety: While DMSO is a common solvent for water-insoluble compounds, high concentrations can be toxic.[5][6] A concentration of 20% DMSO in saline has been used in published studies, but it is recommended to include a vehicle-only control group in your experiments to account for any effects of the solvent.[4] The final injection volume should not exceed 10 ml/kg body weight for mice.[2]
Protocol for Intraperitoneal Injection in a Mouse
Materials:
-
Prepared this compound injection solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 G)
-
70% ethanol (B145695) wipes
-
Appropriate animal restraint device
Procedure:
-
Animal Handling: Gently restrain the mouse using an appropriate technique. One common method is to scruff the mouse by pinching the loose skin on its neck and back, and securing the tail.
-
Locate the Injection Site: Position the mouse so its head is tilted slightly downwards. The injection site is in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[2]
-
Prepare the Site: Swab the injection site with a 70% ethanol wipe.
-
Injection:
-
Insert the needle at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If there is no aspirate, slowly and steadily inject the calculated volume of the this compound solution.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulties.
-
Visualizations
Signaling Pathway
This compound acts as a non-competitive antagonist at AMPA receptors. The following diagram illustrates the canonical AMPA receptor signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for the Use of GYKI-47261 in Cerebellar Purkinje Cell Recording
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GYKI-47261, a non-competitive AMPA receptor antagonist, in electrophysiological studies of cerebellar Purkinje cells. This document outlines the mechanism of action, provides detailed experimental protocols for cerebellar slice recordings, and presents available quantitative data on the effects of related compounds on Purkinje cell activity.
Introduction to this compound and its Relevance to Purkinje Cell Electrophysiology
This compound is a 2,3-benzodiazepine derivative that acts as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. In the cerebellum, Purkinje cells receive two principal excitatory inputs: the climbing fibers from the inferior olive and the parallel fibers from the granule cells. Both of these inputs utilize glutamate (B1630785) as their primary neurotransmitter, acting largely on AMPA receptors to mediate fast excitatory synaptic transmission.
The unique firing patterns of Purkinje cells, characterized by high-frequency simple spikes (~20-100 Hz) and low-frequency complex spikes (~1 Hz), are fundamental to cerebellar computation and motor control. Simple spikes are primarily driven by parallel fiber input, while a single climbing fiber action potential elicits a complex spike. By selectively blocking AMPA receptors, this compound serves as a critical tool to dissect the contribution of these excitatory inputs to the intrinsic firing properties and synaptic integration of Purkinje cells.
Mechanism of Action
This compound and its analogs, such as GYKI-52466, bind to an allosteric site on the AMPA receptor complex. This non-competitive antagonism means that they do not compete with glutamate for its binding site but rather prevent the channel from opening even when glutamate is bound. This mode of action provides a stable and voltage-independent blockade of AMPA receptor-mediated currents.
dot
Caption: Mechanism of this compound action on AMPA receptors.
Quantitative Data on the Effects of GYKI Compounds on Purkinje Cells
Direct quantitative data for this compound on Purkinje cell firing is limited in the current literature. However, studies using the closely related and well-characterized analog, GYKI-52466, provide valuable insights into the expected effects and effective concentrations.
Table 1: Effect of GYKI-52466 on AMPA Receptor-Mediated Currents in Cerebellar Purkinje Cells
| Parameter | Value | Cell Type | Reference |
| IC50 for AMPA-induced currents | 16.6 µM | Cerebellar Purkinje Cells | [1] |
Table 2: Qualitative Effects of GYKI-52466 on Purkinje Cell Spontaneous Firing
| Parameter | Observation | Cell Type | Reference |
| Spontaneous Firing Rate | No depression observed | Cerebellar Purkinje Cells |
Note: This finding suggests that the spontaneous, pacemaker-like firing of Purkinje cells is not primarily driven by ongoing AMPA receptor activation and that GYKI compounds do not have off-target effects on the channels responsible for intrinsic pacemaking.
Experimental Protocols
The following protocols are adapted from established methods for cerebellar slice electrophysiology and studies utilizing GYKI compounds in other neuronal preparations. Researchers should optimize these protocols for their specific experimental conditions.
Cerebellar Slice Preparation
dot
Caption: Workflow for preparing acute cerebellar slices.
Solutions for Slice Preparation:
-
Slicing Solution (Ice-Cold and Oxygenated with 95% O2 / 5% CO2):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
MgCl2: 3 mM
-
CaCl2: 1 mM
-
-
Artificial Cerebrospinal Fluid (ACSF) (Oxygenated with 95% O2 / 5% CO2):
-
NaCl: 125 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 25 mM
-
MgCl2: 1 mM
-
CaCl2: 2 mM
-
Whole-Cell Patch-Clamp Recording from Purkinje Cells
-
Slice Placement: Transfer a cerebellar slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 32-34°C.
-
Cell Identification: Visualize Purkinje cells using differential interference contrast (DIC) microscopy. Purkinje cells are identifiable by their large soma located at the border of the granular and molecular layers.
-
Pipette Solution: Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an intracellular solution.
-
For Voltage-Clamp (to record EPSCs):
-
Cs-Methanesulfonate: 120 mM
-
CsCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 0.2 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.4 mM
-
QX-314: 5 mM (to block voltage-gated sodium channels)
-
pH adjusted to 7.3 with CsOH.
-
-
For Current-Clamp (to record firing):
-
K-Gluconate: 130 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 0.2 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.4 mM
-
pH adjusted to 7.3 with KOH.
-
-
-
Recording:
-
Establish a gigaseal (>1 GΩ) and obtain a whole-cell configuration.
-
In voltage-clamp, hold the cell at -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
In current-clamp, record spontaneous firing and synaptically evoked simple and complex spikes.
-
Synaptic Stimulation
-
Parallel Fiber Stimulation: Place a stimulating electrode (e.g., a theta-glass pipette filled with ACSF) in the molecular layer to evoke parallel fiber-mediated EPSCs and simple spikes.
-
Climbing Fiber Stimulation: Place a stimulating electrode in the granule cell layer, near the Purkinje cell layer, to activate climbing fibers and evoke complex spikes.
Application of this compound
dot
Caption: Protocol for bath application of this compound.
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10-20 mM) in a suitable solvent like DMSO.
-
Working Concentration: Dilute the stock solution in ACSF to the desired final concentration (e.g., starting with a concentration around the IC50 of GYKI-52466, ~17 µM, and performing a dose-response curve).
-
Application: After establishing a stable baseline of synaptically evoked responses for 10-15 minutes, switch the perfusion to ACSF containing this compound.
-
Equilibration: Allow the drug to equilibrate for at least 10-15 minutes before recording the effects.
-
Washout: To test for reversibility, perfuse the slice with drug-free ACSF for 15-30 minutes.
Expected Results and Troubleshooting
-
Effect on Parallel Fiber-Evoked Responses: Bath application of this compound is expected to cause a dose-dependent reduction in the amplitude of parallel fiber-evoked EPSCs and a decrease in the frequency of synaptically driven simple spikes.
-
Effect on Climbing Fiber-Evoked Responses: The climbing fiber-evoked complex spike is a large, all-or-none event mediated by massive glutamate release onto AMPA receptors. This compound should reduce the amplitude of the underlying excitatory potential, which may alter the number and amplitude of the spikelets within the complex spike.
-
Troubleshooting:
-
Incomplete Blockade: Ensure adequate equilibration time. The concentration of this compound may need to be adjusted based on the specific AMPA receptor subunit composition in the preparation.
-
Irreversible Effects: While non-competitive antagonists can be difficult to wash out completely, partial recovery should be observed. Ensure the health of the slice throughout the experiment.
-
Variability: The effect of this compound may vary depending on the specific location of the Purkinje cell within the cerebellum and the age of the animal.
-
Conclusion
This compound is a valuable pharmacological tool for isolating and studying the contribution of AMPA receptor-mediated synaptic transmission to the complex firing patterns of cerebellar Purkinje cells. By carefully following the outlined protocols and considering the provided quantitative data for related compounds, researchers can effectively utilize this antagonist to advance our understanding of cerebellar physiology and its role in motor control and learning.
References
Application Notes and Protocols: In Vitro Application of GYKI-47261 on Cultured Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
GYKI-47261 is a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are the primary mediators of fast excitatory synaptic transmission in the central nervous system. Overactivation of AMPA receptors is implicated in excitotoxicity, a key pathological process in various neurological disorders. This compound offers a valuable tool for investigating the role of AMPA receptor-mediated signaling in neuronal function and pathology. These application notes provide detailed protocols for the in vitro use of this compound on cultured neurons, focusing on neuroprotection, electrophysiological, and calcium imaging assays.
Data Presentation
The following tables summarize key quantitative data for this compound and its close analog, GYKI-52466, to guide experimental design.
Table 1: Inhibitory Concentrations (IC50) of GYKI Analogs on AMPA Receptor-Mediated Responses
| Compound | IC50 (µM) | Cell Type | Agonist | Reference |
| GYKI-52466 | ~7.5 | Cultured mouse cortical neurons | AMPA | [1] |
| GYKI-52466 | 11 | Cultured rat hippocampal neurons | AMPA | [2] |
| GYKI-52466 | 9 | Primary rat hippocampal cultures | Kainate (for excitotoxicity) | [3] |
| GYKI-52466 | 10-20 | Not specified | AMPA |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment | Compound | Concentration Range (µM) | Observation | Reference |
| Neuroprotection | GYKI-52466 | 5 - 20 | Attenuation of kainate-induced excitotoxicity. | [3] |
| Electrophysiology (LTP) | GYKI-52466 | 20 - 40 | Does not suppress the induction of Long-Term Potentiation (LTP). | [4] |
| Electrophysiology (LTP) | GYKI-52466 | 80 | Attenuates LTP. | [4] |
Experimental Protocols
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol assesses the neuroprotective effects of this compound against glutamate-induced cell death in cultured neurons using a Lactate Dehydrogenase (LDH) assay.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (in DMSO)
-
Glutamate (B1630785) stock solution (in water)
-
LDH cytotoxicity assay kit
-
96-well culture plates
-
Plate reader
Protocol:
-
Cell Plating: Plate primary neurons in 96-well plates at a density of 5 x 104 to 1 x 105 cells per well and culture for 7-10 days in vitro (DIV).
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1-100 µM.
-
Carefully remove half of the culture medium from each well and replace it with medium containing the desired concentration of this compound or vehicle (DMSO) for the control group.
-
Incubate the plate for 1 to 2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Induction of Excitotoxicity:
-
LDH Assay:
-
After the 24-hour incubation, measure the amount of LDH released into the culture medium according to the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each condition relative to the control wells (untreated and maximum LDH release).
-
Plot the percentage of neuroprotection as a function of this compound concentration to determine the EC50.
-
Caption: Workflow for the neuroprotection assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
This compound stock solution
-
AMPA stock solution
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Picrotoxin (B1677862) to block GABAA receptors
-
D-AP5 to block NMDA receptors
Protocol:
-
Preparation:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution containing TTX (1 µM), picrotoxin (100 µM), and D-AP5 (50 µM) to isolate AMPA receptor-mediated currents.
-
-
Obtain Whole-Cell Recording:
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a healthy neuron.
-
Hold the neuron at a membrane potential of -70 mV.
-
-
Baseline Recording:
-
Locally perfuse the neuron with a solution containing AMPA (e.g., 10 µM) to evoke an inward current.
-
Record several stable baseline AMPA-evoked currents.
-
-
Application of this compound:
-
Co-apply AMPA with the desired concentration of this compound (e.g., starting with concentrations around the expected IC50 of ~10 µM).
-
Record the AMPA-evoked current in the presence of this compound.
-
-
Washout:
-
Perfuse the neuron with the AMPA solution without this compound to observe the reversal of the antagonistic effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the AMPA-evoked currents before, during, and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Generate a dose-response curve to determine the IC50.
-
Caption: Workflow for electrophysiological recording.
Calcium Imaging
This protocol measures the effect of this compound on glutamate-induced intracellular calcium ([Ca2+]i) influx in cultured neurons using a fluorescent calcium indicator.
Materials:
-
Cultured neurons on glass-bottom dishes
-
Fura-2 AM or Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Glutamate stock solution
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
Protocol:
-
Loading with Calcium Indicator:
-
Prepare a loading solution of Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) with 0.02% Pluronic F-127 in HBSS.
-
Incubate the neurons with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes at room temperature.
-
-
Baseline Imaging:
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images for 2-5 minutes to establish a stable baseline [Ca2+]i.
-
-
Application of this compound:
-
Perfuse the cells with HBSS containing the desired concentration of this compound for 5-10 minutes.
-
-
Glutamate Stimulation:
-
While continuing to image, switch the perfusion to a solution containing both this compound and glutamate (e.g., 100 µM).
-
Record the changes in fluorescence intensity for 5-10 minutes.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual neuronal cell bodies.
-
For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity (ΔF/F0).
-
Compare the amplitude and kinetics of the glutamate-induced calcium transients in the presence and absence of this compound.
-
Caption: Workflow for calcium imaging.
Signaling Pathway
This compound, as a non-competitive antagonist, binds to an allosteric site on the AMPA receptor, preventing the conformational change required for channel opening, even when glutamate is bound to its recognition site. This action blocks the influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ ions. The blockade of Ca2+ influx is a key mechanism of its neuroprotective effect, as it prevents the activation of downstream excitotoxic cascades.
Caption: AMPA receptor signaling and inhibition.
References
- 1. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GYKI 52466 protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
GYKI-47261: A Tool for Investigating Glutamate Excitotoxicity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic when present in excessive concentrations, a phenomenon known as excitotoxicity.[1][2] This process is implicated in the pathophysiology of numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[2][3] Excitotoxicity is primarily mediated by the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][3] The influx of excessive calcium ions (Ca2+) through these receptors triggers a cascade of intracellular events leading to neuronal damage and death.[1][2]
GYKI-47261 is a potent and selective non-competitive antagonist of AMPA receptors.[4][5] Unlike competitive antagonists that bind to the glutamate binding site, this compound binds to an allosteric site on the AMPA receptor, making its inhibitory action independent of glutamate concentration.[6] This property makes it a valuable tool for studying the specific contribution of AMPA receptors to glutamate excitotoxicity and for evaluating the therapeutic potential of AMPA receptor modulation.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of glutamate excitotoxicity, along with data presentation and visualization to aid researchers in their investigations.
Mechanism of Action
This compound is a 2,3-benzodiazepine that acts as a non-competitive antagonist of AMPA receptors.[5][6] It does not compete with glutamate for binding but instead binds to an allosteric site, effectively preventing the ion channel from opening even when glutamate is bound.[6] This mechanism of action is particularly advantageous in pathological conditions where glutamate levels are excessively high, as the antagonist's efficacy is not overcome by the high concentration of the agonist.[6] this compound has been shown to have an IC50 of 2.5 μM for the inhibition of AMPA receptor-mediated currents.[4][5]
Signaling Pathway of Glutamate Excitotoxicity
References
- 1. takarabio.com [takarabio.com]
- 2. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GYKI 52466 protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 6. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
GYKI-47261: A Versatile Tool for Interrogating AMPA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GYKI-47261, a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document details the compound's mechanism of action, key quantitative data, and detailed protocols for its application in both in vitro and in vivo research settings. The information is intended to guide researchers in utilizing this compound as a tool to investigate the physiological and pathological roles of AMPA receptors.
Introduction
This compound is a potent and selective non-competitive antagonist of AMPA receptors, making it an invaluable tool for studying the function of these critical ionotropic glutamate (B1630785) receptors.[1] AMPA receptors mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS) and are implicated in a wide range of neurological processes, including synaptic plasticity, learning, and memory. Their dysfunction is associated with various neurological and psychiatric disorders, such as epilepsy, ischemic brain injury, and neurodegenerative diseases. This compound, by specifically blocking AMPA receptor function, allows for the precise dissection of their contribution to these processes.
Chemical Properties
| Property | Value |
| Chemical Name | 4-(8-Chloro-2-methyl-11H-imidazo[1,2-c][2][3]benzodiazepin-6-benzeneamine dihydrochloride |
| Molecular Formula | C₁₈H₁₅ClN₄·2HCl |
| Molecular Weight | 395.71 g/mol [1] |
| CAS Number | 1217049-32-5[1][4] |
| Purity | ≥99% (HPLC)[1][4] |
| Solubility | Soluble in DMSO and water. |
Mechanism of Action
This compound is a non-competitive antagonist of AMPA receptors, meaning it does not directly compete with the endogenous agonist, glutamate, for its binding site. Instead, it binds to an allosteric site on the receptor-channel complex, inducing a conformational change that prevents the channel from opening, even when glutamate is bound.[1] This mechanism of action provides a use-independent block of AMPA receptor function.
Figure 1: Mechanism of action of this compound as a non-competitive AMPA receptor antagonist.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its closely related analog, GYKI-52466.
Table 1: In Vitro Potency of GYKI Compounds
| Compound | Assay | Target | IC₅₀ | Reference |
| This compound | Electrophysiology | AMPA Receptor | 2.5 µM | [1] |
| GYKI-52466 | Whole-cell voltage-clamp | AMPA-activated currents | 11 µM | [5] |
| GYKI-52466 | Whole-cell voltage-clamp | Kainate-activated currents | 7.5 µM | [5] |
Table 2: In Vivo Efficacy of GYKI Compounds in Seizure Models
| Compound | Animal Model | Seizure Induction | Route | Effective Dose (ED₅₀ or effective dose) | Reference |
| This compound | Mouse | Oxotremorine-induced tremor | p.o. | 16.8 mg/kg (ED₅₀) | [6] |
| GYKI-52466 | Mouse | Kainic acid-induced status epilepticus | i.p. | 50 mg/kg (effective dose) | [2][3] |
| GYKI-52466 | Mouse | Maximal Electroshock (MES) | i.p. | Protective at doses similar to those causing motor impairment | [7] |
Application Notes
This compound is a versatile tool for a variety of applications in neuroscience research:
-
Studying Synaptic Transmission: By selectively blocking AMPA receptors, this compound can be used to isolate and study the contribution of other glutamate receptors (e.g., NMDA receptors, metabotropic glutamate receptors) to synaptic transmission and plasticity.
-
Investigating Neurological Disorders: this compound can be used in in vitro and in vivo models of neurological disorders where AMPA receptor-mediated excitotoxicity is implicated, such as epilepsy, stroke, and traumatic brain injury. Its neuroprotective effects can be evaluated in these models.
-
Drug Discovery: As a well-characterized AMPA receptor antagonist, this compound can serve as a reference compound in screening assays for novel modulators of AMPA receptors.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording of AMPA Receptor-Mediated Currents
This protocol provides a general framework for recording AMPA receptor-mediated currents from cultured neurons or acute brain slices and assessing the inhibitory effect of this compound.
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the stock solution in aCSF to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Prepare standard aCSF containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Prepare an intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
-
Cell/Slice Preparation:
-
Prepare cultured neurons or acute brain slices (e.g., hippocampal slices) according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings from the neuron of interest in voltage-clamp mode. Hold the membrane potential at -70 mV.
-
Evoke AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers or by local application of glutamate or AMPA.
-
Record baseline EPSCs for a stable period (e.g., 5-10 minutes).
-
Bath-apply this compound at the desired concentration and continue to record EPSCs.
-
After observing the effect of this compound, wash out the compound by perfusing with drug-free aCSF to assess reversibility.
-
-
Data Analysis:
-
Measure the amplitude of the EPSCs before, during, and after the application of this compound.
-
Calculate the percentage of inhibition of the EPSC amplitude at each concentration of this compound.
-
Construct a dose-response curve and calculate the IC₅₀ value.
-
Figure 2: Workflow for in vitro electrophysiological analysis of this compound.
Protocol 2: In Vivo Anticonvulsant Activity - Kainic Acid-Induced Seizure Model in Mice
This protocol is an example of how to assess the anticonvulsant effects of this compound in a chemically-induced seizure model in mice.
Materials:
-
This compound dihydrochloride
-
Sterile saline (0.9% NaCl)
-
Kainic acid
-
Male C57BL/6 mice (8-10 weeks old)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Animal Preparation:
-
Acclimate mice to the housing facility for at least one week before the experiment.
-
On the day of the experiment, weigh the mice and randomly assign them to treatment groups (vehicle control, this compound).
-
-
Drug Administration:
-
Dissolve this compound in sterile saline to the desired concentrations (e.g., 10, 20, 50 mg/kg).
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Allow for a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.
-
-
Seizure Induction:
-
Dissolve kainic acid in sterile saline.
-
Administer kainic acid (e.g., 20-30 mg/kg, i.p.) to induce seizures.
-
-
Behavioral Observation:
-
Immediately after kainic acid injection, place each mouse in an individual observation chamber.
-
Record the behavior of each mouse for at least 2 hours using a video camera.
-
Score the seizure severity according to a standardized scale (e.g., a modified Racine scale).
-
-
Data Analysis:
-
Determine the latency to the first seizure, the frequency and duration of seizures, and the maximum seizure score for each mouse.
-
Compare the seizure parameters between the vehicle-treated and this compound-treated groups.
-
Perform statistical analysis to determine the significance of the anticonvulsant effect.
-
Figure 3: Experimental workflow for assessing the in vivo anticonvulsant activity of this compound.
Signaling Pathways
This compound, by blocking AMPA receptors, can modulate downstream signaling pathways that are activated by calcium influx through these channels (in the case of calcium-permeable AMPA receptors) or by other signaling mechanisms coupled to the receptor.
Figure 4: Simplified AMPA receptor signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a powerful and selective tool for the investigation of AMPA receptor function in health and disease. Its non-competitive mechanism of action provides a robust and reliable method for inhibiting AMPA receptor-mediated signaling. The protocols and data provided in these application notes are intended to serve as a starting point for researchers to design and execute experiments aimed at elucidating the complex roles of AMPA receptors in the nervous system. As with any pharmacological tool, careful dose-response studies and appropriate controls are essential for the accurate interpretation of experimental results.
References
- 1. Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. optimizing use of synthetic kainic acid for robust induction of epilepsy in the intrahippocampal kainate mouse model of temporal lobe epilepsy [aesnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotection by JM-20 against oxygen-glucose deprivation in rat hippocampal slices: Involvement of the Akt/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GYKI-47261 solubility in DMSO and other solvents
This technical support center is designed for researchers, scientists, and drug development professionals using GYKI-47261. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist with your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound dihydrochloride (B599025) is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 100 mM.[1] For in vivo experiments, sterile water has been used to prepare solutions.
Q2: What is the solubility of this compound in other common laboratory solvents?
Q3: How should I store this compound solutions?
A3: It is recommended to store the solid compound at +4°C.[1] After dissolving in DMSO, it is best to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It blocks the ion channel function of the AMPA receptor, thereby inhibiting fast excitatory synaptic transmission in the central nervous system.
Solubility Data
| Solvent | Reported Solubility |
| DMSO | Up to 100 mM[1] |
| Water | Used for in vivo solutions, but quantitative solubility is not specified. |
| Ethanol (B145695) | Data not available |
| PBS | Data not available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound dihydrochloride (Molecular Weight: 395.71 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.96 mg of the compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. Using the example above, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To prepare a working solution, perform a serial dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, you would typically perform a 1:1000 dilution of the 10 mM stock solution.
-
Mixing: It is crucial to add the DMSO stock solution to the culture medium while gently vortexing or swirling to ensure rapid and uniform mixing. This helps to prevent the compound from precipitating out of solution.
-
Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium of 0.5% or lower, as higher concentrations can be toxic to cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms after adding this compound to cell culture medium. | Solvent Shock: The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to precipitate. | Add the DMSO stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid dispersion. |
| High Final Concentration: The desired working concentration may exceed the solubility limit of this compound in the culture medium. | Perform a dose-response experiment to determine the maximum soluble concentration in your specific experimental setup. | |
| Temperature Fluctuations: Changes in temperature can affect solubility. | Always use pre-warmed medium and avoid repeated freeze-thaw cycles of the stock solution. | |
| Media Composition and pH: Components in the media (e.g., salts, proteins) or pH instability can affect compound solubility. | Ensure your incubator's CO2 levels are properly calibrated to maintain a stable pH of the medium. | |
| Inconsistent experimental results. | Stock Solution Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound. | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. |
| Inaccurate Pipetting: Errors in pipetting can lead to incorrect final concentrations. | Ensure your pipettes are properly calibrated. For small volumes, use appropriate low-volume pipettes. | |
| Cell toxicity observed. | High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high for your cell line. | Keep the final DMSO concentration at or below 0.5%, with 0.1% being ideal for sensitive cells. Prepare a vehicle control with the same final DMSO concentration to assess its effect on your cells. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of action of this compound as a non-competitive AMPA receptor antagonist.
Caption: A typical experimental workflow for preparing and using this compound.
References
GYKI-47261 solution stability and storage conditions
Welcome to the technical support center for GYKI-47261, a non-competitive AMPA receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound solutions, as well as troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system.[1][2] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound belongs to the 2,3-benzodiazepine class of compounds which are thought to bind to an allosteric site on the AMPA receptor. This binding is believed to be at the transducer domains, which inhibits the conformational changes necessary for ion channel gating following agonist binding.[3][4] This mechanism prevents the influx of cations (Na⁺ and Ca²⁺) into the neuron, thereby reducing neuronal excitation.
Q2: What is the recommended solvent for dissolving this compound?
This compound dihydrochloride (B599025) is soluble in Dimethyl Sulfoxide (DMSO). For in vitro studies, it is common to prepare a concentrated stock solution in DMSO. For in vivo experiments in rats, this compound has been administered intraperitoneally (i.p.) after being dissolved in corn oil.[5]
Q3: What are the recommended storage conditions for solid this compound and its solutions?
Solid this compound dihydrochloride should be stored at +4°C.[1] For stock solutions prepared in DMSO, it is recommended to prepare them fresh for each experiment. If storage is necessary, it is advisable to follow the guidance for a structurally similar compound, GYKI-52466, which suggests that solutions can be stored at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.
Solution Stability and Storage Conditions
While specific quantitative stability data for this compound solutions is limited in publicly available literature, the following table summarizes the recommended storage conditions based on supplier information and data for analogous compounds.
| Form | Solvent | Concentration | Storage Temperature | Recommended Duration |
| Solid Powder | N/A | N/A | +4°C | Refer to manufacturer's expiry date |
| Stock Solution | DMSO | Up to 100 mM | -20°C | Up to 1 month (based on GYKI-52466 data) |
| Working Solution | Aqueous Buffer | Varies | Use immediately | Not recommended for storage |
Note: It is always best practice to prepare aqueous working solutions fresh on the day of the experiment by diluting the DMSO stock solution. The stability of this compound in aqueous solutions over extended periods has not been reported and may be limited.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The solubility of this compound is lower in aqueous solutions. The final concentration may be too high, or the mixing may be inadequate. | - Ensure the final concentration in the aqueous buffer is within the solubility limit. - Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing. - Consider using a small amount of a surfactant like Tween 80 or Pluronic F-68 in your aqueous buffer, but first, verify its compatibility with your experimental setup. |
| Inconsistent or unexpected experimental results. | - Solution Degradation: The this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. - Incorrect Concentration: Errors in weighing the compound or in serial dilutions. - Off-target Effects: At high concentrations, some AMPA receptor antagonists may have off-target effects. | - Always use freshly prepared solutions or properly stored aliquots. - Carefully re-calculate and re-prepare your solutions. - Perform dose-response experiments to determine the optimal concentration for your specific assay and to minimize potential off-target effects. One study noted that some AMPA receptor antagonists can have modest blocking effects on Naᵥ1.6 sodium channels.[6] |
| Difficulty dissolving this compound in corn oil for in vivo studies. | This compound may not readily dissolve in corn oil. It may form a suspension. | - Gentle warming and sonication may aid in dissolving or creating a uniform suspension of the compound in corn oil. - Ensure the final preparation is a homogenous suspension before each administration. |
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound dihydrochloride (Molecular Weight: 395.71 g/mol ). For example, to prepare 1 mL of a 100 mM stock solution, you would need 39.57 mg.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials and store at -20°C.
Preparation of Working Solutions for In Vitro Assays (e.g., Patch-Clamp Electrophysiology)
-
Thawing: If using a frozen DMSO stock, allow the vial to thaw completely and come to room temperature.
-
Dilution: Perform serial dilutions of the DMSO stock solution into your extracellular recording solution or desired aqueous buffer to achieve the final working concentration.
-
Mixing: Ensure thorough mixing at each dilution step. When making the final dilution into the aqueous buffer, add the DMSO stock slowly while vortexing to prevent precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible (ideally ≤ 0.1%) to avoid solvent-induced artifacts.
Visualizations
Signaling Pathway of this compound Action
References
- 1. GYKI 47261 dihydrochloride | CAS 1217049-32-5 | GYKI47261 | Tocris Bioscience [tocris.com]
- 2. 2,3-benzodiazepine AMPA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-benzodiazepine-type AMPA receptor antagonists and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of GYKI-47261
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GYKI-47261. The information focuses on potential off-target effects to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most well-documented off-target effect of this compound?
A1: The most significant off-target effect of this compound is the potent induction of the cytochrome P450 enzyme, CYP2E1.[1] This has been demonstrated in in vitro studies using both rat and human hepatocytes. The mechanism of induction is believed to be primarily through the stabilization of the CYP2E1 enzyme protein, rather than an increase in gene transcription.[2]
Q2: What are the effective concentrations of this compound for CYP2E1 induction?
A2: In rat hepatocytes, a concentration of 10 µM this compound has been shown to produce maximal induction of CYP2E1.[2] Notably, human hepatocytes are more sensitive, with maximal induction observed at a much lower concentration of 0.01 µM.[2]
Q3: Does this compound interact with benzodiazepine (B76468) receptors?
A3: The available information regarding the interaction of this compound with benzodiazepine receptors is inconclusive. One source suggests that this compound can act as an antagonist at benzodiazepine receptors, but this is not substantiated by primary peer-reviewed literature and lacks quantitative data.[3] Conversely, some research indicates that 2,3-benzodiazepines, the class of molecules to which this compound belongs, generally exhibit a lack of significant binding affinity for benzodiazepine receptors. Further direct binding studies with this compound are required to clarify this potential interaction.
Q4: Is there evidence for this compound interacting with neurosteroid receptors?
A4: There is currently no direct, peer-reviewed scientific evidence to confirm that this compound interacts with neurosteroid receptors. While one product information sheet mentions it as a "neurosteroid receptor blocker," this claim is not supported by published experimental data.[3] Researchers should exercise caution and consider this an unsubstantiated potential off-target effect until further investigation is conducted.
Troubleshooting Guides
Guide 1: Investigating CYP2E1 Induction by this compound in Cultured Hepatocytes
This guide provides a general protocol and troubleshooting advice for assessing the induction of CYP2E1 by this compound in an in vitro setting.
Experimental Protocol
-
Cell Culture and Treatment:
-
Plate cryopreserved or freshly isolated primary human or rat hepatocytes on collagen-coated plates.
-
Allow cells to acclimate for 24-48 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat hepatocytes with a range of this compound concentrations (e.g., for human hepatocytes: 0.001 µM to 1 µM; for rat hepatocytes: 0.1 µM to 50 µM) for 48-72 hours. Include a vehicle control (DMSO) and a known CYP2E1 inducer (e.g., ethanol (B145695) or imidazole) as a positive control.
-
-
Assessment of CYP2E1 Activity (Chlorzoxazone 6-Hydroxylation Assay):
-
Following the treatment period, wash the cells with a suitable buffer.
-
Incubate the cells with a known concentration of the CYP2E1 probe substrate, chlorzoxazone.
-
After incubation, collect the supernatant.
-
Analyze the formation of the metabolite, 6-hydroxychlorzoxazone, using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Normalize the rate of metabolite formation to the protein concentration of the cell lysate.
-
-
Assessment of CYP2E1 Protein Levels (Western Blot):
-
Lyse the treated hepatocytes and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CYP2E1 and a suitable loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative increase in CYP2E1 protein expression.
-
Troubleshooting Common Issues in CYP2E1 Induction Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, cytotoxicity of the test compound, or inconsistent treatment application. | Ensure a homogenous cell suspension during seeding. Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound. Ensure accurate and consistent addition of compounds to each well. |
| No induction observed with positive control | Sub-optimal cell culture conditions, inactive positive control, or issues with the activity assay. | Verify the viability and health of the hepatocytes. Use a fresh, validated batch of the positive control. Troubleshoot the enzymatic assay, including substrate and cofactor concentrations, and analytical detection. |
| Low signal in the activity assay | Insufficient incubation time with the probe substrate, low enzyme activity, or issues with the analytical method. | Optimize the incubation time for the probe substrate. Ensure that the protein concentration in the assay is adequate. Check the sensitivity and calibration of the analytical instrument. |
| Inconsistent Western blot results | Poor antibody quality, improper protein transfer, or issues with sample loading. | Use a validated primary antibody for CYP2E1. Optimize the Western blot protocol, including transfer time and blocking conditions. Ensure equal protein loading across all lanes. |
Guide 2: General Protocol for Assessing Binding to Benzodiazepine Receptors
Given the lack of specific data for this compound, this guide provides a general framework for a competitive radioligand binding assay to investigate potential interactions with benzodiazepine receptors.
Experimental Protocol
-
Membrane Preparation:
-
Homogenize rat cortical tissue in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a multi-well plate, combine the prepared membrane suspension with a fixed concentration of a suitable radioligand for the benzodiazepine site (e.g., [³H]-Flumazenil).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with an excess of a known benzodiazepine site ligand (e.g., diazepam).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Troubleshooting Common Issues in Radioligand Binding Assays
| Problem | Possible Cause | Solution |
| High non-specific binding | Inadequate washing of membranes, radioligand sticking to filters or plate, or inappropriate radioligand concentration. | Ensure thorough washing of the membrane preparation. Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Use a radioligand concentration at or below its Kd value. |
| Low specific binding | Low receptor density in the membrane preparation, inactive radioligand, or incorrect assay conditions. | Use a brain region known to have high benzodiazepine receptor expression. Verify the quality and specific activity of the radioligand. Optimize assay parameters such as pH, temperature, and incubation time. |
| Poor reproducibility | Inaccurate pipetting, temperature fluctuations during incubation, or inconsistent filtration and washing. | Use calibrated pipettes and ensure thorough mixing. Maintain a constant temperature during the incubation step. Standardize the filtration and washing procedure. |
Data Presentation
Summary of Quantitative Data for this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 2.5 µM | AMPA Receptor | [1][4] |
| Maximal Induction (Rat Hepatocytes) | 10 µM | CYP2E1 | [2] |
| Maximal Induction (Human Hepatocytes) | 0.01 µM | CYP2E1 | [2] |
Visualizations
Caption: Proposed mechanism of CYP2E1 induction by this compound.
Caption: Experimental workflow for in vitro CYP2E1 induction assay.
Caption: Logical relationship of this compound's potential off-target effects.
References
Technical Support Center: Optimizing GYKI-47261 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GYKI-47261 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It binds to a site distinct from the glutamate (B1630785) binding site, thereby inhibiting ion channel activation. Additionally, this compound has been identified as a potent inducer of the enzyme CYP2E1.[1][3]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 2.5 µM for AMPA receptor antagonism.[1][2] A related compound, GYKI-52466, has a reported IC50 of ~7.5 µM for inhibiting AMPA-evoked currents. Based on this, a starting concentration range of 1-10 µM is often a reasonable starting point for many in vitro assays. However, the optimal concentration is highly dependent on the specific cell type, experimental conditions, and the desired level of receptor blockade. A concentration-response curve should always be generated to determine the optimal concentration for your specific experiment.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the powdered compound in 100% DMSO. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working solutions, dilute the DMSO stock in your desired cell culture medium or buffer. Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Is this compound specific to AMPA receptors?
A4: this compound is highly selective for AMPA receptors over other ionotropic glutamate receptors, such as N-methyl-D-aspartate (NMDA) receptors. However, like any pharmacological agent, off-target effects are possible, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Concentration too low: The concentration of this compound may be insufficient to effectively block AMPA receptors in your specific experimental setup.- Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.- Low AMPA receptor expression: The cell line or primary culture being used may have very low or no expression of AMPA receptors. | - Perform a concentration-response experiment to determine the optimal inhibitory concentration for your system. Start with a broader range (e.g., 0.1 µM to 50 µM).- Prepare a fresh stock solution of this compound and ensure it is stored correctly in small aliquots.- Verify the expression of AMPA receptors in your cells using techniques like Western blotting, qPCR, or immunocytochemistry. |
| High cell death or cytotoxicity observed | - High concentration of this compound: The concentration used may be toxic to the cells.- High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be causing cytotoxicity.- Off-target effects: At high concentrations, this compound may have off-target effects leading to cell death. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cells.- Ensure the final DMSO concentration in your working solution is below the toxic threshold for your cells (typically <0.1%).- Lower the concentration of this compound to a range that is effective for AMPA receptor antagonism but not cytotoxic. |
| Variability in experimental results | - Inconsistent compound concentration: Inaccurate dilutions or degradation of the working solution.- Cell culture variability: Differences in cell passage number, density, or health.- Inconsistent incubation times: Variation in the duration of this compound treatment. | - Prepare fresh working solutions for each experiment from a reliable stock.- Standardize your cell culture procedures, including seeding density and passage number.- Ensure consistent and accurate incubation times across all experimental conditions. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations of GYKI Compounds
| Compound | Target | IC50 (µM) | Cell Type/System | Reference |
| This compound | AMPA Receptor | 2.5 | Not specified | [1][2] |
| GYKI-52466 | AMPA-evoked currents | ~7.5 | Cultured mouse cortical neurons |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To determine the inhibitory effect of this compound on AMPA receptor-mediated currents.
Methodology:
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line expressing AMPA receptors on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Patch-Clamp: Obtain a whole-cell patch-clamp recording from a target neuron. The internal solution in the patch pipette should contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2.
-
Baseline Recording: Record baseline AMPA receptor-mediated currents by locally applying an AMPA receptor agonist (e.g., 100 µM AMPA or 10 µM glutamate) for a short duration (e.g., 2-5 seconds) at regular intervals (e.g., every 30-60 seconds).
-
This compound Application: Prepare a series of working concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) in the external solution. Perfuse the cells with each concentration for at least 5 minutes before applying the AMPA receptor agonist again.
-
Data Analysis: Measure the peak amplitude of the inward current evoked by the agonist in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition as a function of the this compound concentration to determine the IC50 value.
Calcium Imaging
Objective: To assess the effect of this compound on intracellular calcium influx mediated by AMPA receptor activation.
Methodology:
-
Cell Preparation and Dye Loading: Seed cells on glass-bottom dishes. Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped for calcium imaging.
-
Baseline Imaging: Acquire baseline fluorescence images before stimulation.
-
Stimulation and this compound Treatment:
-
Establish a baseline by stimulating the cells with an AMPA receptor agonist (e.g., 50 µM AMPA) and record the change in fluorescence.
-
Wash the cells and incubate with a desired concentration of this compound (e.g., 10 µM) for 10-15 minutes.
-
Re-stimulate the cells with the same concentration of the AMPA receptor agonist in the presence of this compound and record the fluorescence change.
-
-
Data Analysis: Quantify the change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) before and after agonist application, both with and without this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which this compound becomes cytotoxic to the cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: AMPA Receptor Signaling and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. Calcium Imaging and Electrophysiology of hippocampal Activity under Anesthesia and natural Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting neuronal firing from calcium imaging using a control theoretic approach | PLOS Computational Biology [journals.plos.org]
Technical Support Center: GYKI-47261 Bioavailability and Pharmacokinetics in Rats
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of GYKI-47261 in rats?
A1: While this compound is known to be orally active, specific quantitative data on its absolute bioavailability in rats is not publicly available. Oral bioavailability can be influenced by numerous factors including solubility, permeability, and first-pass metabolism. To determine the absolute bioavailability, a comparative pharmacokinetic study with both intravenous (IV) and oral (PO) administration is required. The absolute bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Q2: What are the typical pharmacokinetic parameters I should expect to determine for this compound in rats?
A2: For a standard pharmacokinetic study, you should aim to determine the following parameters for both IV and PO administration:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body.
Q3: I am observing high variability in my plasma concentration data between individual rats. What could be the cause?
A3: High inter-individual variability is a common challenge in rodent pharmacokinetic studies. Potential causes include:
-
Inconsistent Dosing Technique: Ensure accurate and consistent administration, especially for oral gavage, to minimize variability in absorption.
-
Physiological Differences: Factors such as age, weight, and health status of the rats can influence drug metabolism and disposition. Ensure your study animals are from a consistent source and are properly acclimated.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of orally administered compounds. It is advisable to fast the animals overnight before dosing.
-
Stress: Handling and procedural stress can alter physiological parameters. Ensure all personnel are well-trained in animal handling to minimize stress.
-
Analytical Method Variability: Validate your bioanalytical method (e.g., LC-MS/MS) for precision and accuracy to rule out analytical errors.
Q4: My calculated oral bioavailability is very low. What are the potential reasons?
A4: Low oral bioavailability can be attributed to several factors:
-
Poor Absorption: The compound may have low solubility or permeability across the intestinal epithelium.
-
High First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestine, which pump it back into the gut lumen.
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach.
Q5: How can I troubleshoot issues with my LC-MS/MS analysis of this compound in plasma samples?
A5: Common issues in LC-MS/MS analysis and their troubleshooting include:
-
Poor Peak Shape: This could be due to issues with the mobile phase, column, or sample matrix. Ensure proper mobile phase pH, column conditioning, and effective sample clean-up.
-
Low Sensitivity: Optimize mass spectrometry parameters (e.g., ionization source settings, collision energy) for this compound. Ensure the sample extraction method provides good recovery.
-
Matrix Effects: The plasma matrix can suppress or enhance the ionization of the analyte. Evaluate matrix effects using post-extraction spike experiments and consider using a stable isotope-labeled internal standard.
-
Carryover: If you observe peaks in blank injections after a high concentration sample, optimize the wash steps in your autosampler and LC method.
Troubleshooting Guides
Guide 1: Inconsistent Oral Absorption
| Symptom | Potential Cause | Troubleshooting Steps |
| High variability in Tmax and Cmax between rats in the same group. | Improper oral gavage technique. | Ensure the gavage needle is correctly placed in the esophagus and the full dose is delivered to the stomach. Provide thorough training for all personnel performing the procedure. |
| Food in the stomach affecting absorption. | Fast rats for at least 12 hours before oral administration. | |
| Formulation issues (e.g., precipitation of the compound). | Check the solubility and stability of the dosing formulation. If it's a suspension, ensure it is homogenous before and during administration. |
Guide 2: Low Recovery During Sample Preparation
| Symptom | Potential Cause | Troubleshooting Steps |
| Consistently low analyte signal in processed plasma samples. | Inefficient protein precipitation. | Test different precipitation solvents (e.g., acetonitrile, methanol) and their ratios with plasma. Ensure thorough vortexing and centrifugation. |
| Poor extraction from the solid-phase extraction (SPE) cartridge. | Optimize the SPE method by testing different sorbents, wash solutions, and elution solvents. | |
| Analyte degradation during sample processing. | Keep samples on ice during processing. Investigate the stability of this compound in the plasma matrix and processing solvents. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 ± 50 | 200 ± 30 |
| Tmax (h) | 0.08 ± 0.02 | 1.5 ± 0.5 |
| AUC (0-t) (ngh/mL) | 800 ± 100 | 1200 ± 200 |
| AUC (0-inf) (ngh/mL) | 850 ± 110 | 1300 ± 220 |
| t1/2 (h) | 2.5 ± 0.4 | 3.0 ± 0.6 |
| CL (L/h/kg) | 1.18 ± 0.15 | - |
| Vd (L/kg) | 3.5 ± 0.5 | - |
| F (%) | - | 15.3 ± 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Sex: Male.
-
Weight: 200-250 g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Acclimation: At least 7 days before the experiment.
-
Fasting: Overnight (at least 12 hours) before dosing, with free access to water.
2. Dosing:
-
Intravenous (IV) Group:
-
Dose: 1 mg/kg.
-
Formulation: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, if necessary).
-
Administration: Bolus injection into the tail vein.
-
-
Oral (PO) Group:
-
Dose: 10 mg/kg.
-
Formulation: Prepare a solution or a homogenous suspension in a vehicle like 0.5% methylcellulose.
-
Administration: Oral gavage.
-
3. Blood Sampling:
-
Time Points: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Procedure: Collect approximately 0.2 mL of blood from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Separate the plasma and store at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Develop a specific and sensitive method for the quantification of this compound. This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters.
-
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study in rats.
Caption: Logical relationship for calculating absolute oral bioavailability.
Navigating GYKI-47261 Experiments in Brain Slices: A Technical Support Guide
Welcome to the technical support center for researchers utilizing GYKI-47261 in brain slice experiments. This resource provides troubleshooting guidance and frequently asked questions to ensure the successful application of this potent AMPA receptor antagonist in your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. General Properties and Mechanism of Action
-
What is this compound and how does it work? this compound is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. While some reports classify it as a competitive antagonist, it is more commonly described as a non-competitive antagonist, meaning it binds to a site on the receptor different from the glutamate (B1630785) binding site to prevent ion channel opening. This action effectively blocks the influx of sodium and calcium ions into the postsynaptic neuron, thereby inhibiting neuronal depolarization. It has a reported IC50 of 2.5 µM for AMPA receptors.[1]
-
What is the difference between this compound and GYKI-52466? this compound and GYKI-52466 are closely related 2,3-benzodiazepine compounds. Both are selective non-competitive AMPA receptor antagonists. GYKI-52466 has been more extensively characterized in brain slice preparations, with a reported IC50 for AMPA-induced currents of approximately 10-20 µM. This compound is a newer analog and is reported to be more potent. Due to their similar mechanism of action, experimental parameters for GYKI-52466 can often serve as a useful starting point for optimizing this compound experiments.
2. Solution Preparation and Stability
-
How should I prepare a stock solution of this compound? The dihydrochloride (B599025) salt of this compound is soluble in DMSO up to 100 mM. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C in small aliquots to minimize freeze-thaw cycles.
-
I'm observing precipitation when I add this compound to my artificial cerebrospinal fluid (ACSF). What should I do? This is a common issue when diluting DMSO stock solutions into aqueous buffers like ACSF. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working ACSF solution is low, typically ≤0.1%. High concentrations of DMSO can be neurotoxic and may affect synaptic transmission.
-
Intermediate Dilution: Consider making an intermediate dilution of your this compound stock in ACSF or a saline solution before adding it to the final recording chamber.
-
Sonication and Vortexing: Gently sonicate or vortex the solution after adding the this compound stock to aid in dissolution.
-
Fresh Preparation: Prepare the final working solution of this compound in ACSF fresh for each experiment to minimize the risk of precipitation over time.
-
-
How stable is this compound in ACSF at room temperature? While specific stability data for this compound in ACSF is not readily available, it is best practice to use freshly prepared solutions for each experiment. If an experiment extends over several hours, it is advisable to prepare a fresh batch of the this compound-containing ACSF to ensure consistent potency.
3. Experimental Parameters
-
What is a good starting concentration for blocking AMPA receptor-mediated excitatory postsynaptic currents (EPSCs)? Based on the IC50 of 2.5 µM, a concentration range of 10-30 µM should be effective for significant to near-complete blockade of AMPA receptor-mediated EPSCs. For the related compound GYKI-52466, a concentration of 30 µM has been shown to cause a virtually complete blockade of 5-HT-induced EPSCs.[2] It is always recommended to perform a concentration-response curve in your specific preparation to determine the optimal concentration for your experimental goals.
-
How long should I apply this compound to see an effect? The time to effect will depend on the perfusion rate of your brain slice chamber and the diffusion of the compound into the tissue. Typically, a stable blockade of synaptic responses is observed within 10-15 minutes of bath application.
-
Is the effect of this compound reversible? Yes, the effects of 2,3-benzodiazepine AMPA receptor antagonists are generally reversible upon washout. For GYKI-52466, washout of its effects on long-term potentiation (LTP) has been demonstrated.[1] A washout period of 20-30 minutes with fresh ACSF is a reasonable starting point. However, the exact time required for complete recovery may vary depending on the concentration used and the specific neuronal preparation.
4. Specificity and Off-Target Effects
-
Does this compound affect NMDA receptors? this compound and its analogs are highly selective for AMPA receptors. Studies on the related compound GYKI-52466 have shown that it does not affect NMDA receptor-mediated responses at concentrations that effectively block AMPA receptors.[3]
-
Are there any known non-specific or off-target effects of this compound? The most well-documented off-target effect of this compound is its potent induction of the cytochrome P450 enzyme CYP2E1. This is a more chronic effect and is less likely to be a concern in acute brain slice experiments. At high concentrations, as with any pharmacological agent, the possibility of non-specific effects on other ion channels or receptors cannot be entirely ruled out. It is always good practice to use the lowest effective concentration to minimize the risk of off-target effects.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related compound GYKI-52466 to aid in experimental design.
| Compound | Parameter | Value | Species/Preparation | Reference |
| This compound | IC50 (AMPA Receptor) | 2.5 µM | Not Specified | [1] |
| GYKI-52466 | IC50 (AMPA-induced current) | 11 µM | Cultured Rat Hippocampal Neurons | [3] |
| GYKI-52466 | IC50 (Kainate-induced current) | 7.5 µM | Cultured Rat Hippocampal Neurons | [3] |
| GYKI-52466 | IC50 (AMPA Receptor) | 9.8 µM | Hippocampal Neurons | [4] |
| GYKI-52466 | IC50 (Kainate Receptor) | 450 µM | Hippocampal Neurons | [4] |
| GYKI-52466 | Effective Concentration (LTP block) | 80 µM | Rat Hippocampal Slices | [1] |
| GYKI-52466 | Effective Concentration (EPSC block) | 30 µM | Not Specified | [2] |
Experimental Protocols
Protocol for Pharmacological Isolation of NMDA Receptor-Mediated EPSCs using this compound
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated cutting solution. Allow slices to recover in oxygenated ACSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a constant rate (e.g., 2-3 ml/min) at the desired recording temperature.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic responses by stimulating afferent fibers. To record NMDA receptor-mediated currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channel. Alternatively, use a magnesium-free ACSF.
-
-
Application of this compound:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution into the recording ACSF to a final working concentration (e.g., 10-30 µM). Ensure the final DMSO concentration is below 0.1%.
-
Switch the perfusion to the ACSF containing this compound.
-
Monitor the synaptic responses. The AMPA receptor-mediated component of the EPSC should be progressively blocked, isolating the slower NMDA receptor-mediated component. A stable block is typically achieved within 10-15 minutes.
-
-
Washout:
-
To test for reversibility, switch the perfusion back to the control ACSF (without this compound).
-
Continue recording for at least 20-30 minutes to observe the recovery of the AMPA receptor-mediated EPSC.
-
Visualizations
Caption: Signaling pathway of AMPA receptor-mediated synaptic transmission and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound on synaptic transmission in brain slices.
References
- 1. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Managing GYKI-47261-Induced CYP2E1 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the induction of Cytochrome P450 2E1 (CYP2E1) by the AMPA receptor antagonist, GYKI-47261.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced CYP2E1 activity?
A1: this compound is a potent inducer of CYP2E1.[1][2] The primary mechanism of induction is believed to be post-translational, mainly through the stabilization of the CYP2E1 enzyme protein, rather than an increase in gene transcription.[1] This stabilization leads to a reduced rate of protein degradation and consequently, an accumulation of the enzyme, resulting in increased overall activity.
Q2: Why is it important to mitigate this compound-induced CYP2E1 activity in my studies?
A2: Uncontrolled induction of CYP2E1 can significantly impact experimental outcomes. CYP2E1 is involved in the metabolism of numerous compounds, including small molecule drugs, solvents, and pro-carcinogens.[3] Its induction by this compound can alter the metabolism of co-administered drugs or test compounds, leading to unpredictable pharmacokinetic and pharmacodynamic effects. Furthermore, CYP2E1 activity can generate reactive oxygen species (ROS), which may introduce confounding variables related to oxidative stress in your experimental model.[4]
Q3: What are the recommended approaches to mitigate or inhibit this compound-induced CYP2E1 activity?
A3: Mitigation can be achieved by co-administering a CYP2E1 inhibitor. There are several chemical and natural compounds that can inhibit CYP2E1 activity. The choice of inhibitor will depend on the experimental system (in vitro vs. in vivo) and the specific requirements of your study. Commonly used inhibitors include 4-methylpyrazole (B1673528) (fomepizole), chlormethiazole, and diethyldithiocarbamate (B1195824) (DDC). Natural inhibitors such as diallyl sulfide (B99878) from garlic have also been reported.
Q4: How can I measure the extent of CYP2E1 induction by this compound and the efficacy of my mitigation strategy?
A4: The most common methods to assess CYP2E1 activity and protein levels are:
-
CYP2E1 Activity Assay: This is typically done by measuring the hydroxylation of a specific probe substrate, such as p-nitrophenol (PNP), to p-nitrocatechol.[5][6]
-
Western Blotting: This technique allows for the direct quantification of CYP2E1 protein levels in your samples (e.g., liver microsomes or cell lysates), providing a clear measure of enzyme induction.[7][8]
Troubleshooting Guides
Troubleshooting Unexpected Results in CYP2E1 Activity Assays
| Issue | Possible Cause | Recommended Solution |
| High background signal | Contamination of reagents or substrate instability. | Prepare fresh substrate and buffer solutions. Ensure proper washing of all labware. Run a no-enzyme control to determine the level of non-enzymatic substrate conversion. |
| Low or no CYP2E1 activity detected | Inactive enzyme due to improper storage or handling of microsomes/lysates. Insufficient substrate or cofactor (NADPH) concentration. | Store microsomes/lysates at -80°C and avoid repeated freeze-thaw cycles. Optimize substrate and NADPH concentrations; ensure NADPH is freshly prepared. |
| Inconsistent results between replicates | Pipetting errors or variability in incubation times. | Use calibrated pipettes and ensure consistent timing for all steps of the assay. Prepare a master mix of reagents to minimize pipetting variability. |
| Inhibitor does not reduce CYP2E1 activity | Incorrect inhibitor concentration. Inhibitor instability. | Perform a dose-response curve to determine the optimal inhibitor concentration. Check the stability and proper storage of the inhibitor. Consider pre-incubation of the inhibitor with the enzyme if it is a time-dependent inhibitor. |
Troubleshooting Western Blot for CYP2E1 Detection
| Issue | Possible Cause | Recommended Solution |
| No CYP2E1 band detected | Insufficient protein loading. Low CYP2E1 expression in the sample. Primary antibody not effective. | Increase the amount of protein loaded onto the gel. Use a positive control (e.g., microsomes from an ethanol-induced animal) to confirm antibody and protocol efficacy. Optimize primary antibody concentration and incubation time. |
| Weak CYP2E1 signal | Insufficient transfer of protein to the membrane. Low primary or secondary antibody concentration. | Optimize transfer time and voltage. Ensure good contact between the gel and membrane. Increase antibody concentrations or incubation times. Use a more sensitive detection reagent. |
| High background | Insufficient blocking. Primary or secondary antibody concentration too high. | Increase blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). Reduce antibody concentrations. Increase the number and duration of wash steps. |
| Non-specific bands | Primary antibody is not specific. Protein degradation. | Use a different, more specific primary antibody. Include protease inhibitors in your sample preparation buffer. |
Quantitative Data Summary
In Vitro CYP2E1 Inhibitors
| Inhibitor | Type of Inhibition | Ki (Inhibition Constant) | Notes |
| Chlormethiazole | Non-competitive | 12 µM (in human liver microsomes) | An effective inhibitor both in vitro and in vivo.[1] |
| 4-Methylpyrazole | Competitive | - | A potent and selective inhibitor of CYP2E1.[8] |
| Diethyldithiocarbamate (DDC) | - | - | Less selective, as it can also inhibit other CYPs like CYP2A6 and CYP2D6.[8] |
Experimental Protocols
Protocol 1: Measurement of CYP2E1 Activity using p-Nitrophenol (PNP) Hydroxylation Assay
This protocol is adapted from methods described for measuring CYP2E1 catalytic activity in microsomes.[5][6][9]
Materials:
-
Liver microsomes or cell lysates
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
p-Nitrophenol (PNP) stock solution (in water)
-
NADPH regenerating system (or NADPH stock solution)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, add potassium phosphate buffer.
-
Add Microsomes: Add an appropriate amount of microsomal protein (e.g., 20-50 µg) to the buffer.
-
Add Substrate: Add PNP to a final concentration of 100-200 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding NADPH (final concentration ~1 mM).
-
Incubation: Incubate at 37°C for a specific time (e.g., 15-30 minutes). The reaction should be in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold TCA.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein.
-
Develop Color: Transfer the supernatant to a new plate/tube and add NaOH to make the solution alkaline. This will cause the product, p-nitrocatechol, to develop a color.
-
Measure Absorbance: Read the absorbance at a wavelength of 535 nm using a spectrophotometer.
-
Quantification: Calculate the amount of p-nitrocatechol formed using a standard curve.
Protocol 2: Western Blotting for CYP2E1 Protein Quantification
This protocol provides a general workflow for detecting CYP2E1 protein levels.[7][8][10][11]
Materials:
-
Liver microsomes or cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CYP2E1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in lysis buffer. Determine protein concentration using a standard protein assay.
-
Sample Denaturation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CYP2E1 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for assessing this compound effects on CYP2E1.
Caption: Mitigation of this compound-induced CYP2E1 activity.
References
- 1. Chlormethiazole inhibition of cytochrome P450 2E1 as assessed by chlorzoxazone hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlormethiazole as an efficient inhibitor of cytochrome P450 2E1 expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric analysis of human CYP2E1-catalyzed p-nitrophenol hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an IgY Antibody-Based Immunoassay for the Screening of the CYP2E1 Inhibitor/Enhancer from Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The determination of cytochrome P450 2E1-dependent p-nitrophenol hydroxylation by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. m.youtube.com [m.youtube.com]
GYKI-47261 side effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GYKI-47261. The information focuses on potential side effects and issues that may arise, particularly at high concentrations, based on its known pharmacological activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound that could lead to side effects at high concentrations?
A1: this compound has two primary mechanisms of action that are critical to consider for potential side effects:
-
AMPA Receptor Antagonism : It is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] While this action underlies its neuroprotective and anticonvulsant effects, excessive antagonism at high concentrations can disrupt normal excitatory neurotransmission.
-
CYP2E1 Induction : this compound is a potent inducer of the cytochrome P450 2E1 (CYP2E1) enzyme.[1][3][4][5] Induction of this enzyme can increase oxidative stress and may alter the metabolism of other compounds.[5][6][7]
Q2: What are the potential neurological and behavioral side effects of this compound at high doses?
A2: Based on its action as an AMPA receptor antagonist, high concentrations of this compound may lead to a range of neurological and behavioral side effects. While specific studies on this compound are limited, data from related compounds and the general class of AMPA antagonists suggest the following could be observed in animal models:
-
Sedation and Ataxia : A related 2,3-benzodiazepine, GYKI 52466, induced sedation and motor impairment at doses that were effective in seizure models.[8]
-
Reduced Locomotor Activity : GYKI 52466 was also shown to decrease locomotor activity in rodents.[9]
-
General CNS Depressant Effects : As a class, AMPA glutamate (B1630785) antagonists used as anticonvulsants can cause dizziness, loss of coordination, and muscle weakness.[1] More severe effects at very high doses could potentially include mood disorders or psychotic effects.[1]
Q3: My in vitro cell cultures are showing signs of toxicity (e.g., increased cell death, oxidative stress markers) when treated with high concentrations of this compound. What could be the cause?
A3: This is likely due to the induction of CYP2E1.[4][5] The induction of CYP2E1 can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress, DNA oxidation, and eventual cell death.[5][6] This effect can be particularly pronounced in cells with low antioxidant levels, such as depleted glutathione.[5]
Q4: I am co-administering this compound with another compound in my animal model and observing unexpected toxicity or altered efficacy of the second compound. Why might this be happening?
A4: The induction of CYP2E1 by this compound can alter the metabolism of co-administered drugs.[7] CYP2E1 is involved in the metabolism of numerous xenobiotics. Its induction could lead to:
-
Increased metabolic clearance of the other compound, potentially reducing its efficacy.
-
Bioactivation of the other compound into a more toxic metabolite, leading to unexpected toxicity, particularly hepatotoxicity.[7]
Troubleshooting Guides
Issue 1: Unexpected Neuronal Cell Death in Culture
-
Symptoms : Increased apoptosis or necrosis, elevated markers of oxidative stress (e.g., ROS production, lipid peroxidation) in neuronal cultures treated with high concentrations of this compound.
-
Possible Cause : Cytotoxicity mediated by the induction of CYP2E1 and subsequent oxidative stress.[5][6]
-
Troubleshooting Steps :
-
Concentration Optimization : Determine the lowest effective concentration of this compound for your experimental goals to minimize off-target effects.
-
Antioxidant Co-treatment : Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) to mitigate oxidative stress.
-
CYP2E1 Inhibition : To confirm the role of CYP2E1, co-administer a known CYP2E1 inhibitor (e.g., diallyl sulfide) and assess if it rescues the cells from toxicity.[5]
-
Control for Vehicle Effects : Ensure that the vehicle used to dissolve this compound is not contributing to cytotoxicity at the concentrations used.
-
Issue 2: Inconsistent Behavioral Results or Motor Impairment in Animal Models
-
Symptoms : Animals exhibit sedation, ataxia, or reduced exploratory behavior, confounding the results of behavioral tests.
-
Possible Cause : Excessive AMPA receptor antagonism at high doses, leading to generalized CNS depressant effects.[2][8]
-
Troubleshooting Steps :
-
Dose-Response Curve : Conduct a thorough dose-response study to identify a dose that provides the desired therapeutic effect without causing significant motor impairment.
-
Motor Function Assessment : Routinely include control tests to assess motor function (e.g., rotarod, open field test) to distinguish between cognitive/disease-modifying effects and motor side effects.
-
Pharmacokinetic Analysis : Consider the timing of behavioral testing relative to the administration of this compound to coincide with peak therapeutic effect and minimal side effects.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| AMPA Receptor Antagonism | |||
| IC50 | 2.5 μM | In vitro | [1] |
| In Vivo Efficacy | |||
| Anti-ischemic Effect | 6 mg/kg (i.v.) | Rat (focal ischemia model) | [3][10] |
| Tremor Mitigation (ED50) | 16.8 mg/kg (p.o.) | Mouse (oxotremorine-induced) | [3][10] |
| Dopamine Depletion Reversal | 20 mg/kg (i.p.) | Mouse (MPTP model) | [3][10] |
| CYP2E1 Induction | |||
| Maximal Induction (in vitro) | 10 μM | Rat hepatocytes | [4] |
| Maximal Induction (in vitro) | 0.01 μM | Human hepatocytes | [4][11] |
Visualizations
Caption: Mechanism of AMPA receptor antagonism by this compound.
Caption: Consequences of CYP2E1 induction by this compound.
References
- 1. Anticonvulsants AMPA Glutamate Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic consequences of induction of CYP2E1 by ligand stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2E1 induction leads to oxidative stress and cytotoxicity in glutathione-depleted cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP2E1 - Wikipedia [en.wikipedia.org]
- 8. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some central effects of GYKI 52466, a non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Specificity of GYKI-47261 for AMPA Receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the specificity of GYKI-47261 as an AMPA receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of ionotropic glutamate (B1630785) receptor that mediates fast excitatory neurotransmission in the central nervous system.[1] Unlike competitive antagonists that bind to the glutamate binding site, this compound is a 2,3-benzodiazepine that acts as a negative allosteric modulator.[2] It binds to a site distinct from the agonist binding site, thereby inhibiting the conformational changes required for channel opening.
Q2: How specific is this compound for AMPA receptors compared to other glutamate receptors?
Q3: What are the known off-target effects of this compound?
The most well-documented off-target effect of this compound is its potent induction of the cytochrome P450 enzyme CYP2E1.[1][3] This induction appears to occur through a post-translational mechanism involving the stabilization of the CYP2E1 enzyme protein.[3] Researchers should be aware of this, as it can influence the metabolism of other compounds in the experimental system. Additionally, some 2,3-benzodiazepines have been reported to interact with peripheral benzodiazepine (B76468) binding sites, though their affinity is relatively low.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or lack of effect on AMPA receptor-mediated currents. | 1. Incorrect concentration of this compound. The IC50 for this compound at AMPA receptors is approximately 2.5 µM.[1] Ensure the final concentration in your assay is appropriate to achieve the desired level of antagonism. 2. Compound degradation. Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. 3. Issues with the experimental setup. Verify the health of the cells or tissue, the stability of the recording, and the proper application of the agonist. | 1. Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. 2. Use a fresh aliquot of this compound. 3. Run appropriate positive and negative controls. For example, confirm the response to an AMPA receptor agonist before and after the application of this compound. |
| Apparent effects on NMDA or kainate receptor-mediated responses. | 1. High concentration of this compound. Although highly selective, at very high concentrations, off-target effects may become apparent. The related compound GYKI-52466 has an IC50 for kainate receptors of approximately 450 µM and is largely inactive at NMDA receptors at concentrations up to 50 µM.[5][6][7][8] 2. Mixed population of receptors. The observed response may be due to a mixed population of AMPA and kainate receptors. | 1. Lower the concentration of this compound to a range where it is selective for AMPA receptors. 2. Use specific antagonists for NMDA (e.g., AP5) and kainate receptors to isolate the AMPA receptor-mediated component of the response. |
| Variability in experimental results. | 1. CYP2E1 induction. If working with in vivo or cellular models with metabolic capacity, the induction of CYP2E1 by this compound could alter the metabolism of this compound itself or other compounds in the system over time.[3] 2. pH of the solution. The solubility and activity of the compound may be pH-dependent. | 1. Be mindful of the duration of the experiment and potential metabolic changes. For chronic studies, consider the impact of CYP2E1 induction. 2. Ensure the pH of your experimental solutions is stable and appropriate for the compound. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analog GYKI-52466 to help assess its specificity.
Table 1: Potency (IC50) of this compound and GYKI-52466 at Ionotropic Glutamate Receptors
| Compound | AMPA Receptor (µM) | Kainate Receptor (µM) | NMDA Receptor (µM) | Reference |
| This compound | 2.5 | Not Reported | Not Reported | [1] |
| GYKI-52466 | 10 - 20 | ~450 | >50 | [5][6][7][8] |
Note: IC50 values represent the concentration of the antagonist that inhibits 50% of the receptor's response to an agonist.
Experimental Protocols
To experimentally validate the specificity of this compound, two primary techniques are recommended: whole-cell voltage-clamp electrophysiology and radioligand binding assays.
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology to Determine Specificity
This protocol allows for the direct measurement of the effect of this compound on currents mediated by AMPA, NMDA, and kainate receptors in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
AMPA, NMDA, and Kainate receptor agonists (e.g., AMPA, NMDA, Kainate)
-
This compound
-
Specific NMDA receptor antagonist (e.g., D-AP5)
-
Specific Kainate receptor antagonist (e.g., NBQX - note: NBQX also blocks AMPA receptors, so careful experimental design is needed)
Procedure:
-
Preparation: Prepare aCSF and internal pipette solution. Pull patch pipettes with a resistance of 3-7 MΩ.
-
Obtain a Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a neuron.
-
Isolate AMPA Receptor Currents:
-
Hold the neuron at a negative membrane potential (e.g., -70 mV) to minimize NMDA receptor activation due to voltage-dependent magnesium block.
-
Include an NMDA receptor antagonist (e.g., 50 µM D-AP5) in the aCSF to block any remaining NMDA receptor currents.
-
Apply a short puff of AMPA or glutamate to evoke an inward current.
-
-
Test this compound on AMPA Receptor Currents:
-
After establishing a stable baseline of AMPA receptor-mediated currents, perfuse the cell with aCSF containing the desired concentration of this compound.
-
Continue to evoke currents with the agonist and record the degree of inhibition.
-
Perform a washout by perfusing with aCSF without this compound to observe the reversal of the effect.
-
-
Isolate NMDA Receptor Currents:
-
Hold the neuron at a positive membrane potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.
-
Include a selective AMPA/kainate receptor antagonist (e.g., CNQX) in the aCSF.
-
Apply a puff of NMDA or glutamate to evoke an outward current.
-
-
Test this compound on NMDA Receptor Currents:
-
With a stable NMDA receptor-mediated current, apply this compound and observe any change in the current amplitude.
-
-
Isolate Kainate Receptor Currents:
-
Isolating kainate receptor currents can be challenging due to the co-activation of AMPA receptors by kainate. One strategy is to first block AMPA receptors with a low concentration of a highly selective antagonist (if one is available that is more potent than this compound) and then apply kainate.
-
Alternatively, in the presence of an NMDA receptor antagonist, apply kainate and then add this compound to observe the inhibition of the AMPA receptor component, which is typically larger and less desensitizing than the kainate receptor component.
-
-
Data Analysis: Measure the peak amplitude of the evoked currents before, during, and after the application of this compound. Calculate the percentage of inhibition for each receptor type.
Protocol 2: Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is used to determine the binding affinity (Ki) of this compound for AMPA, NMDA, and kainate receptors by measuring its ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptors
-
Radiolabeled ligand specific for the receptor of interest (e.g., [³H]AMPA, [³H]CGP39653 for the NMDA receptor glutamate site, [³H]kainate)
-
This compound
-
Unlabeled ("cold") ligand for determining non-specific binding
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates containing the glutamate receptors of interest.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + membranes.
-
Non-specific Binding: Radioligand + membranes + a high concentration of unlabeled ligand.
-
Displacement: Radioligand + membranes + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Repeat for each receptor type using the appropriate radioligand.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified AMPA receptor signaling pathway.
Caption: Experimental workflow for electrophysiological validation.
Caption: Workflow for radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of 2,3-benzodiazepines with peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 6. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 7. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 8. GYKI-52466 - Immunomart [immunomart.com]
Technical Support Center: GYKI-47261 for Central Nervous System Studies
This guide provides technical support for researchers using GYKI-47261 in central nervous system (CNS) studies. It includes frequently asked questions and troubleshooting advice to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in the CNS?
This compound is a non-competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, a type of ionotropic glutamate (B1630785) receptor. Its mechanism is similar to its well-studied analog, GYKI-52466.[1][2] In the CNS, glutamate is the primary excitatory neurotransmitter. By binding to a site on the AMPA receptor different from the glutamate binding site, this compound prevents the ion channel from opening, thereby reducing excitatory neurotransmission.[2][3] This action leads to various central effects, including anticonvulsant, anxiolytic-like, and sedative properties.[1][4]
Figure 1: Simplified signaling pathway of this compound action at the AMPA receptor.
Q2: Does this compound cross the blood-brain barrier (BBB)?
Q3: What are the common delivery methods for administering this compound in CNS studies?
The choice of delivery method depends on the experimental goal, primarily whether the intent is to study the effects of systemic administration or to deliver a precise dose directly to the CNS, bypassing the blood-brain barrier.[6][7]
-
Systemic Routes: These are less invasive and assess the compound's effect after it has been absorbed and distributed throughout the body.[6]
-
Intraperitoneal (IP): Offers rapid absorption due to the large surface area of the abdominal cavity. It is a common route for small animal studies.
-
Intravenous (IV): Provides immediate and 100% bioavailability, bypassing absorption barriers.[8] This route is often used for compounds with poor oral absorption or for precise dose-response timing.
-
Subcutaneous (SC): Involves injection into the loose skin, providing slower and more sustained absorption compared to IP or IV routes.[9]
-
Oral (PO): Administered via gavage. This route is subject to first-pass metabolism and requires the compound to be formulated for GI absorption.[8]
-
-
Direct-to-CNS Routes: These invasive surgical procedures bypass the BBB to ensure the compound reaches its target.[10][11]
-
Intracerebroventricular (ICV): Injection into the cerebral ventricles allows the compound to be distributed throughout the brain via the cerebrospinal fluid (CSF).[6]
-
Intraparenchymal: Direct injection into a specific brain region or tissue.[6]
-
Intrathecal: Injection into the subarachnoid space of the spinal cord.[6]
-
Q4: How do I select the appropriate delivery method for my experiment?
The selection process involves balancing the scientific question with the technical feasibility and the compound's properties.
Figure 2: Decision workflow for selecting a delivery method for CNS studies.
Troubleshooting Guide
Problem: No observable CNS effect after systemic (IP, IV, SC) administration.
| Possible Cause | Explanation & Suggested Solution |
| Poor Solubility / Formulation | This compound is likely a poorly water-soluble compound. If not properly dissolved, the effective dose administered will be much lower than intended. Solution: Develop a suitable formulation. Start with common biocompatible solvents. A tiered approach is recommended: 1. Attempt to dissolve in saline. 2. If insoluble, try a co-solvent system such as saline with a small percentage of DMSO or Ethanol (ensure final concentration is non-toxic). 3. For more difficult compounds, consider using solubilizing agents like cyclodextrins (e.g., HP-β-CD) or formulating as a solid dispersion.[12][13] Always perform a small-scale solubility test before preparing the final dosing solution. |
| Insufficient BBB Penetration | Although the compound class is known to cross the BBB, the efficiency may be low or vary between animals. The dose reaching the CNS might be below the therapeutic threshold. Solution: 1. Increase the Dose: Perform a dose-escalation study to determine if a higher systemic dose yields a CNS effect. Monitor for peripheral side effects. 2. Switch to Direct Administration: If systemic delivery is not a requirement of the study, use a direct-to-CNS route like ICV to confirm the compound's central activity.[6][10] |
| Rapid Metabolism | The compound may be rapidly metabolized and cleared from circulation before it can accumulate in the CNS to effective concentrations. Solution: 1. Pharmacokinetic Study: If resources allow, perform a basic pharmacokinetic study to measure plasma concentrations of this compound over time. 2. Change Administration Route: A subcutaneous route may provide more sustained exposure compared to an IP or IV bolus.[9] |
Problem: Animal shows signs of distress, irritation, or adverse effects post-injection.
| Possible Cause | Explanation & Suggested Solution |
| Vehicle Toxicity | Some solvents, particularly DMSO, can be toxic or cause irritation at high concentrations. Solution: Ensure the final concentration of any organic solvent is within accepted limits for the chosen route. For example, DMSO concentrations for IP injection should generally be kept low. Always run a vehicle-only control group to isolate the effects of the vehicle from the effects of the drug. |
| Incorrect pH or Osmolality | A solution that is too acidic, basic, or not isotonic can cause pain and tissue damage at the injection site. Solution: Adjust the pH of the final formulation to be near physiological (~7.4). Use saline or phosphate-buffered saline (PBS) as the base vehicle where possible. |
| Improper Injection Technique | Incorrect needle placement, excessive injection volume, or a fast injection rate can cause injury, pain, and variable absorption.[8][9] Solution: Ensure personnel are well-trained in animal handling and injection techniques. Adhere to established guidelines for injection volumes and needle sizes for the specific animal model and route.[14] |
Data & Protocols
Quantitative Data Tables
Table 1: Comparison of Common Delivery Methods for CNS Studies
| Route | Administration Site | Key Advantage | Key Disadvantage | Typical Use Case |
|---|---|---|---|---|
| Intravenous (IV) | Vein (e.g., tail vein) | Immediate effect, 100% bioavailability[8] | Requires technical skill; potential for embolism | Pharmacokinetic studies; acute dose-response |
| Intraperitoneal (IP) | Abdominal cavity | Rapid absorption, easier than IV | Risk of injecting into organs; first-pass metabolism | Routine screening; sub-acute studies |
| Subcutaneous (SC) | Under the loose skin | Slower, sustained absorption; easy to perform[9] | Slower onset; limited volume; potential irritation | Sustained release studies; less soluble compounds |
| Oral (PO) | Stomach (via gavage) | Clinically relevant route | Variable absorption; significant first-pass effect[8] | Chronic dosing studies; bioavailability assessment |
| Intracerebroventricular (ICV) | Cerebral ventricles | Bypasses BBB; wide CNS distribution[6] | Invasive surgery; requires stereotaxic equipment | Confirming central action; widespread CNS targeting |
| Intraparenchymal | Specific brain region | Highly localized drug action[6] | Invasive; potential for tissue damage; very limited spread | Targeting specific nuclei or brain structures |
Table 2: Recommended Administration Volumes and Needle Sizes for Mice Adapted from institutional and published guidelines.[14]
| Route | Max Volume (mL/kg) | Recommended Volume (mL) | Needle Size (Gauge) |
|---|---|---|---|
| Intravenous (IV) | 5 | < 0.2 | 27-30 |
| Intraperitoneal (IP) | 20 | < 2.0 | 25-27 |
| Subcutaneous (SC) | 10 | < 2.0 (split sites) | 25-27 |
| Oral (PO) | 20 | up to 10 mL/kg | 18-20 (gavage) |
| Intracerebroventricular (ICV) | N/A | 1-5 µL | 30+ (Hamilton syringe) |
Experimental Protocols
Protocol 1: General Protocol for Preparation of this compound for Systemic Administration
Disclaimer: This is a general guideline. The exact formulation will depend on the experimentally determined solubility of your specific batch of this compound.
-
Determine Target Concentration: Based on the desired dose (mg/kg) and a standard injection volume (e.g., 10 mL/kg), calculate the required concentration (mg/mL).
-
Solubility Testing (Microscale):
-
Weigh a small amount (e.g., 1 mg) of this compound into a microcentrifuge tube.
-
Add a small, measured volume of your primary vehicle (e.g., 100 µL of sterile saline). Vortex thoroughly.
-
If not dissolved, add a co-solvent (e.g., DMSO) dropwise, vortexing between additions, until the compound dissolves. Note the final percentage of the co-solvent.
-
Alternative: If using a cyclodextrin (B1172386), prepare a stock solution of the cyclodextrin (e.g., 20% w/v HP-β-CD in saline) and use this as the solvent.
-
-
Scale-Up Preparation:
-
Based on the solubility test, calculate the required amounts of this compound, primary vehicle, and any co-solvents for your total injection volume.
-
Weigh the this compound into a sterile container.
-
If using a co-solvent, add it first to dissolve the compound completely.
-
Slowly add the primary vehicle (e.g., saline) to the final volume while vortexing or stirring.
-
-
Finalization:
-
Visually inspect the solution for any precipitates. If cloudy, it may require gentle warming or sonication.
-
Filter the final solution through a sterile 0.22 µm syringe filter to remove any particulates and ensure sterility.
-
Store appropriately (e.g., at 4°C, protected from light) and note the preparation date. Do not use old solutions.
-
Figure 3: Experimental workflow for preparing an injectable this compound solution.
Protocol 2: Intraperitoneal (IP) Injection Procedure in a Mouse
-
Animal Restraint: Properly restrain the mouse. One common method is to scruff the loose skin on its neck and back to immobilize the head and body. Ensure the animal cannot turn its head to bite.
-
Locate Injection Site: Turn the mouse to expose its abdomen. The injection site is in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.[8]
-
Injection:
-
Use a new, sterile syringe and needle of the appropriate size (e.g., 25-27G).
-
Insert the needle at a 30-45 degree angle, with the bevel facing up.
-
Gently aspirate by pulling back the plunger slightly. If blood or yellowish fluid enters the syringe, withdraw and re-insert at a different location.
-
If aspiration is clear, slowly depress the plunger to inject the solution.
-
-
Post-Injection:
-
Withdraw the needle smoothly.
-
Return the animal to its cage and monitor it for several minutes for any immediate adverse reactions.
-
References
- 1. Some central effects of GYKI 52466, a non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GYKI 52466 inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of GYKI 52466 and CNQX, AMPA/kainate receptor antagonists, on the micturition reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. humapub.com [humapub.com]
- 10. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques [mdpi.com]
- 13. Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cea.unizar.es [cea.unizar.es]
Technical Support Center: Overcoming Research Limitations of GYKI-47261
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming common limitations encountered when working with the non-competitive AMPA receptor antagonist, GYKI-47261.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[1][2] It has an IC50 of 2.5 μM and exerts broad-spectrum anticonvulsive and neuroprotective effects.[1][2] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, non-competitive antagonists like this compound are thought to bind to an allosteric site on the receptor, inducing conformational changes that prevent ion channel opening.
Q2: What are the known off-target effects of this compound?
A significant off-target effect of this compound is its potent induction of Cytochrome P450 2E1 (CYP2E1).[2][3] This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds.[4][5] Researchers should be aware that this induction could lead to altered metabolism of other compounds in the experimental system and potential hepatotoxicity.[4]
Q3: What are the recommended storage conditions for this compound?
This compound dihydrochloride (B599025) should be stored at +4°C for optimal stability.
Troubleshooting Guides
Issue 1: Solubility and Solution Preparation
Problem: Difficulty dissolving this compound or precipitation of the compound in aqueous solutions.
Background: While this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO), its aqueous solubility is limited. This can lead to challenges when preparing working solutions for in vitro and in vivo experiments.
Solutions:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM to 100 mM stock solution can be prepared. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
-
Working Solution Preparation (Aqueous):
-
To minimize precipitation, it is recommended to perform a stepwise dilution of the DMSO stock solution into your aqueous experimental buffer (e.g., physiological saline, artificial cerebrospinal fluid).[6]
-
Crucially, the final concentration of DMSO in your working solution should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cellular toxicity.[6]
-
Always prepare fresh aqueous working solutions daily.
-
If precipitation is still observed, consider the use of a co-solvent, though this should be carefully validated for its effects on the experimental model.
-
Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Aqueous Buffers | Low (requires careful preparation) |
Issue 2: Off-Target Effects and Experimental Interpretation
Problem: Observing unexpected or confounding results in experiments that may not be related to AMPA receptor antagonism.
Background: The induction of CYP2E1 by this compound is a primary concern for off-target effects.[2][3] CYP2E1 is involved in oxidative stress and the metabolism of many compounds, which can complicate the interpretation of experimental data.[4][5]
Solutions & Experimental Controls:
-
Vehicle Control: Always include a vehicle control group in your experiments that is treated with the same final concentration of DMSO (or other solvent) as the this compound treated group.
-
CYP2E1 Induction Control: To specifically address the off-target effects of CYP2E1 induction, consider including a positive control for CYP2E1 induction, such as ethanol (B145695) or isoniazid, in a separate experimental group.[4]
-
CYP2E1 Inhibition: In some experimental designs, it may be feasible to co-administer a known CYP2E1 inhibitor to dissect the effects of AMPA receptor antagonism from those of CYP2E1 induction. However, the inhibitor itself must be carefully vetted for any confounding effects.
-
Monitor for Oxidative Stress: Since CYP2E1 activity can lead to the production of reactive oxygen species, it may be prudent to measure markers of oxidative stress in your experimental system.[5]
Experimental Protocols
Key Experiment: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for assessing the effect of this compound on AMPA receptor-mediated currents in cultured neurons.
Methodology:
-
Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line expressing AMPA receptors on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 K-gluconate, 10 KCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH).
-
This compound Working Solutions: Prepare fresh daily by diluting the DMSO stock solution into the external solution to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from the cultured neurons.
-
Hold the membrane potential at -70 mV.
-
Locally apply a brief pulse of an AMPA receptor agonist (e.g., 100 µM AMPA or 1 mM glutamate) to elicit an inward current.
-
After establishing a stable baseline response to the agonist, perfuse the cells with the external solution containing this compound for a defined period (e.g., 2-5 minutes).
-
During and after this compound application, continue to apply the agonist at regular intervals to measure the extent of current inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the AMPA receptor-mediated inward current before, during, and after this compound application.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a concentration-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on the AMPA receptor signaling pathway.
Caption: Experimental workflow for electrophysiological assessment of this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. GYKI 47261 dihydrochloride | CAS 1217049-32-5 | GYKI47261 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CYP2E1 - Wikipedia [en.wikipedia.org]
- 5. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
Interpreting unexpected results with GYKI-47261
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GYKI-47261. Our aim is to help you interpret unexpected results and navigate potential experimental challenges.
Troubleshooting Guides
Issue 1: Reduced or No Effect of this compound in In Vitro Experiments
Symptoms:
-
Application of this compound does not produce the expected antagonist effect on AMPA receptors in cell culture or brain slice electrophysiology.
-
The dose-response curve is shifted to the right, indicating lower than expected potency.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Ensure this compound is stored correctly at +4°C. 2. Prepare fresh stock solutions in a suitable solvent like DMSO. For aqueous working solutions, prepare them fresh for each experiment. 3. Avoid repeated freeze-thaw cycles of the stock solution. |
| Solubility Issues | 1. Confirm the final concentration of this compound in your aqueous experimental buffer is within its solubility limit. 2. Visually inspect for any precipitation in your working solution. 3. If using high concentrations, consider using a small percentage of a co-solvent, ensuring the co-solvent itself does not affect your experimental model. |
| Incorrect pH of Solution | 1. Check the pH of your final experimental buffer after adding this compound. 2. Ensure the pH is within the optimal range for your cells or tissue and for the drug's activity. |
| Cell Line/Tissue Variability | 1. Verify the expression of AMPA receptors in your specific cell line or brain region of interest. 2. Consider that different AMPA receptor subunit compositions can exhibit varying sensitivities to antagonists. |
Issue 2: Unexpected Neuronal Hyperexcitability or Cell Death In Vitro
Symptoms:
-
Paradoxical increase in neuronal firing or network bursting after application of this compound.
-
Increased cell death in neuronal cultures treated with this compound, especially with prolonged exposure.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effect: CYP2E1 Induction | 1. Be aware that this compound is a potent inducer of the enzyme Cytochrome P450 2E1 (CYP2E1). 2. CYP2E1 induction can lead to increased oxidative stress and the production of reactive oxygen species (ROS), which can be neurotoxic. 3. To test for this, co-apply a CYP2E1 inhibitor (e.g., diallyl sulfide) to see if it mitigates the unexpected effects. 4. Include an antioxidant (e.g., N-acetylcysteine, Vitamin E) in your culture medium to counteract potential oxidative stress. |
| Homeostatic Plasticity | 1. Prolonged blockade of AMPA receptors can trigger homeostatic mechanisms in neurons, leading to an upregulation of synaptic strength and intrinsic excitability. 2. Reduce the duration of this compound application. 3. Analyze earlier time points after drug application to capture the primary antagonist effect before homeostatic changes occur. |
Issue 3: Confounding Results in In Vivo Behavioral Studies
Symptoms:
-
This compound produces unexpected behavioral outcomes that cannot be solely attributed to AMPA receptor antagonism.
-
Observed effects of this compound vary when co-administered with other compounds.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Drug-Drug Interactions via CYP2E1 Induction | 1. The induction of CYP2E1 by this compound can alter the metabolism of co-administered drugs that are substrates for this enzyme. 2. If you are co-administering other compounds, check if they are metabolized by CYP2E1. 3. This interaction can either decrease the efficacy of a co-administered drug by increasing its clearance or increase its toxicity by producing toxic metabolites. 4. Conduct pharmacokinetic studies to assess the plasma and brain levels of the co-administered drug in the presence and absence of this compound. |
| Interaction with Ethanol (B145695) | 1. CYP2E1 is involved in the metabolism of ethanol in the brain. 2. Induction of brain CYP2E1 can enhance the locomotor-stimulating effects of ethanol. 3. If your behavioral paradigm involves ethanol, be aware of this potential interaction. Consider that this compound may potentiate some of ethanol's behavioral effects. |
| Anxiolytic-like Effects | 1. While targeting excitatory pathways, some AMPA antagonists have been reported to produce anxiolytic-like effects in certain behavioral models. 2. If your study is not focused on anxiety, be aware that this property could confound the interpretation of behaviors in paradigms sensitive to anxiety levels (e.g., open field, elevated plus maze). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors. Sources have described it as both a competitive and non-competitive antagonist, with a reported IC50 of 2.5 μM. It blocks the action of glutamate at AMPA receptors, thereby reducing excitatory neurotransmission.
Q2: What is the most significant off-target effect of this compound?
A2: The most well-documented off-target effect of this compound is its potent induction of the enzyme Cytochrome P450 2E1 (CYP2E1). This induction occurs through the stabilization of the CYP2E1 enzyme protein, rather than by increasing gene transcription. The imidazole (B134444) moiety in the structure of this compound is thought to contribute to this effect.
Q3: How can CYP2E1 induction by this compound affect my experiments?
A3: CYP2E1 induction can have several consequences:
-
In vitro: It can lead to increased oxidative stress and the production of reactive oxygen species (ROS), potentially causing cytotoxicity in neuronal cultures.
-
In vivo: It can alter the metabolism of other drugs that are substrates for CYP2E1, leading to unpredictable drug-drug interactions. It can also affect the metabolism of endogenous compounds and influence behaviors related to substances metabolized by CYP2E1, such as ethanol.
Q4: What is the recommended solvent and storage for this compound?
A4: this compound is typically stored at +4°C. For in vitro studies, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo applications, the vehicle should be chosen based on the route of administration and solubility characteristics, always ensuring it is non-toxic and does not interfere with the experimental outcomes.
Q5: Are there any known issues with the stability of this compound in solution?
A5: Like many compounds in aqueous solutions, the stability of this compound can be a concern. It is recommended to prepare fresh aqueous working solutions for each experiment from a frozen stock. Avoid long-term storage of dilute aqueous solutions.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording from Cultured Hippocampal Neurons
Objective: To assess the inhibitory effect of this compound on AMPA receptor-mediated currents.
Materials:
-
Primary hippocampal neuron culture
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with KOH)
-
This compound stock solution (10 mM in DMSO)
-
AMPA (10 mM stock in water)
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
Procedure:
-
Place the coverslip with cultured neurons into the recording chamber and perfuse with external solution at a constant rate (e.g., 2 ml/min).
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Clamp the neuron at a holding potential of -70 mV to minimize the contribution of NMDA receptors.
-
Locally apply a brief pulse of AMPA (e.g., 100 μM for 100 ms) using a puffer pipette to elicit an inward current.
-
Record a stable baseline of AMPA-evoked currents.
-
Bath-apply this compound at the desired concentration (e.g., 1, 5, 10, 25 μM) by adding it to the perfusion solution.
-
After a few minutes of incubation with this compound, re-apply the AMPA pulse and record the current.
-
Wash out this compound by perfusing with the external solution alone and check for recovery of the AMPA-evoked current.
-
Analyze the peak amplitude of the AMPA-evoked currents before, during, and after this compound application to quantify the inhibitory effect.
Visualizations
Caption: Mechanism of action of this compound on the AMPA receptor.
Caption: Troubleshooting workflow for unexpected results with this compound.
Validation & Comparative
A Head-to-Head Battle of AMPA Receptor Antagonists: GYKI-47261 vs. NBQX
For researchers, scientists, and drug development professionals, the selection of a suitable AMPA receptor antagonist is a critical decision in experimental design. This guide provides a comprehensive comparison of two prominent AMPA receptor antagonists, GYKI-47261 and NBQX, offering a deep dive into their mechanisms of action, quantitative performance data, and relevant experimental protocols.
Executive Summary
This compound and NBQX are both potent antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. However, they exhibit fundamental differences in their mechanism of action, selectivity, and potency, which dictate their suitability for specific research applications. NBQX is a well-established competitive antagonist, binding directly to the glutamate (B1630785) binding site on the AMPA receptor. In contrast, this compound, a 2,3-benzodiazepine derivative, is a non-competitive antagonist, exerting its effects through an allosteric site. This distinction has significant implications for their pharmacological profiles.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters for this compound and NBQX based on available experimental data.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | This compound | NBQX | Reference(s) |
| Mechanism of Action | Non-competitive | Competitive | [1][2] |
| IC50 (AMPA Receptor) | 2.5 µM | 0.15 µM | [3], |
| IC50 (Kainate Receptor) | Not widely reported | 4.8 µM | |
| Kd (AMPA Receptor) | Not widely reported | 47 nM | [4] |
Table 2: In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure - MES - Model)
| Compound | Effective Dose (ED50) | Animal Model | Reference(s) |
| GYKI-52466 (analog) | 10-20 mg/kg (i.p.) | Mice | [5] |
| NBQX | 80-120 mg/kg (i.p.) | Mice | [5] |
Mechanism of Action
The primary distinction between this compound and NBQX lies in their interaction with the AMPA receptor.
NBQX: The Competitive Antagonist
NBQX directly competes with the endogenous ligand, glutamate, for binding to the agonist binding site on the AMPA receptor. By occupying this site, NBQX prevents glutamate from binding and subsequently activating the receptor's ion channel. This competitive nature means that the inhibitory effect of NBQX can be overcome by increasing the concentration of glutamate.
This compound: The Non-Competitive Antagonist
This compound and other 2,3-benzodiazepines bind to a distinct allosteric site on the AMPA receptor, separate from the glutamate binding site.[1] This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound to its site.[1] Consequently, the antagonism by this compound is not surmountable by increasing glutamate concentrations. This non-competitive mechanism may offer a more consistent level of receptor blockade in environments with fluctuating glutamate levels.
Signaling Pathway and Antagonist Intervention
The following diagram illustrates the canonical AMPA receptor signaling pathway involved in Long-Term Potentiation (LTP) and Long-Term Depression (LTD), and the points of intervention for competitive and non-competitive antagonists.
References
- 1. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GYKI-47261 and Other 2,3-Benzodiazepine AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GYKI-47261 with other prominent 2,3-benzodiazepine non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their investigations into neurological disorders and excitatory neurotransmission.
Introduction to 2,3-Benzodiazepine AMPA Antagonists
The 2,3-benzodiazepine class of compounds represents a significant family of non-competitive antagonists targeting the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[1] Unlike competitive antagonists that bind to the glutamate (B1630785) recognition site, 2,3-benzodiazepines act at a distinct allosteric site, often referred to as the "GYKI site," located in the transmembrane collar region of the receptor.[2][3] This mechanism allows them to modulate receptor function irrespective of glutamate concentration, offering a potential therapeutic advantage in conditions of excessive glutamate release.
This compound is a notable member of this class, recognized for its anticonvulsive and neuroprotective properties.[4] This guide compares its performance with other well-characterized 2,3-benzodiazepines, including the prototypical GYKI-52466 and its more potent analogues, GYKI-53405, GYKI-53655, and Talampanel (GYKI-53773).
Comparative Performance Data
The following tables summarize the quantitative data on the in vitro potency and in vivo efficacy of this compound and other key 2,3-benzodiazepine AMPA antagonists.
| Compound | IC50 (AMPA Receptor) | IC50 (Kainate Receptor) | Reference |
| This compound | 2.5 µM | Not Reported | [5] |
| GYKI-52466 | 10-20 µM | ~450 µM | [6][7][8][9][10] |
| GYKI-53655 | 0.9 µM | >100 µM (inactive) | [11] |
Table 1: In Vitro Potency of 2,3-Benzodiazepine AMPA Antagonists. This table compares the half-maximal inhibitory concentration (IC50) of the compounds against AMPA and kainate receptors. Lower values indicate higher potency.
| Compound | Anticonvulsant Activity (ED50) - Sound-Induced Seizures | Anticonvulsant Activity (ED50) - Maximal Electroshock (MES) | Neuroprotective Activity (PD50) - MgCl2-induced Ischemia | Reference |
| GYKI-52466 | Tonic: 3.6 mg/kg, Clonic: 4.3 mg/kg | 6.9 mg/kg | 24.1 mg/kg | [4] |
| GYKI-53405 | Tonic: 1.1 mg/kg, Clonic: 3.1 mg/kg | 2.6 mg/kg | 8.3 mg/kg | [4] |
| GYKI-53655 | Tonic: 1.3 mg/kg, Clonic: 2.0 mg/kg | 2.2 mg/kg | 8.2 mg/kg | [4] |
| Talampanel (GYKI-53773) | ED50: 0.57 mg/kg (Hypoxia-induced seizures) | Not Reported | Not Reported | [12] |
Table 2: In Vivo Efficacy of 2,3-Benzodiazepine AMPA Antagonists. This table presents the median effective dose (ED50) for anticonvulsant activity in different seizure models and the median protective dose (PD50) for neuroprotection. Lower values indicate higher efficacy.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for evaluating these antagonists.
Caption: AMPA Receptor Signaling and Allosteric Inhibition.
Caption: Workflow for Anticonvulsant Efficacy Testing.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is a generalized procedure for determining the inhibitory concentration (IC50) of a 2,3-benzodiazepine AMPA antagonist.
-
Cell Preparation: Cultured hippocampal or cortical neurons are prepared and plated on coverslips. Recordings are typically performed on mature neurons.[13][14][15][16]
-
Recording Setup: Coverslips are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an artificial cerebrospinal fluid (aCSF) solution. The aCSF is bubbled with 95% O2 / 5% CO2.[13][14][15][16]
-
Pipette Preparation: Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with an internal solution containing ions that mimic the intracellular environment.[13][14][15][16]
-
Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of ion channel currents.[13][14][15][16]
-
Data Acquisition: Neurons are voltage-clamped at a holding potential of -60 to -70 mV. AMPA receptor-mediated currents are evoked by the application of an AMPA receptor agonist (e.g., glutamate or kainate).[8]
-
Antagonist Application: The test compound (e.g., this compound) is applied at various concentrations to the perfusion bath. The reduction in the amplitude of the AMPA-evoked current is measured at each concentration.
-
Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration. The IC50 value is then calculated from this curve.
Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a standard preclinical model for assessing the efficacy of drugs against generalized tonic-clonic seizures.[17][18][19][20][21]
-
Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g) are typically used.[17]
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included. The test is conducted at the time of peak effect of the drug, determined in preliminary studies.[17][19]
-
Stimulation: A maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) is delivered via corneal electrodes.[18][19] A topical anesthetic is applied to the corneas prior to electrode placement.[18]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is the endpoint indicating protection.[18]
-
Data Analysis: The number of animals protected from the tonic hindlimb extension is recorded for each dose group. The ED50, the dose that protects 50% of the animals, is then calculated using statistical methods such as probit analysis.[18]
Conclusion
This compound is a potent non-competitive AMPA receptor antagonist with demonstrated anticonvulsant and neuroprotective effects. Comparative data suggests that its analogues, particularly GYKI-53405, GYKI-53655, and Talampanel (GYKI-53773), exhibit enhanced potency and efficacy in in vivo models. The choice of compound will depend on the specific requirements of the research, including the desired potency, selectivity profile, and the experimental model being used. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and interpretation of experiments aimed at further elucidating the therapeutic potential of this important class of compounds.
References
- 1. 2,3-benzodiazepine AMPA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Comparison of anticonvulsive and acute neuroprotective activity of three 2,3-benzodiazepine compounds, GYKI 52466, GYKI 53405, and GYKI 53655 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the AMPA antagonist action of new 2,3-benzodiazepines in vitro and their neuroprotective effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 7. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 8. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 10. abmole.com [abmole.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Talampanel suppresses the acute and chronic effects of seizures in a rodent neonatal seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. scispace.com [scispace.com]
- 21. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Efficacy of GYKI-47261 and Competitive AMPA Antagonists
For researchers and professionals in drug development, understanding the nuanced differences between various receptor antagonists is paramount for designing effective therapeutic strategies. This guide provides a detailed comparison of GYKI-47261, a notable AMPA receptor antagonist, with classical competitive AMPA antagonists. While sometimes initially classified as competitive, this compound and its analogues, such as GYKI 52466, belong to the 2,3-benzodiazepine class and are now widely recognized as non-competitive antagonists.[1][2][3] This distinction in their mechanism of action is a critical factor in their pharmacological profile.
This guide will delve into their comparative efficacy, supported by experimental data, and provide detailed methodologies for the key experiments cited.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of GYKI compounds and the well-characterized competitive AMPA antagonist, NBQX. It is important to note that much of the direct comparative data available is for GYKI 52466, a close structural and functional analogue of this compound.
Table 1: In Vitro Efficacy of AMPA Receptor Antagonists
| Compound | Antagonist Type | IC50 (AMPA-evoked currents) | IC50 (Kainate-evoked currents) | Reference |
| GYKI 52466 | Non-competitive | ~7.5 µM | ~7.5 µM | [3][4] |
| NBQX | Competitive | ~0.4 µM | 4.8 µM | [4] |
Table 2: In Vivo Efficacy of AMPA Receptor Antagonists
| Compound | Antagonist Type | Model | Endpoint | ED50 | Reference |
| This compound | Non-competitive | Oxotremorine-induced tremor (mice) | Tremor Mitigation | 16.8 mg/kg (p.o.) | |
| GYKI 52466 | Non-competitive | AMPA-evoked hippocampal neuronal spike activity (rat) | Inhibition of spike activity | ~19 µmol/kg (i.v.) | [4] |
| NBQX | Competitive | AMPA-evoked hippocampal neuronal spike activity (rat) | Inhibition of spike activity | ~32 µmol/kg (i.v.) | [4] |
| GYKI 52466 | Non-competitive | Maximal Electroshock (MES) Seizure (mice) | Protection | Protective | [1] |
| NBQX | Competitive | Maximal Electroshock (MES) Seizure (mice) | Protection | Protective | [1] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: AMPA Receptor signaling and antagonist binding sites.
Caption: Workflow for a transient focal ischemia model in rats.
Experimental Protocols
In Vitro IC50 Determination via Whole-Cell Patch-Clamp
This protocol is representative for determining the half-maximal inhibitory concentration (IC50) of AMPA receptor antagonists.
1. Cell Culture:
-
Primary cortical or hippocampal neurons are harvested from embryonic day 18 (E18) rat pups.
-
Cells are plated on poly-D-lysine-coated glass coverslips and maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Cultures are maintained at 37°C in a humidified 5% CO2 incubator for 10-14 days before recording.
2. Electrophysiological Recording:
-
Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. Tetrodotoxin (1 µM) and picrotoxin (B1677862) (100 µM) are added to block voltage-gated sodium channels and GABAA receptors, respectively.
-
Whole-cell voltage-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ. The internal solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2.
-
Cells are voltage-clamped at -60 mV.
3. Drug Application and Data Analysis:
-
A rapid solution exchange system is used to apply AMPA (100 µM) to evoke inward currents.
-
After establishing a stable baseline response to AMPA, the antagonist (e.g., this compound or NBQX) is co-applied with AMPA at increasing concentrations.
-
The peak amplitude of the AMPA-evoked current in the presence of the antagonist is measured and normalized to the control response.
-
Concentration-response curves are generated, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.[5]
In Vivo Neuroprotection in a Transient Focal Ischemia Model
This protocol describes a common model to assess the neuroprotective effects of compounds after stroke.
1. Animal Preparation:
-
Male Wistar rats (250-300g) are used.
-
Animals are anesthetized with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance) in a mixture of N2O and O2.
-
Body temperature is maintained at 37°C using a heating pad.
2. Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA) is exposed and temporarily ligated.
-
The right middle cerebral artery (MCA) is occluded by inserting a silicone-coated nylon monofilament into the internal carotid artery until it blocks the origin of the MCA.[6][7]
3. Drug Administration and Ischemia:
-
This compound (e.g., 6 mg/kg) or a competitive antagonist is dissolved in a suitable vehicle and administered intravenously (i.v.) at the time of occlusion.
-
The MCA occlusion is maintained for a period of 90 minutes.
4. Reperfusion and Assessment:
-
After 90 minutes, the filament is withdrawn to allow for reperfusion.
-
The animal is allowed to recover for 24 hours.
-
Neurological deficit scoring is performed to assess motor and sensory function.
-
After 24 hours, the rat is euthanized, and the brain is removed and sectioned.
-
Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
In Vivo Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model
This is a standard screening model for anticonvulsant drugs.
1. Animal Preparation:
-
Male CD-1 mice (20-25g) are used.
-
Animals are handled and allowed to acclimatize to the testing environment.
2. Drug Administration:
-
This compound, a competitive antagonist, or vehicle is administered via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.) at a predetermined time before the seizure induction (e.g., 30 minutes for i.p.).
3. Seizure Induction and Assessment:
-
A maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes.
-
The primary endpoint is the presence or absence of a tonic hindlimb extension, which indicates a maximal seizure.
-
The ability of the test compound to prevent the tonic hindlimb extension is recorded as a measure of anticonvulsant efficacy.
-
The protective dose 50 (PD50) or the percentage of protected animals at a given dose is determined.
Discussion and Comparison
The data presented highlights a key difference between this compound (as represented by its class and the analogue GYKI 52466) and competitive AMPA antagonists like NBQX.
Potency and Selectivity: In vitro, competitive antagonists such as NBQX often exhibit higher potency in blocking AMPA receptor-mediated currents, as indicated by a lower IC50 value compared to the non-competitive GYKI compounds.[4] However, in vivo, the non-competitive antagonist GYKI 52466 has been shown to be more potent than NBQX in inhibiting AMPA-evoked neuronal activity.[4] This suggests that pharmacokinetic and pharmacodynamic factors in a complex biological system can significantly influence the apparent efficacy of a drug.
Mechanism of Action: The non-competitive nature of this compound offers a potential advantage. Competitive antagonists bind to the same site as the endogenous ligand, glutamate. In pathological conditions such as ischemia, excessive glutamate release can overcome the blockade by a competitive antagonist. Non-competitive antagonists, binding to an allosteric site, can inhibit receptor function regardless of the glutamate concentration.[3] This may lead to more consistent efficacy in excitotoxic conditions.
In Vivo Efficacy: Both classes of compounds demonstrate broad-spectrum anticonvulsant activity and neuroprotective effects.[1] For instance, this compound has shown efficacy in mitigating oxotremorine-induced tremors, a model relevant to movement disorders. The choice between a competitive and a non-competitive antagonist may depend on the specific pathological context and the desired therapeutic window.
Side Effect Profile: A significant challenge for both competitive and non-competitive AMPA antagonists is the potential for neurological side effects, such as motor impairment, at therapeutic doses.[1] The therapeutic index—the ratio between the toxic dose and the therapeutic dose—is a critical consideration in the development of these compounds. Some studies suggest that non-competitive antagonists might have a more favorable therapeutic window in certain models, but this requires further investigation.
Conclusion
This compound, as a non-competitive AMPA receptor antagonist, presents a distinct pharmacological profile compared to competitive antagonists. While competitive antagonists may exhibit higher in vitro potency, the non-competitive mechanism of this compound and its analogues may offer advantages in vivo, particularly in conditions of excessive glutamate release. The choice of antagonist for a specific research or therapeutic application will depend on a careful consideration of their respective potencies, mechanisms of action, and potential for side effects. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these important classes of neurological drugs.
References
- 1. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rodent models of focal cerebral ischemia: procedural pitfalls and translational problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
GYKI-47261 in Neurodegeneration Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GYKI-47261's performance with other AMPA receptor antagonists in preclinical models of neurodegeneration. This analysis is supported by available experimental data and detailed methodologies to aid in the evaluation and design of future studies.
This compound is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. Overactivation of AMPA receptors, a phenomenon known as excitotoxicity, is a critical mechanism implicated in the neuronal death associated with various neurodegenerative diseases. Consequently, AMPA receptor antagonists like this compound and its analogs are of significant interest as potential neuroprotective agents. This guide evaluates the validation of this compound and its closely related analog, GYKI-52466, in established neurodegeneration models, comparing their efficacy with other AMPA receptor antagonists.
Comparative Efficacy in Neuroprotection
Quantitative data on the direct neuroprotective effects of this compound in models of neurodegeneration is limited in publicly available literature. However, extensive research on the structurally similar and well-characterized 2,3-benzodiazepine, GYKI-52466, provides valuable insights into the potential efficacy of this class of compounds.
The following tables summarize the available quantitative data for GYKI-52466 and a common competitive AMPA receptor antagonist, NBQX, in various preclinical models. This data serves as a benchmark for evaluating the potential performance of this compound.
Table 1: In Vitro Efficacy of AMPA Receptor Antagonists in Neuroprotection and Receptor Inhibition
| Compound | Model System | Endpoint | IC50 | Citation |
| GYKI-52466 | Embryonic rat hippocampal cultures | Attenuation of kainate-induced excitotoxicity | 9 µM | [1] |
| GYKI-52466 | Cultured mouse cortical neurons | Inhibition of AMPA-evoked inward currents | ~7.5 µM | [2] |
| NBQX | Cultured mouse cortical neurons | Inhibition of AMPA-evoked inward currents | ~0.4 µM | [2] |
Table 2: In Vivo Efficacy of AMPA Receptor Antagonists in a Seizure Model (as an indicator of CNS activity)
| Compound | Model System | Endpoint | ED50 | Citation |
| GYKI-52466 | Rat hippocampus | Inhibition of AMPA-evoked neuronal spike activity | ~19 µmol/kg i.v. | [2] |
| NBQX | Rat hippocampus | Inhibition of AMPA-evoked neuronal spike activity | ~32 µmol/kg i.v. | [2] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach to validating compounds like this compound, the following diagrams illustrate the key signaling pathway in excitotoxicity and a general workflow for assessing neuroprotective agents.
Caption: Excitotoxicity signaling cascade initiated by excessive glutamate release and the inhibitory action of this compound on the AMPA receptor.
Caption: A generalized experimental workflow for evaluating the neuroprotective effects of candidate compounds in an in vitro excitotoxicity model.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the validation of AMPA receptor antagonists in neurodegeneration models.
In Vitro Excitotoxicity Model in Primary Neuronal Cultures
This protocol describes the induction of excitotoxicity in primary neuronal cultures, a widely used model to screen for neuroprotective compounds.
1. Primary Neuronal Culture Preparation:
-
Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse fetuses.
-
Tissues are dissociated enzymatically (e.g., with trypsin) and mechanically.
-
Cells are plated on poly-D-lysine-coated culture plates or coverslips at a suitable density.
-
Cultures are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and antibiotics.
-
Experiments are typically performed on mature cultures, around 7-14 days in vitro (DIV).
2. Induction of Excitotoxicity:
-
A common method to induce excitotoxicity is through the application of an AMPA receptor agonist, such as kainic acid or glutamate.[3][4]
-
For example, overnight treatment with 500 µM kainic acid can induce prominent neuronal excitotoxicity.[1] Alternatively, exposure to 100 µM glutamate for a defined period can be used.[5]
3. Compound Treatment:
-
Neurons are pre-treated with varying concentrations of the test compound (e.g., this compound) or a reference compound (e.g., NBQX) for a specific duration (e.g., 1-2 hours) before the addition of the excitotoxic agent.
4. Assessment of Neuroprotection:
-
Neuronal viability is assessed 24 hours after the excitotoxic insult.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells and can be quantified using a colorimetric assay.[1]
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The tetrazolium dye MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.
-
Immunocytochemistry: Neurons can be fixed and stained with neuronal markers (e.g., NeuN or MAP2) and a nuclear counterstain (e.g., DAPI or Hoechst). Neuronal survival and morphology can then be quantified by microscopy and image analysis.
In Vivo Model of Neurodegeneration (Ischemia Model)
Animal models of focal cerebral ischemia are relevant for assessing the neuroprotective potential of compounds in a more complex physiological setting.
1. Animal Model:
-
Rodent models, such as rats or mice, are commonly used.
-
Focal cerebral ischemia can be induced by methods like middle cerebral artery occlusion (MCAO) or photothrombotic stroke.
2. Compound Administration:
-
The test compound (e.g., this compound) is administered systemically (e.g., intraperitoneally or intravenously) at various doses and at different time points relative to the ischemic insult (e.g., pre-treatment or post-treatment).
3. Assessment of Neuroprotection:
-
Infarct Volume Measurement: 24-48 hours after the ischemic insult, animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white. The infarct volume can then be quantified using image analysis software.
-
Neurological Deficit Scoring: Behavioral tests are performed to assess functional recovery. These can include tests of motor function (e.g., rotarod, grip strength) and sensory function (e.g., adhesive removal test).
-
Histological Analysis: Brain sections can be processed for histological staining (e.g., Nissl staining) to assess neuronal loss or for immunohistochemistry to examine markers of apoptosis (e.g., cleaved caspase-3) or inflammation.
Conclusion
While direct and extensive validation data for this compound in neurodegeneration models remains to be fully published, the available information on its close analog, GYKI-52466, and other AMPA receptor antagonists provides a strong rationale for its potential as a neuroprotective agent. The comparative data presented here, along with the detailed experimental protocols, offer a framework for researchers to design and execute studies to further validate this compound and similar compounds. Future research should focus on direct, head-to-head comparisons of this compound with other AMPA receptor antagonists in both in vitro and in vivo models of neurodegeneration to clearly delineate its therapeutic potential.
References
- 1. GYKI 52466 protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cross-Validation of GYKI-47261 Effects with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of GYKI-47261, a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with the physiological and behavioral phenotypes observed in genetic knockout models of AMPA receptor subunits. By cross-validating the effects of this pharmacological agent with genetic ablation, researchers can gain deeper insights into the specific roles of AMPA receptor subunits in various neurological processes and assess the target validity of this compound and related compounds.
Mechanism of Action: this compound and AMPA Receptor Subunits
This compound is a 2,3-benzodiazepine that acts as a non-competitive antagonist of AMPA receptors.[1][2] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound binds to an allosteric site on the AMPA receptor complex, thereby inhibiting ion channel function.[3] AMPA receptors are tetrameric ion channels composed of four subunits (GluA1, GluA2, GluA3, and GluA4). The subunit composition determines the receptor's physiological properties, including calcium permeability and trafficking. The GluA2 subunit, in its edited form, renders the channel impermeable to calcium.
The following diagram illustrates the mechanism of action of this compound in the context of AMPA receptor signaling.
Caption: Mechanism of this compound action on AMPA receptors.
Comparative Data: this compound vs. AMPA Receptor Subunit Knockouts
The following tables summarize the comparative effects of this compound administration and genetic knockout of specific AMPA receptor subunits on various physiological and behavioral measures.
Table 1: Electrophysiological Effects
| Parameter | Effect of this compound | Phenotype in GluA1 Knockout (KO) | Phenotype in GluA2 Knockout (KO) | Phenotype in GluA1/3 Double KO |
| AMPA-mediated EPSCs | Decreased amplitude[3] | Reduced amplitude, altered kinetics | Altered rectification and calcium permeability[4] | Greatly diminished[5] |
| Long-Term Potentiation (LTP) | Inhibition of expression at high concentrations[6] | Impaired | Normal or enhanced | Absent[5] |
| Long-Term Depression (LTD) | Not extensively studied | Normal | Impaired mGluR-dependent LTD[7] | Not reported |
Table 2: Behavioral Effects
| Behavior | Effect of this compound | Phenotype in GluA1 Knockout (KO) | Phenotype in GluA2 Knockout (KO) |
| Locomotor Activity | Dose-dependent decrease | Hyperactivity[8] | Hypoactivity (in D2R neurons)[9] |
| Motor Coordination | Ataxia at high doses | Impaired | Deficits[4] |
| Spatial Learning & Memory (e.g., Morris Water Maze) | Impaired acquisition | Impaired short-term spatial memory[10] | Impaired |
| Conditioned Place Preference (Rewarding Effects) | Blocks drug-induced CPP | Normal for cocaine and food rewards | Deficit in food-rewarded CPP[11] |
| Anxiety-like Behavior | Anxiolytic-like effects | Increased | Altered |
| Seizure Susceptibility | Anticonvulsant effects | No reported increase | Spontaneous seizures[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Electrophysiological Recordings in Hippocampal Slices
This protocol describes the method for recording field excitatory postsynaptic potentials (fEPSPs) from rodent hippocampal slices.
Procedure:
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar electrode) in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.
-
Place a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record fEPSPs.
-
Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP that is 30-50% of the maximal response.
-
-
Drug Application:
-
After establishing a stable baseline recording for at least 20 minutes, perfuse the slice with aCSF containing this compound at the desired concentration.
-
Record the changes in fEPSP slope and amplitude.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Normalize the data to the pre-drug baseline period and plot the time course of the drug effect.
-
Caption: Workflow for electrophysiological recordings.
Conditioned Place Preference (CPP)
This protocol outlines the procedure for assessing the rewarding or aversive properties of a drug.[12]
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-Conditioning (Day 1):
-
Place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to determine any initial preference. An unbiased design is often preferred.
-
-
Conditioning (Days 2-9):
-
This phase consists of alternating injections of the drug and vehicle.
-
On drug days: Inject the mouse with the drug (e.g., cocaine) and confine it to one of the outer chambers for 30 minutes.
-
On vehicle days: Inject the mouse with saline and confine it to the opposite outer chamber for 30 minutes.
-
The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Test (Day 10):
-
Place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes without any injections.
-
Record the time spent in each of the outer chambers.
-
-
Data Analysis:
-
A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference.
-
To test the effect of this compound, administer it before the drug during the conditioning phase or before the test session.
-
Western Blotting for AMPA Receptor Subunits
This protocol describes the quantification of AMPA receptor subunit protein levels in brain tissue.[13][14][15]
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest (e.g., hippocampus) and homogenize it in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples by heating with Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the AMPA receptor subunit of interest (e.g., anti-GluA1, anti-GluA2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Direct Cross-Validation: Insights from a GluA1/3 Double Knockout Study
A key study provides direct evidence for the role of specific AMPA receptor subunits in the effects of GYKI compounds. In GluA1/3 double knockout mice, the fast component of excitatory postsynaptic currents (EPSCs) was greatly diminished and insensitive to the AMPA receptor selective antagonist GYKI 53655 (a close analog of this compound).[5] This finding strongly suggests that the primary targets of GYKI compounds mediating fast synaptic transmission are AMPA receptors containing GluA1 and/or GluA3 subunits.
Caption: Logical flow of the cross-validation experiment.
Conclusion
References
- 1. Electrophysiological recordings from rat hippocampus slices following in vivo brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 3. mmpc.org [mmpc.org]
- 4. deletion of the ampa receptor glua2 subunit in gabaergic neurons leads to seizures and motor deficits in mice [aesnet.org]
- 5. Distinct effects of AMPAR subunit depletion on spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rhodeslab.beckman.illinois.edu [rhodeslab.beckman.illinois.edu]
- 7. GluA2 (GluR2) Regulates Metabotropic Glutamate Receptor-Dependent Long-Term Depression through N-Cadherin-Dependent and Cofilin-Mediated Actin Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct contributions of GluA1-containing AMPA receptors of different hippocampal subfields to salience processing, memory and impulse control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Roles of GluA2-lacking AMPA Receptor Expression in Dopamine D1 or D2 Receptor Neurons in Animal Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spatial working memory deficits in GluA1 AMPA receptor subunit knockout mice reflect impaired short-term habituation: Evidence for Wagner's dual-process memory model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Extracellular Recordings | Springer Nature Experiments [experiments.springernature.com]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western blot analysis for AMPA receptor subunits [bio-protocol.org]
- 14. Quantification of AMPA receptor subunits and RNA editing-related proteins in the J20 mouse model of Alzheimer’s disease by capillary western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the AMPA Receptor Antagonists: GYKI-47261 and Perampanel
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical profiles of two prominent non-competitive AMPA receptor antagonists, GYKI-47261 and perampanel (B3395873). This analysis is supported by a synthesis of available experimental data to inform future research and development in neurotherapeutics.
This document delves into the mechanistic nuances, pharmacological properties, and efficacy of this compound and perampanel. While both compounds target the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission, they exhibit distinct profiles in terms of potency, metabolic interactions, and clinical development status. Perampanel, marketed as Fycompa®, is an approved anti-epileptic drug, whereas this compound remains a tool for preclinical research.[1][2] This guide will illuminate the key differences that have shaped their respective trajectories.
Mechanism of Action: A Shared Target, Subtle Differences
Both this compound and perampanel are classified as non-competitive antagonists of the AMPA receptor.[3][4] This means they do not directly compete with the endogenous ligand, glutamate, for its binding site. Instead, they bind to an allosteric site on the receptor-channel complex, inducing a conformational change that prevents the ion channel from opening, thereby reducing the influx of sodium and calcium ions into the neuron.[5] This ultimately dampens excessive excitatory signaling, which is implicated in conditions like epilepsy and excitotoxicity.
Radioligand binding studies have suggested that perampanel binds to a site that coincides with that of GYKI-52466, a close analog of this compound.[6][7][8] This shared binding region is thought to be located on the linker peptide segments of the AMPA receptor subunits, which are crucial for transducing the conformational change from agonist binding to channel gating.[6][7][8][9] Perampanel is specifically described as a negative allosteric modulator.[6][7][8]
Mechanism of Action of this compound and Perampanel on the AMPA Receptor.
Comparative Pharmacological Data
The following table summarizes key quantitative data for this compound and perampanel, highlighting the significantly greater potency of perampanel.
| Parameter | This compound | Perampanel | Reference |
| Mechanism of Action | Non-competitive AMPA Receptor Antagonist | Negative Allosteric Modulator of AMPA Receptors | [3][4],[6][7][8] |
| In Vitro Potency | IC50 = 2.5 µM (AMPA receptor antagonism) | IC50 = 93 nM (AMPA-induced Ca2+ influx) | [3][4],[6] |
| In Vivo Efficacy | Broad-spectrum anticonvulsant and neuroprotective effects | Broad-spectrum anti-seizure activity in multiple models (MES, PTZ, 6 Hz, audiogenic, kindling) | [3][4],[6] |
| Metabolism | Potent inducer of CYP2E1 | Primarily metabolized by CYP3A4 | [7],[6][7][8] |
| Clinical Status | Preclinical research tool | Approved anti-epileptic drug (Fycompa®) | [1][2] |
Note: A direct comparison of perampanel with the close analog GYKI-52466 in inhibiting field excitatory postsynaptic potentials (EPSPs) showed IC50 values of 0.23 µM for perampanel and 7.8 µM for GYKI-52466, further underscoring the higher potency of perampanel.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing AMPA Receptor Antagonism
This protocol is designed to measure the effect of test compounds on AMPA receptor-mediated currents in cultured neurons or brain slices.
-
Preparation of Brain Slices or Neuronal Cultures:
-
Acutely prepare coronal or sagittal brain slices (e.g., from the hippocampus) from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Alternatively, use primary neuronal cultures derived from specific brain regions.
-
-
Recording Setup:
-
Transfer a slice or coverslip with cultured neurons to a recording chamber continuously perfused with oxygenated aCSF at room temperature or a controlled physiological temperature.
-
Visualize individual neurons using a microscope with differential interference contrast optics.
-
-
Whole-Cell Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
The intracellular solution typically contains (in mM): 135 CsF, 5 CsCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.35 with CsOH.[10]
-
Establish a whole-cell recording configuration on a selected neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV to primarily record AMPA receptor-mediated currents and minimize the contribution of NMDA receptors which are largely blocked by Mg2+ at this potential.[9][11]
-
-
Eliciting and Recording AMPA Receptor-Mediated Currents:
-
Evoke excitatory postsynaptic currents (EPSCs) by placing a stimulating electrode near the patched neuron to stimulate presynaptic glutamatergic inputs.
-
Alternatively, locally apply an AMPA receptor agonist (e.g., AMPA or glutamate) via a puff pipette.
-
Record the resulting inward currents using an appropriate amplifier and data acquisition software.
-
-
Compound Application and Data Analysis:
-
Establish a stable baseline of AMPA receptor-mediated currents.
-
Bath-apply the test compound (this compound or perampanel) at various concentrations.
-
Record the currents in the presence of the compound and after washout.
-
Measure the peak amplitude of the EPSCs before, during, and after compound application.
-
Calculate the percentage of inhibition for each concentration and plot a concentration-response curve to determine the IC50 value.
-
Workflow for Electrophysiological Assessment of AMPA Receptor Antagonists.
Radioligand Binding Assay for Determining Binding Affinity
This protocol is used to determine the binding affinity (Ki) of a non-labeled compound by its ability to displace a radiolabeled ligand from the AMPA receptor.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., cortex or hippocampus) from rodents in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radiolabeled AMPA receptor antagonist (e.g., [3H]-perampanel), and varying concentrations of the unlabeled test compound (this compound or non-labeled perampanel).
-
For determining non-specific binding, use a high concentration of a known non-labeled antagonist.
-
Incubate the plate at a controlled temperature with gentle agitation to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the concentration of the unlabeled test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Discussion and Conclusion
The comparative analysis reveals that while both this compound and perampanel are non-competitive AMPA receptor antagonists, perampanel exhibits significantly higher potency. This enhanced potency is a likely contributor to its successful clinical development and approval as an anti-epileptic drug. In contrast, this compound, while a valuable research tool for elucidating the role of AMPA receptors, has not progressed to clinical use.
Furthermore, the distinct metabolic profiles of the two compounds are noteworthy. Perampanel's metabolism via CYP3A4 is a critical consideration for potential drug-drug interactions in a clinical setting.[6][7][8] Conversely, this compound's potent induction of CYP2E1 suggests a different set of potential metabolic interactions and toxicological considerations.[7]
References
- 1. Pharmacodynamic and pharmacokinetic interactions of perampanel and other antiepileptic drugs in a rat amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies [mdpi.com]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PHARMACOKINETICS-OF-PERAMPANEL--A-HIGHLY-SELECTIVE-AMPA-TYPE-GLUTAMATE-RECEPTOR-ANTAGONIST [aesnet.org]
- 9. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum [kjpp.net]
- 10. Noncompetitive antagonists induce cooperative AMPA receptor channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of GYKI-47261: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of GYKI-47261 with alternative AMPA receptor antagonists. The information is supported by experimental data from various in vitro and in vivo models.
This compound is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] Overactivation of AMPA receptors is a critical factor in the pathophysiology of numerous neurological disorders, including epilepsy and ischemic stroke, leading to excitotoxic neuronal death. Consequently, AMPA receptor antagonists like this compound are promising therapeutic candidates for neuroprotection. This guide compares the neuroprotective efficacy of this compound with other well-characterized AMPA receptor antagonists, namely the competitive antagonist NBQX and the non-competitive antagonist Talampanel (B1681217), across different experimental paradigms.
In Vitro Neuroprotective Efficacy
The neuroprotective effects of this compound and its alternatives have been evaluated in various in vitro models of excitotoxicity, where neuronal cultures are exposed to excessive levels of glutamate (B1630785) or specific AMPA receptor agonists like kainic acid. The following table summarizes the quantitative data from these studies.
| Compound | Model | Endpoint | Result |
| This compound | AMPA Receptor Binding | IC50 | 2.5 µM[1] |
| GYKI-52466 (related compound) | Kainic Acid-induced Excitotoxicity in primary rat hippocampal cultures | IC50 (Lactate Dehydrogenase efflux) | 9 µM[2] |
| NBQX | Kainate-induced pre-oligodendrocyte death | EC50 | 12.3 ± 1.8 µM[3] |
| NBQX | Oxygen-Glucose Deprivation (OGD)-induced pre-oligodendrocyte death | EC50 | 9.26 ± 1.6 µM[3] |
| Talampanel | AMPA-induced striatal neurotoxicity in neonatal rats | Neuroprotection | 42.5 ± 5.3% protection (at 4 x 2 mg/kg)[4] |
In Vivo Neuroprotective Efficacy
The neuroprotective potential of these compounds has also been assessed in animal models of ischemic stroke, most commonly the middle cerebral artery occlusion (MCAO) model, which mimics the pathophysiology of stroke in humans. The table below presents a comparison of their effects on infarct volume and other relevant outcomes.
| Compound | Model | Administration | Endpoint | Result |
| This compound | Transient focal ischemia in rats | 6 mg/kg; i.v. | Anti-ischemic effect | Demonstrated neuroprotective effects[1] |
| GYKI-52466 (related compound) | MgCl2 induced global cerebral ischemia in mice | Intraperitoneal | PD50 (Dose for 50% prolongation of survival) | 24.1 mg/kg[5] |
| NBQX | Permanent MCAO in rats | 2 x 30 mg/kg i.v. | Cortical ATP depletion volume | 36.4% reduction (from 75.3 to 47.9 mm³)[6] |
| Talampanel | 1.5h transient MCAO in mice | - | Infarct volume reduction (striatum) | 44.5%[7] |
| Talampanel | 1.5h transient MCAO in mice | - | Infarct volume reduction (hippocampus) | 39.3%[7] |
| Talampanel | Photothrombotic stroke in rats | - | Infarct volume reduction | 40.1%[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
In Vitro Excitotoxicity Assay
This protocol is a generalized representation of methods used to assess neuroprotection against glutamate- or agonist-induced excitotoxicity in neuronal cell cultures.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media. Alternatively, neuronal cell lines such as HT22 can be used.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound, NBQX, Talampanel) or vehicle control for a specified period (e.g., 1-24 hours).
-
Induction of Excitotoxicity: Excitotoxicity is induced by adding a high concentration of glutamate (e.g., 5 mM) or a specific AMPA receptor agonist like kainic acid (e.g., 300 µM) to the culture medium.
-
Assessment of Cell Viability: After a defined incubation period (e.g., 24 hours) with the excitotoxic agent, cell viability is assessed using various assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells.
-
-
Data Analysis: The neuroprotective effect of the compound is quantified by comparing the cell viability in compound-treated wells to that in vehicle-treated (control) wells. EC50 or IC50 values are calculated to determine the potency of the compound.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used in vivo model of focal cerebral ischemia. The following is a general outline of the procedure in rodents (rats or mice).
-
Animal Preparation: The animal is anesthetized, and its body temperature is maintained at 37°C.
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A nylon monofilament with a blunted tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
-
Induction of Ischemia: The filament is left in place for a specific duration to induce transient ischemia (e.g., 60-90 minutes) or permanently for permanent ischemia.
-
Reperfusion (for transient MCAO): The filament is withdrawn to allow blood flow to resume.
-
Compound Administration: The test compound (e.g., this compound, NBQX, Talampanel) or vehicle is administered at a specific time point before, during, or after the ischemic insult via a defined route (e.g., intravenous, intraperitoneal).
-
Assessment of Neurological Deficits and Infarct Volume:
-
Neurological Scoring: Behavioral tests are conducted at various time points after MCAO to assess neurological deficits.
-
Infarct Volume Measurement: 24-48 hours after MCAO, the animal is euthanized, and the brain is removed. The brain is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
-
-
Data Analysis: The neuroprotective effect is determined by comparing the infarct volume and neurological scores in the compound-treated group with the vehicle-treated group.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathway involved in AMPA receptor-mediated excitotoxicity and the experimental workflow for evaluating neuroprotective agents.
AMPA Receptor-Mediated Excitotoxicity Pathway and the Point of Intervention for this compound.
Experimental Workflow for Validating Neuroprotective Effects.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Aquaporin-4 deletion leads to reduced infarct volume and increased peri-infarct astrocyte reactivity in a mouse model of cortical stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of the antiepileptic drug candidate talampanel against AMPA-induced striatal neurotoxicity in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Talampanel, a novel noncompetitive AMPA antagonist, is neuroprotective after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of periinfarct direct current shifts with glutamate antagonist NBQX following occlusion of the middle cerebral artery in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the AMPA Receptor Antagonists GYKI-47261 and Talampanel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists: GYKI-47261 and talampanel (B1681217). Both compounds have been investigated for their therapeutic potential in neurological disorders, primarily epilepsy, and as neuroprotective agents. This document synthesizes key experimental data on their mechanism of action, pharmacokinetics, and efficacy, presenting a clear comparison to aid in research and development decisions.
Introduction to this compound and Talampanel
This compound and talampanel belong to the 2,3-benzodiazepine class of compounds, which are known to allosterically modulate AMPA receptors.[1] Overstimulation of these receptors by the neurotransmitter glutamate (B1630785) is implicated in excitotoxicity, a key pathological process in epilepsy, stroke, and traumatic brain injury.[2][3] By antagonizing AMPA receptors, these compounds reduce excessive excitatory signaling, thereby offering potential therapeutic benefits. While talampanel advanced to clinical trials, its development was ultimately halted due to an unfavorable pharmacokinetic profile.[4] this compound has been characterized in preclinical studies but has not progressed as far in clinical development.
Mechanism of Action
Both this compound and talampanel are non-competitive antagonists of the AMPA receptor.[1][2][5] They do not compete with glutamate for its binding site but instead bind to an allosteric site on the receptor complex, often referred to as the "GYKI site".[1] This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.[2] This mechanism allows them to modulate receptor activity in a use-dependent manner without completely blocking basal glutamatergic neurotransmission, a potentially advantageous feature over competitive antagonists.
Interestingly, talampanel has been shown to exhibit selectivity for different AMPA receptor subunits, with a preference for GluA1 and GluA2 over GluA3 and GluA4.[6] This subunit selectivity could influence its therapeutic window and side-effect profile.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and talampanel.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Talampanel | Reference(s) |
| Mechanism of Action | Non-competitive AMPA Receptor Antagonist | Non-competitive AMPA Receptor Antagonist | [1][2][5] |
| IC50 (AMPA Receptor) | 2.5 µM | ~4 µM (attenuation of kainic acid neurotoxicity) | [7] |
| Receptor Subunit Selectivity | Not specified | Preferential for GluA1/GluA2 over GluA3/GluA4 | [6] |
| Other Notable In Vitro Effects | Potent inducer of CYP2E1 | - |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Talampanel | Reference(s) |
| Oral Activity | Yes | Yes | [8] |
| Terminal Half-life (T½) | Data not publicly available | ~3 hours (in humans) | [4] |
| Time to Maximum Concentration (Tmax) | Data not publicly available | 1-3 hours (in humans) | [3] |
| Metabolism | Potent inducer of CYP2E1 | Enhanced by enzyme-inducing AEDs, inhibited by valproic acid | [3] |
| Key Pharmacokinetic Limitation | Potential for drug-drug interactions via CYP2E1 induction | Short half-life necessitates frequent dosing | [4] |
Table 3: Preclinical and Clinical Efficacy
| Indication | This compound | Talampanel | Reference(s) |
| Epilepsy | Broad-spectrum anticonvulsant activity in rodent models | Effective in reducing seizure frequency in patients with refractory partial seizures (Phase II) | [9] |
| Neuroprotection (Traumatic Brain Injury) | - | Reduced contusion volume and neuronal damage in a rat model of TBI | [8] |
| Neuroprotection (Ischemia) | - | Reduced infarct size in rodent models of focal cerebral ischemia | [10] |
| Amyotrophic Lateral Sclerosis (ALS) | - | Phase II trial did not meet primary endpoints | [4] |
| Malignant Gliomas | - | Well-tolerated but no significant single-agent activity in recurrent malignant gliomas (Phase II) | [3] |
Experimental Protocols
Neuroprotection in a Rat Model of Traumatic Brain Injury (Talampanel)
This protocol is based on the study by Belayev et al. (2001).[8]
-
Animal Model : Male Sprague-Dawley rats were used. A fluid-percussion interface was surgically positioned over the right cerebral cortex 24 hours prior to injury.
-
Induction of TBI : On the day of the experiment, anesthetized and mechanically ventilated rats were subjected to a fluid-percussion injury of 1.5-2.0 atm to the right parieto-occipital parasagittal cortex.[8]
-
Drug Administration : Talampanel was administered intravenously as a bolus infusion of 4 mg/kg, followed by a continuous infusion of 4 mg/kg/h for 72 hours.[8] Treatment was initiated either 30 minutes or 3 hours post-trauma.[8]
-
Outcome Measures : Seven days after TBI, the animals were euthanized, and their brains were perfusion-fixed. Coronal sections were analyzed to measure the contusion area and to count normal pyramidal neurons in the CA1 sector of the hippocampus.[8]
Anticonvulsant Activity Screening (General Protocol for GYKI compounds)
This is a general protocol based on standard preclinical screening for anticonvulsant drugs.
-
Animal Models : Male CD1 mice or Sprague-Dawley rats are commonly used.
-
Seizure Induction Models :
-
Maximal Electroshock (MES) Test : An electrical stimulus is delivered via corneal or ear-clip electrodes to induce tonic-clonic seizures. The ability of the test compound to prevent the tonic hindlimb extension is the primary endpoint.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test : A convulsant dose of pentylenetetrazol is injected subcutaneously to induce clonic seizures. The endpoint is the prevention of seizures or an increase in seizure latency.
-
-
Drug Administration : The test compound (e.g., this compound) is typically administered intraperitoneally or orally at various doses prior to seizure induction.
-
Data Analysis : The dose that protects 50% of the animals from the seizure endpoint (ED50) is calculated.
Mandatory Visualizations
Caption: Experimental workflows for TBI neuroprotection and anticonvulsant screening.
Caption: Putative signaling pathway affected by this compound and talampanel.
Discussion and Conclusion
Both this compound and talampanel are potent non-competitive AMPA receptor antagonists with demonstrated efficacy in preclinical models of neurological disorders. Talampanel's clinical development, though ultimately unsuccessful, provides valuable insights into the therapeutic potential and challenges of targeting the AMPA receptor. Its poor pharmacokinetic profile, specifically its short half-life, was a major impediment.[4]
This compound, with a similar mechanism of action, also shows promise as an anticonvulsant. However, its potent induction of the metabolic enzyme CYP2E1 raises concerns about potential drug-drug interactions, a critical consideration for any drug intended for chronic use, such as in epilepsy.
The finding that AMPA receptor antagonism can lead to the activation of pro-survival pathways like Akt in certain contexts, such as in glioma cells, highlights the complexity of glutamate signaling.[3] While the primary therapeutic goal of these antagonists in epilepsy and stroke is to reduce excitotoxicity, their effects on downstream signaling cascades could have broader implications for their overall efficacy and safety profiles.
References
- 1. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II Trial of Talampanel, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 5. Noncompetitive antagonists induce cooperative AMPA receptor channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Talampanel, a novel noncompetitive AMPA antagonist, is neuroprotective after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPA receptor inhibitors for the treatment of epilepsy: the role of perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GYKI-47261 and Classic Benzodiazepines: Mechanism and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel 2,3-benzodiazepine, GYKI-47261, and classic 1,4-benzodiazepines, represented by diazepam. It delves into their distinct mechanisms of action, comparative pharmacological effects on anxiety and motor coordination, and the experimental protocols used to evaluate these properties.
Introduction: Two Classes of Benzodiazepines, Two Distinct Targets
While both this compound and diazepam share a benzodiazepine (B76468) chemical scaffold, they represent fundamentally different classes of psychoactive compounds with distinct molecular targets and mechanisms of action. Classic benzodiazepines, like diazepam, are renowned for their positive allosteric modulation of GABA-A receptors, enhancing inhibitory neurotransmission. In contrast, this compound is a selective antagonist of AMPA receptors, a key player in excitatory neurotransmission. This guide will explore the implications of these differing mechanisms on their pharmacological profiles.
Mechanism of Action: A Tale of Two Receptors
The primary distinction between this compound and classic benzodiazepines lies in their interaction with different neurotransmitter receptor systems.
Classic Benzodiazepines (e.g., Diazepam): Positive Allosteric Modulators of GABA-A Receptors
Classic benzodiazepines like diazepam do not directly activate the GABA-A receptor but bind to a specific allosteric site, distinct from the GABA binding site.[1] This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the associated chloride (Cl-) channel.[2][3] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus enhancing the inhibitory tone of the central nervous system.[1]
This compound: A Non-Competitive Antagonist of AMPA Receptors
This compound is a member of the 2,3-benzodiazepine class and functions as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[4][5] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the brain. By binding to a site on the AMPA receptor, this compound prevents the channel from opening in response to glutamate, thereby reducing excitatory neurotransmission.[4][5]
Comparative Pharmacological Data
The differing mechanisms of action of this compound and diazepam translate to distinct pharmacological profiles, particularly concerning their anxiolytic, sedative, and motor-impairing effects. While direct comparative studies providing ED50 values for all effects are limited, the following tables summarize available quantitative data from various sources.
Table 1: Receptor Binding Affinity
| Compound | Receptor Target | Binding Affinity |
| This compound | AMPA Receptor | IC50: 2.5 μM[1][4] |
| Diazepam | GABA-A Receptor | High affinity (nM range); enhances GABA affinity[2][3] |
Table 2: Comparative Behavioral Effects (Rodent Models)
| Effect | Compound | Test | Effective Dose Range (mg/kg) | Notes |
| Anxiolytic | This compound | Elevated Plus-Maze | Data not available from direct comparative studies. Other 2,3-benzodiazepines show anxiolytic-like effects. | Anxiolytic potential is suggested but requires further direct comparison with classic benzodiazepines. |
| Diazepam | Elevated Plus-Maze | 0.5 - 2.0[6][7][8] | Dose-dependent increase in open arm exploration, indicative of anxiolytic activity.[6][7][8] | |
| Motor Impairment | This compound | Rotarod | Data not available from direct comparative studies. | Expected to have a different side-effect profile compared to GABA-A modulators. |
| Diazepam | Rotarod | > 1.5[8][9] | Dose-dependent decrease in latency to fall, indicating motor impairment and sedation.[8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the anxiolytic and motor-impairing effects of compounds like this compound and diazepam.
Elevated Plus-Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[10] The test is based on the natural aversion of rodents to open and elevated spaces.[10]
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Rodents are individually placed in the center of the maze, facing an open arm.
-
Animal behavior is typically recorded for a 5-minute session.
-
Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
An increase in the proportion of time spent in the open arms and the number of entries into the open arms is interpreted as an anxiolytic-like effect.[10]
-
The apparatus is cleaned thoroughly between each trial to eliminate olfactory cues.
Rotarod Test for Motor Coordination and Sedation
The rotarod test is a standard method for evaluating motor coordination, balance, and the sedative effects of drugs in rodents.[11]
Apparatus: A rotating rod, often with adjustable speed, on which the animal is placed. The apparatus is typically equipped with sensors to automatically record the latency to fall.
Procedure:
-
Animals are first trained to stay on the rotating rod at a constant low speed.
-
On the test day, the animal is placed on the rod, which then accelerates at a predefined rate.
-
The latency to fall from the rod is recorded. A shorter latency to fall compared to a control group indicates impaired motor coordination.
-
Multiple trials are usually conducted for each animal, with inter-trial intervals.
-
The rod and the falling surface are cleaned between each animal.
Signaling Pathways and Experimental Workflow Visualizations
To visually represent the distinct mechanisms and experimental processes, the following diagrams are provided in DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct evidence for diazepam modulation of GABAA receptor microscopic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 6. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurofit.com [neurofit.com]
- 9. Anticonflict and rotarod impairing effects of alprazolam and diazepam in rat after acute and subchronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rotarod test for evaluation of motor skill learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GYKI-47261: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of the neuroactive research chemical GYKI-47261 is a critical component of laboratory safety and environmental responsibility. As a potent, non-competitive AMPA receptor antagonist, this compound requires meticulous handling throughout its lifecycle, from acquisition to disposal. Adherence to established safety protocols not only protects laboratory personnel from potential hazards but also ensures compliance with institutional and regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, promoting a culture of safety and building trust in your laboratory's chemical handling practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Although a specific Safety Data Sheet (SDS) may not be readily available, general best practices for handling potent, powdered research chemicals should be strictly followed.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable when handling this compound. This includes, but is not limited to, the following:
| Personal Protective Equipment (PPE) | Specifications and Use |
| Gloves | Nitrile or other chemically resistant gloves should be worn at all times. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes. |
| Lab Coat | A clean, buttoned lab coat provides a crucial barrier against contamination of personal clothing. |
| Respiratory Protection | When handling the powder outside of a certified chemical fume hood, a properly fitted N95 or higher-rated respirator is essential to prevent inhalation. |
Engineering Controls: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be carried out in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. Never dispose of this compound down the drain or in the regular trash.[3][4]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, etc.), and cleaning materials, must be treated as hazardous chemical waste.[3]
-
Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions.[5][6] Specifically, keep it separate from incompatible materials such as strong oxidizing agents.
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container for all this compound waste.[4][5] The container should be clearly labeled.
-
The label should include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Neuroactive Agent")
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, contact your EHS department to arrange for a scheduled pickup.[4]
-
Do not attempt to transport the hazardous waste off-site yourself.
-
Spill Decontamination Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert:
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large or involves a significant amount of airborne powder, evacuate the laboratory and contact your institution's emergency response team.
-
-
Control the Spill (if safe to do so):
-
Decontamination:
-
Prepare a decontamination solution as recommended by your institution's EHS for neuroactive compounds. If a specific protocol is not available, a solution of soap and water can be used to wipe down contaminated surfaces, followed by a rinse.[10]
-
All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the designated this compound hazardous waste container.[8][11]
-
-
Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS department, even if it is a minor incident.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. researchchemshub.com [researchchemshub.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. acs.org [acs.org]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. westlab.com [westlab.com]
Essential Safety and Handling Protocols for GYKI-47261
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of GYKI-47261, ensuring laboratory safety and operational integrity.
When working with the novel research compound this compound, a non-competitive AMPA receptor antagonist, adherence to strict safety protocols is paramount to protect laboratory personnel and the integrity of experimental outcomes. As the toxicological properties of this compound have not been fully elucidated, a cautious and proactive approach to safety is required. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions for researchers.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following personal protective equipment is mandatory to minimize risk:
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Fully fastened to protect skin and clothing. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of powdered this compound should occur in a certified chemical fume hood to prevent inhalation of dust. For situations outside of a fume hood where aerosolization is possible, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: Always handle the solid form of this compound within a chemical fume hood to control exposure to dust.
-
Procedural Controls: Avoid the creation of dust when handling the powder. Use appropriate tools for weighing and transferring the compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly sealed, original container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
Accidental Release and Exposure Procedures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Immediately clear the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal. For a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the incident to the laboratory supervisor and follow institutional protocols.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with all local, state, and federal regulations.
-
Waste Containers: Collect all waste materials (e.g., excess compound, contaminated consumables) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Route: Do not dispose of this compound down the drain or in the regular trash. Arrange for collection by a licensed hazardous waste disposal company.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Chemical Spill Response Logic
This diagram illustrates the decision-making process and immediate actions to be taken in the event of a chemical spill involving this compound.
Caption: Decision tree for this compound spill response.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
